Product packaging for Vitamin K(Cat. No.:CAS No. 27696-10-2)

Vitamin K

Cat. No.: B3430288
CAS No.: 27696-10-2
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-dione is a member of 1,4-naphthoquinones.
Vitamin K has been reported in Glycine max, Aronia melanocarpa, and other organisms with data available.
This compound is the term "this compound" refers to a group of chemically similar fat-soluble compounds called naphthoquinones: vitamin K1 (phytonadione) is found in plants and is the primary source of this compound for humans through dietary consumption, vitamin K2 compounds (menaquinones) are made by bacteria in the human gut, and vitamin K3 (menadione) is a water-soluble preparation available for adults only. This compound is necessary for the liver to produce the coagulation factors II, VII, IX, and X, as well as the clotting factors protein C, protein S, and protein Z;  this compound deficiency can result in deficiencies of these coagulation factors and excess bleeding. An injection of this compound is routinely given to newborn infants to prevent this compound deficiency bleeding, also known as hemorrhagic disease of the newborn. This compound deficiency is rare in adults but may result from chronic malnutrition or an inability to absorb dietary vitamins.
Phylloquinone is often called vitamin K1. It is a fat-soluble vitamin that is stable to air and moisture but decomposes in sunlight. It is found naturally in a wide variety of green plants. Phylloquinone is also an antidote for coumatetralyl. This compound is needed for the posttranslational modification of certain proteins, mostly required for blood coagulation.
Phylloquinone is a metabolite found in or produced by Saccharomyces cerevisiae.
A lipid cofactor that is required for normal blood clotting. Several forms of this compound have been identified: this compound 1 (phytomenadione) derived from plants, this compound 2 (menaquinone) from bacteria, and synthetic naphthoquinone provitamins, this compound 3 (menadione). This compound 3 provitamins, after being alkylated in vivo, exhibit the antifibrinolytic activity of this compound. Green leafy vegetables, liver, cheese, butter, and egg yolk are good sources of this compound.
See other relationships...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O2 B3430288 Vitamin K CAS No. 27696-10-2

Properties

IUPAC Name

2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXNTAXLNYFJB-LKUDQCMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12001-79-5, 27696-10-2, 81818-54-4, 84-80-0
Record name Vitamin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin K semiquinone radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phylloquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vitamin K
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vitamin K
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Phylloquinone and Menaquinone Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of phylloquinone (vitamin K1) and menaquinone (vitamin K2). It details the enzymatic steps, intermediates, and genetic regulation of these essential metabolic routes. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting these pathways.

Introduction

Vitamins K are a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and signal transduction. The two primary natural forms are phylloquinone (K1), synthesized by plants and cyanobacteria, and a series of menaquinones (K2), predominantly produced by bacteria. The distinct biosynthetic pathways of these two vitamin K forms offer unique targets for antimicrobial drug development and metabolic engineering. This guide will explore the core differences and similarities between the phylloquinone and menaquinone biosynthetic pathways.

Core Biosynthetic Pathways

Both phylloquinone and menaquinone share a common biosynthetic origin, diverging from the shikimate pathway. The naphthoquinone ring of both vitamins is derived from chorismate. However, the subsequent steps and the origin of the aliphatic side chain differ significantly.

Menaquinone (Vitamin K2) Biosynthesis in Bacteria

The biosynthesis of menaquinone in bacteria, particularly well-studied in Escherichia coli, follows the canonical "menaquinone pathway." This pathway utilizes chorismate and α-ketoglutarate as primary precursors. The genes encoding the enzymes of this pathway are typically organized in the men operon (menA-G).[1]

The key steps are as follows:

  • Isochorismate synthesis: Chorismate is converted to isochorismate by isochorismate synthase (MenF) .

  • SEPHCHC synthesis: Isochorismate reacts with α-ketoglutarate in a reaction catalyzed by 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD) .[2]

  • SHCHC synthesis: The enolpyruvyl side chain of SEPHCHC is removed by SHCHC synthase (MenH) to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

  • o-Succinylbenzoate synthesis: SHCHC is aromatized to o-succinylbenzoate (OSB) by o-succinylbenzoate synthase (MenC) .[3]

  • OSB-CoA ligation: OSB is activated to its coenzyme A thioester, OSB-CoA, by o-succinylbenzoate-CoA ligase (MenE) .[4]

  • DHNA-CoA synthesis: OSB-CoA is cyclized to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by DHNA-CoA synthase (MenB) .

  • DHNA formation: The CoA is removed from DHNA-CoA by a yet to be fully characterized thioesterase to yield 1,4-dihydroxy-2-naphthoate (DHNA).

  • Prenylation: The soluble DHNA is prenylated with a species-specific polyprenyl diphosphate by the membrane-bound DHNA-prenyltransferase (MenA) to form demethylmenaquinone.[5][6][7]

  • Methylation: Finally, demethylmenaquinone is methylated by demethylmenaquinone methyltransferase (MenG) to produce the final menaquinone.

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD alpha_KG α-Ketoglutarate alpha_KG->SEPHCHC SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA OSB-CoA OSB->OSB_CoA MenE DHNA_CoA DHNA-CoA OSB_CoA->DHNA_CoA MenB DHNA DHNA DHNA_CoA->DHNA Thioesterase Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Polyprenyl_PP Polyprenyl-PP Polyprenyl_PP->Demethylmenaquinone Menaquinone Menaquinone Demethylmenaquinone->Menaquinone MenG SAM S-adenosyl methionine SAM->Menaquinone

Diagram 1: Menaquinone (Vitamin K2) Biosynthetic Pathway.
Phylloquinone (Vitamin K1) Biosynthesis in Plants and Cyanobacteria

Phylloquinone biosynthesis in plants is a more complex, compartmentalized process, involving enzymes located in plastids and peroxisomes.[8][9] While it shares homology with the bacterial menaquinone pathway, there are key differences, notably the fusion of several men genes into a single multifunctional protein in plants called PHYLLO .[8][10]

The key steps are as follows:

  • Isochorismate synthesis: In plants, chorismate is converted to isochorismate by a separate isochorismate synthase (ICS) , which is not part of the PHYLLO protein.[11][12] This step represents a critical branch point for the synthesis of other important compounds like salicylic acid.

  • Early steps in the plastid: The subsequent three steps, analogous to the reactions catalyzed by MenD, MenC, and MenH in bacteria, are carried out by the multifunctional PHYLLO protein within the plastid, converting isochorismate and α-ketoglutarate to o-succinylbenzoate (OSB).

  • Peroxisomal steps: OSB is then transported to the peroxisome where it is activated to OSB-CoA by acyl-activating enzyme 14 (AAE14) , which is homologous to MenE.[13] Subsequently, DHNA-CoA synthase , homologous to MenB, catalyzes the formation of DHNA-CoA. Finally, a specific DHNA-CoA thioesterase (DHNAT) hydrolyzes DHNA-CoA to DHNA.

  • Final steps in the plastid: DHNA is transported back to the plastid for the final steps. DHNA phytyltransferase , homologous to MenA, catalyzes the attachment of a phytyl group from phytyl-diphosphate to DHNA, forming demethylphylloquinone.[14] The final methylation step is carried out by demethylphylloquinone methyltransferase , homologous to MenG, to produce phylloquinone.[15]

Phylloquinone_Biosynthesis cluster_plastid1 Plastid cluster_peroxisome Peroxisome cluster_plastid2 Plastid Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS OSB o-Succinylbenzoate Isochorismate->OSB PHYLLO (MenD, C, H domains) alpha_KG α-Ketoglutarate alpha_KG->OSB OSB_transported OSB OSB->OSB_transported Transport OSB_CoA OSB-CoA OSB_transported->OSB_CoA AAE14 (MenE) DHNA_CoA DHNA-CoA OSB_CoA->DHNA_CoA DHNA-CoA synthase (MenB) DHNA_transported DHNA DHNA_CoA->DHNA_transported DHNAT DHNA_plastid DHNA DHNA_transported->DHNA_plastid Transport Demethylphylloquinone Demethylphylloquinone DHNA_plastid->Demethylphylloquinone DHNA phytyltransferase (MenA) Phytyl_PP Phytyl-PP Phytyl_PP->Demethylphylloquinone Phylloquinone Phylloquinone Demethylphylloquinone->Phylloquinone Demethylphylloquinone methyltransferase (MenG) SAM S-adenosyl methionine SAM->Phylloquinone

Diagram 2: Phylloquinone (Vitamin K1) Biosynthetic Pathway in Plants.

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in menaquinone and phylloquinone biosynthesis. Data is primarily from studies on E. coli, M. tuberculosis, and Arabidopsis thaliana. It is important to note that kinetic parameters can vary depending on the organism and assay conditions.

Table 1: Kinetic Parameters of Menaquinone Biosynthesis Enzymes

EnzymeOrganismSubstrate(s)Km (µM)Vmax or kcatReference(s)
MenF E. coliChorismate~30-[11]
MenD E. coliIsochorismate0.053-[16]
2-Oxoglutarate1.5-[16]
MenC E. coliSHCHC-kcat/Km = 2.5 x 105 M-1s-1[17]
MenE M. phleio-Succinylbenzoate--[13]
M. tuberculosisATPKi (competitive) = 5.4 nM (for OSB-AMS inhibitor)-[9]
OSBKi (noncompetitive) = 11.2 nM (for OSB-AMS inhibitor)-[9]
MenA M. tuberculosisDHNA8.2-[5]

Table 2: Kinetic Parameters of Phylloquinone Biosynthesis Enzymes

EnzymeOrganismSubstrate(s)Km (µM)Vmax or kcatReference(s)
ICS1 A. thalianaChorismate34.3 ± 3.7kcat = 38.1 ± 1.5 min-1[11]
ICS2 A. thalianaChorismate28.8 ± 6.9kcat = 17.0 ± 1.2 min-1[11]
PHYLLO A. thaliana---[8][10]
AAE14 A. thaliana---[13]
DHNAT A. thaliana---[13]

Note: A dash (-) indicates that the data was not available in the searched literature.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the enzymes of the phylloquinone and menaquinone biosynthetic pathways.

General Approach for Enzyme Assays

Most enzyme assays for these pathways involve the expression and purification of recombinant enzymes, followed by incubation with their respective substrates and detection of the product. Product formation can be monitored using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectrophotometry.

Enzyme_Assay_Workflow start Gene Cloning and Expression Vector Construction expression Recombinant Protein Expression in E. coli start->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification assay Enzyme Assay: Incubation with Substrates and Cofactors purification->assay detection Product Detection (HPLC, LC-MS, etc.) assay->detection analysis Kinetic Analysis (Km, Vmax, kcat) detection->analysis end Characterization Complete analysis->end

Diagram 3: General Experimental Workflow for Enzyme Characterization.
Specific Enzyme Assay Protocols

MenA (DHNA-prenyltransferase) Assay: [5]

  • Principle: This assay measures the transfer of a radiolabeled prenyl group from a donor like [1-3H]farnesyl diphosphate (FPP) to DHNA.

  • Reaction Mixture: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl2, 2.5 mM dithiothreitol, 0.1% CHAPS, membrane protein preparation containing MenA, DHNA, and [1-3H]FPP.

  • Procedure:

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the lipid-soluble product (demethylmenaquinone).

    • Quantify the radioactivity in the product using liquid scintillation counting.

MenE (o-Succinylbenzoate-CoA Ligase) Assay: [18]

  • Principle: A coupled-enzyme assay where the product OSB-CoA is used by the subsequent enzyme, MenB, to produce a detectable product. Alternatively, a direct assay measures the production of pyrophosphate (PPi) or the consumption of ATP.

  • Pyrophosphate Detection Assay:

    • Reaction Mixture: Assay buffer, MenE enzyme, OSB, Coenzyme A, and ATP.

    • Procedure:

      • Initiate the reaction by adding ATP.

      • Incubate for a set time at room temperature.

      • Add a pyrophosphate detection reagent (e.g., a fluorescent sensor).

      • Measure the fluorescence, which is proportional to the amount of PPi produced.

Plant Isochorismate Synthase (ICS) Assay: [11]

  • Principle: This assay measures the conversion of chorismate to isochorismate.

  • Reaction Mixture: 100 mM Tris-HCl (pH 7.7), 10 mM MgCl2, 1.5 mM chorismate, and purified recombinant ICS enzyme.

  • Procedure:

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction and separate the substrate and product using reverse-phase HPLC.

    • Detect and quantify chorismate and isochorismate by their absorbance at 274 nm.

Genetic Regulation

Menaquinone Biosynthesis in Bacteria

In many bacteria, the genes for menaquinone biosynthesis (menA-G) are organized into one or more operons.[1] An operon is a cluster of genes under the control of a single promoter, allowing for their coordinated expression.[18] The regulation of the men operon is often linked to the cell's metabolic state and the availability of oxygen. For example, in E. coli, menaquinone is the primary quinone used for anaerobic respiration, and the expression of the men genes is upregulated under anaerobic conditions.

Men_Operon_Regulation cluster_operon men Operon promoter Promoter RNA_Polymerase RNA Polymerase promoter->RNA_Polymerase recruits operator Operator menF menF menD menD menC menC menB menB menE menE mRNA polycistronic mRNA menE->mRNA produces regulator Regulator Protein regulator->promoter binds to signal Anaerobic Signal signal->regulator activates RNA_Polymerase->menF transcribes

Diagram 4: Simplified Regulation of the men Operon in Bacteria.
Phylloquinone Biosynthesis in Plants

The regulation of phylloquinone biosynthesis in plants is more complex due to the involvement of multiple cellular compartments and the branching of the pathway. The expression of the key genes, such as ICS and PHYLLO, is regulated by developmental cues and environmental stresses. For instance, the expression of ICS1 in Arabidopsis is strongly induced by pathogen attack to increase the production of the defense hormone salicylic acid, which can impact the flux towards phylloquinone.[11][12]

Conclusion

The biosynthetic pathways of phylloquinone and menaquinone, while sharing a common evolutionary origin, have distinct features in terms of their enzymatic machinery, subcellular organization, and regulation. Understanding these differences is crucial for developing targeted antimicrobial agents that inhibit bacterial menaquinone synthesis without affecting the host. Furthermore, knowledge of these pathways can be leveraged for the metabolic engineering of plants to enhance their nutritional value by increasing phylloquinone content. This technical guide provides a foundational understanding of these vital pathways to aid future research and development in these areas.

References

The Expanding Horizon of Vitamin K: A Technical Guide to its Non-Canonical Signaling Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long recognized for its essential role in blood coagulation, vitamin K is emerging from the shadow of its canonical function as a gamma-glutamyl carboxylase cofactor to be appreciated as a pleiotropic signaling molecule. This technical guide delves into the non-canonical signaling functions of this compound, exploring its roles in regulating diverse cellular processes independent of the traditional coagulation cascade. We will examine the molecular mechanisms, present key quantitative data, provide detailed experimental protocols for studying these pathways, and visualize the intricate signaling networks. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound's non-canonical activities in areas such as oncology, inflammation, and neurodegeneration.

The Gas6/TAM Signaling Axis: A Bridge Between Apoptosis and Cellular Regulation

One of the most well-characterized non-canonical functions of this compound is mediated through the this compound-dependent protein, Growth Arrest-Specific 6 (Gas6). Gas6 acts as a ligand for the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, initiating a signaling cascade that governs a multitude of cellular responses, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells).[1][2][3]

The functionality of Gas6 is critically dependent on this compound-mediated gamma-carboxylation of specific glutamate residues within its N-terminal Gla domain. This modification allows Gas6 to bind to phosphatidylserine exposed on the surface of apoptotic cells, effectively bridging the apoptotic cell with phagocytes expressing TAM receptors.[2][4]

Signaling Pathway

Upon binding of carboxylated Gas6 to a TAM receptor, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.[3][5][6]

Gas6_TAM_Signaling Gas6 Gas6 (carboxylated) TAM_Receptor TAM Receptor (Axl, MerTK, Tyro3) Gas6->TAM_Receptor Binds ApoptoticCell Apoptotic Cell (Phosphatidylserine) ApoptoticCell->Gas6 PI3K PI3K TAM_Receptor->PI3K Activates MAPK MAPK/ERK TAM_Receptor->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Ferroptosis_Inhibition VK This compound (Quinone) FSP1 FSP1 VK->FSP1 VKH2 This compound Hydroquinone (VKH2) Lipid_Radical Lipid Radicals (LOO.) VKH2->Lipid_Radical FSP1->VKH2 NAD NAD(P)+ FSP1->NAD NADH NAD(P)H NADH->FSP1 Lipid Membrane Lipids Lipid->Lipid_Radical Oxidation Ferroptosis Ferroptosis Lipid_Radical->Ferroptosis PXR_Signaling VK2 Vitamin K2 (Menaquinone) PXR PXR VK2->PXR PXR_VK2 PXR-VK2 Complex PXR->PXR_VK2 PXR_RXR PXR-RXR Heterodimer PXR_VK2->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXRE (DNA) PXR_RXR->PXRE Binds TargetGenes Target Gene Transcription (e.g., CYP3A4, MDR1) PXRE->TargetGenes Regulates

References

The Koagulation Vitamin: A Technical Guide to the Discovery and Timeline of Vitamin K Vitamers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discoveries and scientific advancements in our understanding of the vitamin K family. From its initial identification as an essential factor for blood coagulation to the elucidation of its diverse vitamers and their multifaceted roles in human health, this document provides a comprehensive timeline, details key experimental methodologies, and presents quantitative data for the various forms of this compound.

A Century of Discovery: The this compound Timeline

The journey of this compound discovery spans nearly a century, marked by serendipitous observations, meticulous biochemical analyses, and groundbreaking clinical applications.

  • 1929: Danish scientist Henrik Dam, while studying cholesterol metabolism in chickens fed a fat-free diet, observes a hemorrhagic disease characterized by uncontrolled bleeding.[1][2][3] He notes that this condition is not prevented by the known vitamins A, C, or D.[3]

  • 1935: Dam proposes the name "this compound" for the anti-hemorrhagic factor, derived from the German term "Koagulationsvitamin".[4]

  • 1939: Edward A. Doisy at Saint Louis University and his team isolate vitamin K1 (phylloquinone) from alfalfa.[5] Concurrently, several laboratories, including that of Louis F. Fieser, achieve the chemical synthesis of vitamin K1.[5]

  • Late 1930s: Doisy's group also isolates a second form, vitamin K2 (menaquinone), from putrefied fishmeal.[5]

  • 1943: Henrik Dam and Edward A. Doisy are jointly awarded the Nobel Prize in Physiology or Medicine for their discovery of this compound and its chemical nature.[5]

  • 1945: Dentist Weston A. Price describes a "new vitamin-like activator" he calls "Activator X," which he finds in the butterfat, organs, and fat of animals consuming rapidly growing green grass, and in certain sea foods like fish eggs.[6][7] This is later identified as vitamin K2.[8]

  • 1950s: The various forms of vitamin K2 (menaquinones) with differing side chain lengths (MK-n) are first identified.[4][9]

  • 1970s: A major breakthrough in understanding the mechanism of this compound action occurs with the discovery of the this compound cycle and the identification of the this compound-dependent amino acid, gamma-carboxyglutamic acid (Gla).[3][10] This discovery elucidates how this compound acts as a cofactor for the enzyme gamma-glutamyl carboxylase.[5]

  • 1970s-Present: A growing number of this compound-dependent proteins (VKDPs) are identified, expanding the known roles of this compound beyond coagulation to include bone metabolism, cardiovascular health, and cellular growth.[3][10] To date, 17 different VKDPs have been identified.[11]

Discovery_Timeline cluster_1920s 1920s-1930s cluster_1940s 1940s cluster_1950s_onward 1950s and Beyond 1929 1929 Henrik Dam observes hemorrhagic disease in chickens. 1935 1935 Dam proposes the name 'this compound'. 1929->1935 1939_Isolation 1939 Doisy isolates Vitamin K1. 1935->1939_Isolation 1939_Synthesis 1939 Fieser synthesizes Vitamin K1. 1939_Isolation->1939_Synthesis 1930s_K2 Late 1930s Doisy isolates Vitamin K2. 1939_Isolation->1930s_K2 1943 1943 Dam and Doisy awarded Nobel Prize. 1930s_K2->1943 1945 1945 Weston Price describes 'Activator X'. 1943->1945 1950s 1950s Different forms of Vitamin K2 (MK-n) identified. 1945->1950s 1970s 1970s Discovery of this compound cycle and gamma-carboxyglutamic acid (Gla). 1950s->1970s 1970s_Present 1970s-Present Identification of numerous This compound-Dependent Proteins (VKDPs). 1970s->1970s_Present

Figure 1: Timeline of Key Discoveries in this compound Research.

The this compound Vitamers: A Comparative Overview

This compound is not a single compound but a family of fat-soluble vitamers that share a common 2-methyl-1,4-naphthoquinone ring structure. The primary forms are phylloquinone (K1) and a series of menaquinones (K2).

Vitamers cluster_K1 Vitamin K1 (Phylloquinone) cluster_K2 Vitamin K2 (Menaquinones) K1 Phylloquinone (K1) - Single phytyl side chain - Primarily from green leafy vegetables K2 Menaquinones (K2) - Unsaturated isoprenoid side chains of varying lengths (MK-n) MK4 MK-4 - Found in animal products - Can be synthesized from K1 in tissues K2->MK4 MK7 MK-7 - Found in fermented foods (e.g., natto) - Produced by bacteria K2->MK7 MKn Other Menaquinones (MK-5 to MK-13) - Primarily of bacterial origin K2->MKn

Figure 2: Classification of this compound Vitamers.

Table 1: Quantitative Comparison of Major this compound Vitamers

PropertyVitamin K1 (Phylloquinone)Vitamin K2 (Menaquinone-4, MK-4)Vitamin K2 (Menaquinone-7, MK-7)
Primary Dietary Sources Green leafy vegetables (kale, spinach, broccoli)[12]Animal products (meat, eggs, dairy)[13]Fermented foods (natto, some cheeses)[9]
Bioavailability Lower from plant sources; enhanced with fatsGenerally higher than K1 from foodHigh; well-absorbed[14][15]
Serum Half-life Short (~1-2 hours)Short (~2 hours peak, rapidly cleared)[15]Long (~72 hours)[15]
Recommended Daily Intake (Adults) 90-120 mcg (total this compound)[16]Not specifically establishedNot specifically established

Key Experimental Protocols

The discovery and characterization of this compound were reliant on the development of robust bioassays and analytical techniques.

The Chick Anti-Hemorrhagic Assay

This bioassay was fundamental to the initial discovery and quantification of this compound activity.

Objective: To determine the this compound activity of a test substance by measuring its ability to reverse or prevent hemorrhagic symptoms in this compound-deficient chicks.

Methodology:

  • Induction of this compound Deficiency:

    • Newly hatched chicks are placed on a this compound-deficient diet for a period of 2-3 weeks.[13]

    • The diet is typically a purified or semi-purified formulation, free of green plant material and other sources of this compound.

    • The development of deficiency is monitored by observing for signs of hemorrhage (e.g., subcutaneous bleeding, bruising) and by measuring prothrombin time.[13]

  • Administration of Test Substance:

    • The test substance is administered to groups of deficient chicks, either orally or via injection.

    • Different doses of the test substance are typically evaluated.

    • A control group receives no test substance, and a positive control group receives a known amount of a standard this compound preparation.

  • Assessment of Anti-Hemorrhagic Activity:

    • After a defined period (e.g., 24-48 hours), blood samples are collected from the chicks.

    • Prothrombin time is measured to assess the degree of blood coagulation. A shorter prothrombin time indicates higher this compound activity.

    • The potency of the test substance is determined by comparing the prothrombin time of the test groups to that of the standard this compound preparation.[13]

Isolation and Structural Elucidation of Phylloquinone (Vitamin K1)

The isolation of vitamin K1 from alfalfa by Doisy's group was a landmark achievement.

Objective: To isolate and purify vitamin K1 from a natural source and determine its chemical structure.

Methodology:

  • Extraction:

    • Dried alfalfa meal is extracted with a non-polar solvent such as petroleum ether or hexane to obtain a crude lipid extract.

    • The solvent is evaporated to yield a concentrated oil.

  • Chromatographic Separation:

    • The crude extract is subjected to a series of chromatographic steps to separate the various components. This may include:

      • Adsorption chromatography on columns packed with materials like magnesium oxide or silica gel.

      • Elution with a gradient of solvents of increasing polarity.

      • Fractions are collected and monitored for anti-hemorrhagic activity using the chick bioassay.

  • Purification and Crystallization:

    • Active fractions are further purified by repeated chromatography and crystallization to obtain pure vitamin K1 as a yellow oil.

  • Structural Elucidation:

    • The purified vitamin K1 is subjected to various analytical techniques to determine its chemical structure, including:

      • Elemental analysis to determine the empirical formula.

      • Ultraviolet (UV) and Infrared (IR) spectroscopy to identify functional groups.

      • Nuclear Magnetic Resonance (NMR) spectroscopy to determine the arrangement of atoms.

      • Mass spectrometry to determine the molecular weight and fragmentation pattern.

The this compound Cycle and its Significance

The biological activity of this compound is mediated through a cyclic pathway that allows for the continuous carboxylation of this compound-dependent proteins.

Vitamin_K_Cycle K_quinone K_quinone VKR VKR K_quinone->VKR Reduction K_hydroquinone K_hydroquinone VKR->K_hydroquinone GGCX GGCX K_hydroquinone->GGCX Protein_Gla Protein_Gla GGCX->Protein_Gla Carboxylation K_epoxide K_epoxide GGCX->K_epoxide Oxidation Protein_Glu Protein_Glu Protein_Glu->GGCX VKOR VKOR K_epoxide->VKOR Reduction VKOR->K_quinone

Figure 3: The this compound Cycle.

This cycle is crucial for the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in VKDPs.[17] This carboxylation is essential for the calcium-binding capacity of these proteins, which is critical for their biological function in processes such as blood coagulation and bone mineralization.[5]

Experimental Workflow: Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

Assessing the activity of GGCX is fundamental to understanding the efficacy of this compound vitamers and the impact of genetic variations or inhibitors on the this compound cycle.

GGCX_Assay_Workflow start start prepare_reagents prepare_reagents start->prepare_reagents incubation incubation prepare_reagents->incubation stop_reaction stop_reaction incubation->stop_reaction separation separation stop_reaction->separation quantification quantification separation->quantification end end quantification->end

Figure 4: Experimental Workflow for a Radiometric GGCX Activity Assay.

Conclusion

The discovery and ongoing research into the this compound family have unveiled a complex and vital area of nutritional science. From its initial role in hemostasis, the functions of this compound have expanded to encompass a wide range of physiological processes. The distinct properties of the different vitamers, particularly the long half-life and extrahepatic distribution of menaquinone-7, present exciting opportunities for targeted nutritional interventions and drug development. A thorough understanding of the historical discoveries, experimental methodologies, and quantitative characteristics of each vitamer is essential for researchers and scientists working to harness the full potential of this multifaceted vitamin.

References

The Role of Gut Microbiota in Menaquinone (Vitamin K2) Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K2, a family of molecules known as menaquinones (MK-n), plays a crucial role in human health beyond its traditional association with blood coagulation, impacting cardiovascular and bone health.[1] While dietary sources contribute to the human vitamin K budget, the gut microbiota serves as a significant endogenous factory for menaquinone synthesis.[2] This guide provides a comprehensive technical overview of the intricate relationship between the gut microbiota and menaquinone production. It delves into the biosynthetic pathways, identifies key bacterial producers, and outlines the experimental methodologies used to investigate this vital metabolic function. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Biosynthesis of Menaquinones by Gut Microbiota

Bacteria synthesize menaquinones as essential components of their electron transport chains, particularly during anaerobic respiration.[3] The biosynthesis of menaquinones is a complex process involving multiple metabolic pathways, including glycolysis, the pentose phosphate pathway, and the shikimate pathway.[4]

There are two primary pathways for the biosynthesis of the naphthoquinone ring, the core structure of menaquinones:

  • The Classical (o-succinylbenzoate) Pathway: This is the most common pathway, utilized by the vast majority of prokaryotes, including Escherichia coli.[5] It begins with chorismate, a product of the shikimate pathway.[6] A series of enzymatic reactions catalyzed by proteins encoded by the men gene cluster (MenA-H) converts chorismate into 1,4-dihydroxy-2-naphthoate (DHNA).[6][7]

  • The Futalosine Pathway: A more recently discovered alternative pathway found in microorganisms that lack the men genes.[6] This pathway also starts with chorismate but proceeds through different intermediates.[6]

The isoprenoid side chain, which varies in length and defines the different menaquinone forms (e.g., MK-4, MK-7), is synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.[4] The final step in menaquinone synthesis is the attachment of the isoprenoid side chain to the DHNA ring, a reaction catalyzed by a prenyltransferase.[6]

Mandatory Visualization: Menaquinone Biosynthesis Pathway

Menaquinone_Biosynthesis cluster_shikimate Shikimate Pathway cluster_classical Classical Menaquinone Pathway cluster_isoprenoid Isoprenoid Synthesis (MEP/MVA) cluster_final_steps Final Assembly E4P Erythrose-4-P Chorismate Chorismate E4P->Chorismate PEP Phosphoenolpyruvate PEP->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC DHNA_CoA DHNA-CoA OSB->DHNA_CoA MenE/B DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA MenI DMK Demethylmenaquinone DHNA->DMK MenA G3P Glyceraldehyde-3-P IPP Isopentenyl-PP G3P->IPP Pyruvate Pyruvate Pyruvate->IPP Polyprenyl_PP Polyprenyl-PP IPP->Polyprenyl_PP Polyprenyl_PP->DMK Menaquinone Menaquinone (MK-n) DMK->Menaquinone MenG/UbiE

Caption: Classical menaquinone biosynthesis pathway in bacteria.

Key Bacterial Producers of Menaquinones in the Human Gut

A diverse range of bacterial species within the human gut microbiome can synthesize menaquinones.[8] The specific forms and quantities of menaquinones produced vary significantly between different bacterial genera and species.[9]

Bacterial Genus/SpeciesPredominant Menaquinone (MK-n) Forms ProducedPhylum
Bacteroides spp. (e.g., B. fragilis)MK-10, MK-11Bacteroidetes
Prevotella spp.Associated with menaquinone presenceBacteroidetes
Escherichia coliMK-8Proteobacteria
Klebsiella pneumoniaeMenaquinone producerProteobacteria
Eubacterium lentumMK-6Firmicutes
Veillonella spp.MK-7Firmicutes
Lactococcus lactisMK-8, MK-9Firmicutes
Propionibacterium spp.Menaquinone producerActinobacteria
Bacillus spp. (e.g., B. subtilis)MK-7Firmicutes

This table is a summary of findings from multiple sources.[6][8][9][10]

Factors Influencing Menaquinone Synthesis and Bioavailability

The production of menaquinones by the gut microbiota is not static and can be influenced by several factors:

  • Diet: Dietary components can modulate the composition of the gut microbiota, thereby indirectly affecting menaquinone synthesis. For example, diets rich in whole grains have been shown to alter fecal menaquinone concentrations.[11]

  • Antibiotics: Broad-spectrum antibiotics can disrupt the gut microbiota, potentially leading to a deficiency in menaquinone-producing bacteria.[12]

  • Host Factors: Host genetics and the physiological state of the gastrointestinal tract can influence the microbial ecosystem and, consequently, menaquinone production.

  • Microbial Interactions: The complex interactions between different bacterial species within the gut can also impact the synthesis of menaquinones. Some bacteria that cannot synthesize menaquinones on their own can utilize those produced by other species.[13]

The contribution of gut-synthesized menaquinones to the host's this compound status is a subject of ongoing research. While it is established that menaquinones are produced in the colon, their absorption from this region is thought to be less efficient than the absorption of dietary vitamin K1 (phylloquinone) in the small intestine.[14] However, evidence suggests that bacterially synthesized menaquinones, particularly in the ileum, can play a significant role in meeting the host's this compound requirements.[2]

Mandatory Visualization: Factors Influencing Host Menaquinone Status

Host_Menaquinone_Status Diet Diet (e.g., Fiber, Fats) Gut_Microbiota Gut Microbiota Composition (Bacteroides, E. coli, etc.) Diet->Gut_Microbiota Antibiotics Antibiotics Antibiotics->Gut_Microbiota Host_Factors Host Factors (Genetics, GI Health) Host_Factors->Gut_Microbiota MK_Synthesis Menaquinone (K2) Synthesis in Gut Gut_Microbiota->MK_Synthesis Host_Absorption Host Absorption (Colon, Ileum) MK_Synthesis->Host_Absorption Host_Status Host this compound Status Host_Absorption->Host_Status

Caption: Interplay of factors affecting host menaquinone levels.

Experimental Protocols for Studying Menaquinone Synthesis

Investigating the role of gut microbiota in menaquinone synthesis requires a combination of microbiological, analytical, and in vivo techniques.

Anaerobic Cultivation of Menaquinone-Producing Bacteria
  • Media Preparation: Prepare an appropriate anaerobic broth or agar medium (e.g., Brain Heart Infusion, supplemented with hemin and vitamin K1 as a growth factor for some anaerobes).

  • Inoculation: In an anaerobic chamber or using anaerobic jars, inoculate the medium with a pure culture of the bacterium of interest or a complex fecal sample.

  • Incubation: Incubate the cultures under anaerobic conditions (e.g., 85% N2, 10% CO2, 5% H2) at 37°C for a duration appropriate for the growth of the target organisms (typically 24-72 hours).

  • Harvesting: Centrifuge the culture to pellet the bacterial cells. Wash the cells with a suitable buffer to remove residual media components.

Quantification of Menaquinones by High-Performance Liquid Chromatography (HPLC)
  • Extraction:

    • Lyophilize the bacterial cell pellets or fecal samples.

    • Extract lipids, including menaquinones, using a two-phase solvent system, typically chloroform/methanol or hexane/isopropanol.

    • Evaporate the solvent under a stream of nitrogen.

  • Purification (Optional): For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • HPLC Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., ethanol or isopropanol).

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the menaquinones using a mobile phase gradient, often consisting of a non-polar solvent in a polar organic modifier.

    • Detect the menaquinones using a UV detector (at ~248 nm) or a fluorescence detector (after post-column reduction). Mass spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[15]

  • Quantification: Compare the peak areas of the samples to those of known standards for different menaquinone isoforms (MK-4 through MK-13).

Germ-Free Animal Models
  • Gnotobiotic Setup: Utilize germ-free animals (typically mice or rats) raised in sterile isolators to eliminate any contribution from a native gut microbiota.

  • Colonization: Monocolonize the germ-free animals with a specific menaquinone-producing bacterial strain or a defined consortium of bacteria.

  • Dietary Control: Feed the animals a this compound-deficient diet to ensure that the only source of menaquinones is from the colonized bacteria.

  • Sample Collection: Collect fecal samples, cecal contents, and tissues (e.g., liver) for menaquinone analysis using HPLC.

  • Analysis: Compare the menaquinone levels in the colonized animals to those in germ-free controls to determine the contribution of the specific bacteria to the host's this compound status.

Mandatory Visualization: Experimental Workflow for Menaquinone Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Analysis Sample Bacterial Culture or Fecal Sample Harvest Harvest & Wash Cells Sample->Harvest Lyophilize Lyophilization Harvest->Lyophilize Extract Solvent Extraction (Hexane/Isopropanol) Lyophilize->Extract Evaporate Evaporate Solvent Extract->Evaporate HPLC HPLC Analysis (C18 Column) Evaporate->HPLC Quantify Quantification (vs. Standards) HPLC->Quantify

Caption: Workflow for quantifying microbial menaquinones.

Conclusion and Future Directions

The gut microbiota is a significant and dynamic source of menaquinones, with the potential to impact human health. Understanding the specific bacterial species responsible for menaquinone synthesis, the factors that regulate their production, and the extent of their absorption by the host is critical for developing novel therapeutic and nutritional strategies. Future research should focus on:

  • Metagenomic and Metatranscriptomic Analyses: To identify the prevalence and activity of menaquinone biosynthesis genes in diverse human populations.

  • Stable Isotope Labeling Studies: To trace the fate of microbially synthesized menaquinones and accurately quantify their contribution to host this compound status.

  • Clinical Intervention Studies: To investigate the effects of prebiotics, probiotics, and dietary interventions on gut menaquinone production and its association with health outcomes.

By elucidating the complex interplay between the gut microbiota and this compound metabolism, researchers and drug development professionals can unlock new avenues for promoting cardiovascular and bone health and potentially mitigating chronic diseases.

References

The Core Mechanism of Vitamin K-Dependent Carboxylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate molecular mechanism of vitamin K-dependent γ-glutamyl carboxylation, a critical post-translational modification essential for the biological activity of a specific group of proteins involved in blood coagulation, bone metabolism, and vascular biology. This document provides a comprehensive overview of the this compound cycle, the enzymatic machinery, reaction kinetics, and detailed experimental protocols for studying this vital biological process.

Introduction to this compound-Dependent Carboxylation

This compound, a fat-soluble vitamin, functions as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the conversion of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within the "Gla domains" of this compound-dependent proteins (VKDPs).[3][4][5] This modification is crucial as the Gla residues are responsible for the calcium-binding properties of these proteins, which is a prerequisite for their biological function.[1][2] Prominent VKDPs include the blood coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C, S, and Z.[1][4][5]

The carboxylation reaction is intrinsically linked to the This compound cycle , a metabolic pathway that regenerates the active form of this compound.[1][3][6] This cycle involves the interplay of two key enzymes located in the endoplasmic reticulum (ER): GGCX and this compound epoxide reductase (VKOR).[3][7]

The this compound Cycle: A Signaling Pathway for Carboxylation

The this compound cycle is a continuous process that ensures a sustained supply of the active form of this compound, the hydroquinone (KH2), which is required by GGCX.[3][6][8] The cycle is initiated with the dietary intake of this compound in its quinone form.[6]

Vitamin_K_Cycle This compound (Quinone) This compound (Quinone) This compound Hydroquinone (KH2) This compound Hydroquinone (KH2) This compound (Quinone)->this compound Hydroquinone (KH2) VKOR / Reductase GGCX GGCX This compound Hydroquinone (KH2)->GGCX This compound Epoxide (KO) This compound Epoxide (KO) This compound Epoxide (KO)->this compound (Quinone) VKOR GGCX->this compound Epoxide (KO) Epoxidation Gla Gla GGCX->Gla Carboxylation VKOR VKOR Glu Glu Glu->GGCX CO2 + O2 CO2 + O2 CO2 + O2->GGCX

Figure 1: The this compound Cycle.

As depicted in Figure 1, the quinone form of this compound is reduced to the active hydroquinone form (KH2) by VKOR.[6] GGCX then utilizes KH2 as a cofactor to carboxylate Glu residues to Gla.[3][4][5] In this coupled reaction, KH2 is oxidized to this compound epoxide (KO).[3][6] To complete the cycle, VKOR catalyzes the reduction of KO back to the quinone form, which can then be re-reduced to KH2.[6] The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby disrupting the recycling of this compound and impairing the carboxylation of coagulation factors.[9][10][11]

Enzymatic Mechanism of γ-Glutamyl Carboxylase (GGCX)

GGCX is an integral membrane protein of the endoplasmic reticulum that catalyzes the carboxylation reaction.[4][5] The catalytic mechanism is a complex process that involves the activation of a C-H bond at the γ-carbon of the glutamate residue.

The widely accepted "base-strength amplification" model proposes that GGCX utilizes the energy from the oxidation of this compound hydroquinone to generate a strong base capable of abstracting a proton from the γ-carbon of glutamate.[12]

GGCX_Mechanism cluster_GGCX GGCX Active Site KH2 This compound Hydroquinone (KH2) VitaminK_Base This compound Peroxide/Alkoxide (Strong Base) KH2->VitaminK_Base + O2 O2 O2 KO This compound Epoxide (KO) VitaminK_Base->KO Glu Glutamate (Glu) Carbanion Glu Carbanion Glu->Carbanion Proton Abstraction by this compound Base Gla γ-Carboxyglutamate (Gla) Carbanion->Gla + CO2 CO2 CO2

Figure 2: GGCX Catalytic Mechanism.

The reaction begins with the deprotonation of KH2, which then reacts with molecular oxygen to form a highly reactive this compound hydroperoxide or a related peroxy-bridge intermediate.[12] This intermediate is a strong base that abstracts a proton from the γ-carbon of a glutamate residue, forming a carbanion intermediate.[3][12] This carbanion then attacks a molecule of carbon dioxide, resulting in the formation of a γ-carboxyglutamate residue.[3] Concurrently, the this compound intermediate collapses to form this compound epoxide.[12]

Quantitative Data on Enzyme Kinetics

The efficiency of the this compound-dependent carboxylation is governed by the kinetic parameters of GGCX and VKOR. These parameters can be influenced by substrate and cofactor concentrations, as well as the presence of inhibitors.

Table 1: Michaelis-Menten Constants (Km) for VKOR Activity

Tissue Genotype Km (μM)
Liver Wild Type 2.8 ± 0.4
Liver Y139C 4.2 ± 0.6
Kidney Wild Type 3.1 ± 0.5
Kidney Y139C 5.0 ± 0.8
Testis Wild Type 2.9 ± 0.4
Testis Y139C 4.5 ± 0.7
Lung Wild Type 3.3 ± 0.5
Lung Y139C 5.2 ± 0.9

Data adapted from studies on rat models.[13]

Table 2: Warfarin Inhibition Constants (IC50) for VKORC1 Mutants

VKORC1 Mutant Warfarin IC50 (μM) Fold Resistance vs. Wild-Type
Wild-Type 0.005 ± 0.001 1
Y25F 0.3 ± 0.1 ~60
A26P 0.065 ± 0.015 ~13
Y139F 3.0 ± 0.5 ~600

Data from cell-based functional studies.[9]

Experimental Protocols

In Vitro γ-Glutamyl Carboxylation Assay

This assay measures the incorporation of radiolabeled CO2 into a synthetic peptide substrate.

Materials:

  • Purified recombinant GGCX

  • Synthetic peptide substrate (e.g., FLEEL)

  • Vitamin K1 hydroquinone (KH2)

  • [¹⁴C]NaHCO₃ (source of ¹⁴CO₂)

  • Dithiothreitol (DTT)

  • CHAPS buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing CHAPS buffer, DTT, the synthetic peptide substrate, and purified GGCX.

  • Initiate the reaction by adding vitamin K1 hydroquinone and [¹⁴C]NaHCO₃.

  • Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding TCA to precipitate the peptide.

  • Wash the precipitate to remove unincorporated [¹⁴C]NaHCO₃.

  • Dissolve the washed precipitate and measure the incorporated radioactivity using a scintillation counter.

Microsomal VKOR Activity Assay

This assay measures the conversion of this compound epoxide (KO) to this compound by VKOR in microsomal preparations.

Materials:

  • Microsomes prepared from cells or tissues expressing VKOR

  • Vitamin K1 epoxide (KO)

  • Dithiothreitol (DTT) or reduced glutathione (GSH) as a reducing agent[14]

  • Reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl)[14][15]

  • Isopropanol/hexane solution

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Procedure:

  • Pre-incubate the microsomal preparation with or without an inhibitor (e.g., warfarin) on ice.[15]

  • Initiate the reaction by adding the reaction buffer containing the reducing agent and vitamin K1 epoxide.[14][15]

  • Incubate the reaction at 30°C for a specified time (e.g., 1.5 hours).[15]

  • Stop the reaction by adding an isopropanol/hexane mixture to extract the lipids.[15]

  • Separate the hexane phase, evaporate it to dryness, and resuspend the residue in a suitable solvent (e.g., methanol).[15]

  • Analyze the conversion of KO to this compound using HPLC.[15]

Cell-Based Carboxylation Assay

This assay assesses the carboxylation of a reporter protein in a cellular context.

Cell_Based_Assay_Workflow Start Start Transfect_Cells Transfect HEK293 cells with reporter protein (e.g., FIXgla-PC) and GGCX expression vectors Start->Transfect_Cells Culture_Cells Culture cells in the presence of This compound Transfect_Cells->Culture_Cells Collect_Medium Collect cell culture medium Culture_Cells->Collect_Medium ELISA Quantify carboxylated reporter protein using ELISA with a carboxylation-specific antibody Collect_Medium->ELISA Analyze_Data Analyze and compare carboxylation levels ELISA->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a Cell-Based Carboxylation Assay.

This assay typically utilizes a reporter protein, such as a chimeric Factor IX Gla domain-Protein C (FIXgla-PC), expressed in a cell line like HEK293.[16][17] The extent of carboxylation of the secreted reporter protein is then quantified using an ELISA with an antibody specific to the fully carboxylated Gla domain.[17] This approach allows for the study of GGCX and VKOR function in a more physiologically relevant environment.[4][5]

Conclusion

The this compound-dependent carboxylation is a sophisticated and vital post-translational modification. A thorough understanding of its mechanism, the enzymes involved, and their kinetics is paramount for research in hemostasis, bone biology, and for the development of novel anticoagulant therapies. The experimental protocols provided herein offer a foundation for the investigation of this intricate biological process. Further research into the structure and regulation of GGCX and VKOR will undoubtedly unveil new insights into the diverse roles of this compound-dependent proteins in health and disease.

References

The Expanding Roles of Vitamin K-Dependent Proteins Beyond Coagulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K-dependent proteins (VKDPs), a group of proteins requiring this compound-mediated gamma-carboxylation for their biological activity, have long been recognized for their essential roles in hemostasis. However, a growing body of evidence has illuminated their critical extrahepatic functions, extending their relevance to a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the core extrahepatic roles of key VKDPs, including Matrix Gla Protein (MGP), Osteocalcin, Growth Arrest-Specific protein 6 (Gas6), Gla-Rich Protein (GRP), and Protein S. We delve into their molecular mechanisms, associated signaling pathways, and the experimental methodologies employed to investigate their functions. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the burgeoning field of extrahepatic VKDPs and their therapeutic potential.

Introduction: The Significance of Gamma-Carboxylation

The defining feature of this compound-dependent proteins is the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues. This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which utilizes this compound as an essential cofactor. The presence of Gla residues confers a negative charge to the protein, enabling it to bind to positively charged calcium ions and hydroxyapatite crystals. This calcium-binding capacity is fundamental to the diverse functions of VKDPs, from regulating blood coagulation to inhibiting soft tissue calcification and modulating signal transduction.[1][2]

The this compound cycle is a critical cellular process that ensures a continuous supply of the reduced form of this compound (hydroquinone), the active cofactor for GGCX. This cycle involves the reduction of this compound quinone to hydroquinone and the subsequent conversion of this compound epoxide back to the quinone form by the enzyme this compound epoxide reductase (VKOR). Warfarin, a commonly used anticoagulant, exerts its effect by inhibiting VKOR, thereby limiting the availability of reduced this compound and impairing the carboxylation and function of VKDPs.[3]

Matrix Gla Protein (MGP): The Guardian of Vascular Health

Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification, a pathological process implicated in cardiovascular disease, particularly in patients with chronic kidney disease (CKD).[4][5][6][7] Synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes, MGP undergoes both this compound-dependent carboxylation and phosphorylation to become fully active.[6][8][9]

Extrahepatic Functions of MGP
  • Inhibition of Vascular Calcification: Carboxylated MGP (cMGP) directly binds to calcium phosphate crystals, preventing their growth and deposition within the vascular wall.[5][6] It also inhibits the osteogenic transdifferentiation of VSMCs, a key cellular event in the calcification process.[4] MGP is thought to antagonize the pro-calcific effects of Bone Morphogenetic Proteins (BMPs) such as BMP-2 and BMP-4.[4][6]

  • Regulation of Bone Metabolism: While primarily known for its vascular role, MGP is also expressed in bone and cartilage, suggesting a role in skeletal development and homeostasis.[4][6]

Signaling Pathways

The precise signaling pathways through which MGP exerts its inhibitory effects on vascular calcification are still being elucidated. However, a key mechanism involves the antagonism of BMP signaling.

MGP_BMP_Signaling BMP2 BMP-2/BMP-4 BMPR BMP Receptor BMP2->BMPR binds Smad Smad 1/5/8 BMPR->Smad phosphorylates Smad4 Smad4 Smad->Smad4 complexes with Nucleus Nucleus Smad4->Nucleus OsteogenicGenes Osteogenic Gene Transcription Nucleus->OsteogenicGenes promotes Calcification Vascular Calcification OsteogenicGenes->Calcification MGP Carboxylated MGP MGP->BMP2 inhibits

Caption: MGP's inhibition of the BMP signaling pathway.

Experimental Protocols

Table 1: Methodologies for Studying Matrix Gla Protein

Experiment Methodology Description Quantitative Data Example
Measurement of MGP isoforms Enzyme-Linked Immunosorbent Assay (ELISA)Utilizes conformation-specific monoclonal antibodies to differentiate between total MGP, carboxylated MGP (cMGP), uncarboxylated MGP (ucMGP), and dephosphorylated-uncarboxylated MGP (dp-ucMGP).[7]Serum dp-ucMGP levels in healthy individuals: ~300-700 pmol/L.[10]
Assessment of Vascular Calcification In vitro cell culture of Vascular Smooth Muscle Cells (VSMCs)VSMCs are cultured in a calcifying medium (high phosphate) to induce osteogenic differentiation and mineralization. The inhibitory effect of MGP can be assessed.[11]Alizarin Red S staining to quantify calcium deposition.
Immunohistochemistry Staining of arterial tissue sectionsUses antibodies specific to different MGP isoforms to visualize their localization within healthy and calcified vascular tissues.[12]Co-localization of ucMGP with areas of calcification.

Osteocalcin: A Bone-Derived Hormone with Systemic Effects

Osteocalcin, also known as bone Gla protein (BGP), is the most abundant non-collagenous protein in bone, produced by osteoblasts.[13][14] While its role in bone mineralization is well-established, emerging evidence indicates that its uncarboxylated form (ucOC) functions as a hormone with significant extra-skeletal effects, particularly in energy metabolism.[13][14][15][16]

Extrahepatic Functions of Osteocalcin
  • Regulation of Glucose Homeostasis: Undercarboxylated osteocalcin has been shown to increase insulin secretion and proliferation of pancreatic β-cells.[13][14][15] It also improves insulin sensitivity in peripheral tissues.[13][14][16]

  • Energy Metabolism: ucOC can reduce the accumulation of visceral fat.[13][14][15]

  • Male Fertility: Osteocalcin has been implicated in stimulating testosterone production in the testes.[13][14]

  • Brain Function: There is evidence suggesting a role for osteocalcin in cognitive function.[13][14]

Signaling Pathways

The hormonal actions of undercarboxylated osteocalcin are mediated through specific G-protein coupled receptors, such as GPRC6A, in target tissues.

Osteocalcin_Signaling ucOC Undercarboxylated Osteocalcin GPRC6A GPRC6A Receptor ucOC->GPRC6A binds PancreaticBetaCell Pancreatic β-cell GPRC6A->PancreaticBetaCell Adipocyte Adipocyte GPRC6A->Adipocyte LeydigCell Testicular Leydig Cell GPRC6A->LeydigCell InsulinSecretion Insulin Secretion PancreaticBetaCell->InsulinSecretion stimulates Adiponectin Adiponectin Secretion Adipocyte->Adiponectin stimulates Testosterone Testosterone Production LeydigCell->Testosterone stimulates

Caption: Hormonal signaling of undercarboxylated osteocalcin.

Experimental Protocols

Table 2: Methodologies for Studying Osteocalcin

Experiment Methodology Description Quantitative Data Example
Measurement of Osteocalcin Carboxylation Status Hydroxyapatite (HAP) Binding AssayThis method separates carboxylated osteocalcin (which binds to HAP) from uncarboxylated osteocalcin. The amount of ucOC in the supernatant is then quantified by immunoassay.[6]Percentage of ucOC in total osteocalcin can be determined.
Direct Immunoassay for ucOC ELISAUtilizes monoclonal antibodies that specifically recognize the uncarboxylated form of osteocalcin.[4]Serum ucOC levels in healthy individuals can be measured.
Cell-based Assays Pancreatic β-cell cultureThe effect of different forms of osteocalcin on insulin secretion and cell proliferation can be assessed.Glucose-stimulated insulin secretion (GSIS) assay.

Growth Arrest-Specific Protein 6 (Gas6): A Modulator of Cell Signaling

Gas6 is a this compound-dependent protein that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[17] The Gas6/TAM signaling pathway is involved in a multitude of cellular processes, including cell growth, survival, and inflammation.[17][18]

Extrahepatic Functions of Gas6
  • Cell Growth and Survival: Gas6 promotes cell proliferation and protects against apoptosis in various cell types.[17]

  • Inflammation and Immunity: The Gas6/TAM system plays a role in the clearance of apoptotic cells and the dampening of inflammatory responses.[18]

  • Nervous System: Gas6 is widely distributed in the central nervous system and is implicated in its development and protection.[17][18]

  • Kidney Function: Dysregulation of Gas6 has been associated with chronic kidney disease.[9][19]

  • Cancer: The Gas6/Axl signaling axis is often upregulated in cancer and is associated with tumor progression and drug resistance.[11][20]

Signaling Pathways

The binding of Gas6 to its TAM receptors activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

Gas6_TAM_Signaling Gas6 Gas6 TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM binds & activates PI3K PI3K TAM->PI3K MAPK MAPK/ERK TAM->MAPK AntiInflammation Anti-inflammation TAM->AntiInflammation Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation MAPK->Proliferation

Caption: The Gas6/TAM signaling pathway.

Experimental Protocols

Table 3: Methodologies for Studying Gas6

Experiment Methodology Description Quantitative Data Example
Measurement of Gas6 levels ELISAQuantifies the concentration of Gas6 in plasma, serum, or cell culture supernatants.Plasma Gas6 levels in healthy individuals: ~15-60 ng/mL.
Assessment of TAM Receptor Activation Western BlottingDetects the phosphorylation of TAM receptors and downstream signaling proteins (e.g., Akt, ERK) upon Gas6 stimulation.Fold-change in protein phosphorylation.
Cell Migration and Invasion Assays Transwell Assay (Boyden Chamber)Measures the ability of Gas6 to promote the migration and invasion of cells through a porous membrane.Number of migrated/invaded cells per field.

Gla-Rich Protein (GRP): A Novel Player in Calcification and Inflammation

Gla-Rich Protein (GRP), also known as Upper Zone of Growth Plate and Cartilage Matrix Associated Protein (UCMA), is the most densely gamma-carboxylated protein identified to date.[21][22] It is expressed in cartilage and bone and has been found to accumulate at sites of pathological calcification.[21]

Extrahepatic Functions of GRP
  • Inhibition of Calcification: Similar to MGP, GRP is thought to function as an inhibitor of ectopic calcification.[21][22][23] It may modulate calcium availability in the extracellular matrix.[21]

  • Cartilage Homeostasis: GRP may play a role in the organization and stabilization of the cartilage matrix due to its association with fibrillar collagens.[21]

  • Inflammation: Recent studies suggest that GRP has anti-inflammatory properties and may be involved in the cross-talk between calcification and inflammation, particularly in osteoarthritis.[22]

Experimental Protocols

Table 4: Methodologies for Studying GRP

Experiment Methodology Description Quantitative Data Example
Measurement of GRP levels ELISAQuantifies GRP concentrations in serum or other biological fluids.Serum GRP levels can be measured in pg/mL to ng/mL range.
Assessment of Calcification Inhibition In vitro calcification assaysSimilar to those used for MGP, these assays can determine the ability of GRP to inhibit mineral deposition in cell cultures.[22]Reduction in calcium content in GRP-treated cultures.
Gene Expression Analysis Real-time PCRMeasures the mRNA expression levels of GRP in different tissues or in response to various stimuli.Fold-change in GRP gene expression.

Protein S: Beyond Anticoagulation

Protein S is a well-known anticoagulant that acts as a cofactor for activated protein C (APC) in the degradation of coagulation factors Va and VIIIa. However, Protein S also has functions independent of its role in hemostasis.

Extrahepatic Functions of Protein S
  • Apoptotic Cell Clearance: Protein S can bind to phosphatidylserine on the surface of apoptotic cells, facilitating their recognition and removal by phagocytes through interaction with TAM receptors.[18]

  • Nervous System: Protein S is present in the brain and may have neuroprotective effects.[18]

  • Cancer: The role of Protein S in cancer is complex and appears to be context-dependent, with both pro- and anti-tumorigenic effects reported.[24]

Signaling Pathways

The interaction of Protein S with TAM receptors on phagocytes is a key signaling event in the clearance of apoptotic cells.

ProteinS_Apoptosis_Signaling ApoptoticCell Apoptotic Cell PS Phosphatidylserine ApoptoticCell->PS exposes ProteinS Protein S PS->ProteinS binds TAM TAM Receptor ProteinS->TAM bridges to Phagocyte Phagocyte TAM->Phagocyte Phagocytosis Phagocytosis Phagocyte->Phagocytosis initiates

Caption: Protein S-mediated clearance of apoptotic cells.

Experimental Protocols

Table 5: Methodologies for Studying Protein S

Experiment Methodology Description Quantitative Data Example
Measurement of Protein S levels Immunoassays (ELISA, RIA)Quantify total and free Protein S antigen levels in plasma.Normal plasma concentration of total Protein S is approximately 20-25 µg/mL.
Functional Assays Clotting-based assaysMeasure the anticoagulant activity of Protein S as a cofactor for APC.Prolongation of clotting time.
Phagocytosis Assays Flow cytometry or microscopyAssess the ability of Protein S to enhance the engulfment of apoptotic cells by phagocytes (e.g., macrophages).Percentage of phagocytic cells containing labeled apoptotic bodies.

Conclusion and Future Directions

The extrahepatic roles of this compound-dependent proteins represent a rapidly evolving field of research with significant implications for human health and disease. From the prevention of vascular calcification by MGP to the hormonal regulation of metabolism by osteocalcin and the intricate cell signaling modulated by Gas6 and Protein S, it is clear that the biological significance of this protein family extends far beyond hemostasis.

For drug development professionals, these proteins and their associated pathways present novel therapeutic targets for a range of conditions, including cardiovascular disease, metabolic disorders, and cancer. The development of specific agonists or antagonists for these pathways, as well as strategies to optimize the carboxylation status of VKDPs through this compound supplementation, hold considerable promise.

Future research should continue to unravel the complex signaling networks regulated by extrahepatic VKDPs, identify new members of this protein family, and further elucidate their roles in health and disease. The refinement of experimental methodologies and the implementation of well-designed clinical trials will be crucial in translating our growing understanding of these multifaceted proteins into effective therapeutic interventions.

References

Methodological & Application

Application Note: Quantification of Vitamin K1, MK-4, and MK-7 in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for blood coagulation and bone and cardiovascular health. The two primary natural forms are vitamin K1 (phylloquinone, PK) and vitamin K2 (menaquinones, MKs).[1][2] Vitamin K1 is primarily found in green leafy vegetables, while vitamin K2 is a series of compounds with varying side-chain lengths, such as MK-4 and MK-7, found in animal tissues and fermented foods.[1] Accurate quantification of this compound levels in plasma is crucial for clinical research and nutritional studies, but it presents analytical challenges due to their lipophilic nature and low circulating concentrations.[2][3]

This application note describes a robust and sensitive method for the simultaneous quantification of vitamin K1, MK-4, and MK-7 in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward sample preparation procedure and offers high throughput, making it suitable for large-scale clinical studies.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described HPLC-MS/MS method for the analysis of Vitamin K1, MK-4, and MK-7 in human plasma.

Table 1: Method Performance Characteristics

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Mean Recovery (%)
Vitamin K1 (Phylloquinone)0.10 - 100.05 - 0.14> 92%
Vitamin K2 (Menaquinone-4)0.10 - 100.14> 92%
Vitamin K2 (Menaquinone-7)0.10 - 102.2 - 4.40> 92%

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-assay CV (%)Inter-assay CV (%)
Vitamin K1Low (0.25 ng/mL)< 10.4%< 15%
Mid (0.75 ng/mL)< 3.2%< 15%
High (8.00 ng/mL)< 2.3%< 15%
Vitamin K2 (MK-4)Low (0.25 ng/mL)< 14.3%< 15%
Mid (0.75 ng/mL)< 3.2%< 15%
High (8.00 ng/mL)< 6.7%< 15%
Vitamin K2 (MK-7)Low (0.25 ng/mL)< 11.1%< 15%
Mid (0.75 ng/mL)< 6.0%< 15%
High (8.00 ng/mL)< 7.0%< 15%

Data represents typical performance and may vary between laboratories.[3][5][6][8]

Experimental Protocols

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a common and effective method for extracting lipophilic vitamins like this compound from a plasma matrix.[9][10]

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., d7-labeled Vitamin K1, MK-4, and MK-7 in methanol)

    • Ethanol, HPLC grade

    • Hexane, HPLC grade

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 4000 x g

    • Nitrogen evaporator

  • Procedure:

    • Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a centrifuge tube.

    • Add 50 µL of the internal standard solution and vortex briefly.

    • Add 1.5 mL of cold ethanol to precipitate proteins. Vortex for 1 minute.[10]

    • Add 4 mL of hexane and vortex for an additional 1 minute.[10]

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.[10]

    • Carefully transfer the upper organic (hexane) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[10]

    • Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 15:85 water:methanol) and transfer to an autosampler vial for analysis.[3][10]

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC)[7][10]

    • Reversed-phase C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)[10]

    • Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura, Waters Xevo TQ-S micro)[7][10]

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[4][10]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient: A typical gradient starts with a high percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the lipophilic analytes.

    • Flow Rate: 0.4 mL/min[4]

    • Column Temperature: 50 °C[4]

    • Injection Volume: 5 µL[3]

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive APCI or ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Nebulizer Gas (Nitrogen): 60 psi[4]

    • APCI Probe Temperature: 400 °C[4]

    • MRM Transitions: Specific precursor-to-product ion transitions for Vitamin K1, MK-4, MK-7, and their respective internal standards should be optimized.

Visualizations

G Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Ethanol) Spike->Precipitate Extract Liquid-Liquid Extraction (Hexane) Precipitate->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject HPLC-MS/MS Injection Reconstitute->Inject Analyze Data Acquisition & Analysis Inject->Analyze G cluster_0 Plasma Sample cluster_1 Sample Preparation Plasma 500 µL Plasma A Add Internal Standard Plasma->A B Add Ethanol (Protein Precipitation) A->B C Add Hexane (LLE) B->C D Centrifuge C->D E Collect Supernatant D->E

References

Application Notes and Protocols for Measuring Vitamin K Epoxide Reductase (VKOR) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K epoxide reductase (VKOR) is a critical enzyme in the this compound cycle, responsible for converting this compound 2,3-epoxide back to this compound, which is essential for the gamma-carboxylation of several blood coagulation factors.[1][2] As the molecular target of the widely used anticoagulant warfarin, the study of VKOR activity is paramount for understanding the mechanisms of anticoagulation, developing new therapeutic agents, and investigating warfarin resistance.[3][4][5] These application notes provide detailed protocols for measuring VKOR activity using established in vitro and cell-based assays.

The primary function of VKOR is to reduce this compound epoxide, a process that can be reconstituted and measured in vitro using microsomal preparations containing the enzyme.[6][7] The activity is typically determined by quantifying the conversion of this compound epoxide to this compound. This document outlines two common in vitro methods: the dithiothreitol (DTT)-driven assay and the more physiologically relevant glutathione (GSH)-driven assay. Additionally, a cell-based assay is described, which provides a more integrated view of VKOR function in a cellular context.[4][8]

Signaling Pathway and Experimental Workflow

The this compound cycle is essential for the post-translational modification of this compound-dependent proteins.[9] VKOR plays a central role in this cycle by reducing this compound epoxide.

Vitamin_K_Cycle cluster_0 This compound Cycle cluster_1 γ-Carboxylation KH2 This compound hydroquinone (KH2) GGCX γ-glutamyl carboxylase (GGCX) KH2->GGCX Oxidation K This compound quinone (K) VKOR_reduction2 VKOR K->VKOR_reduction2 Reduction KO This compound 2,3-epoxide (KO) VKOR_reduction1 VKOR KO->VKOR_reduction1 Reduction GGCX->KO Gla Gla-containing protein (active) GGCX->Gla VKOR_reduction1->K VKOR_reduction2->KH2 Glu Glu-containing protein Glu->GGCX Warfarin Warfarin Warfarin->VKOR_reduction1 Inhibition Warfarin->VKOR_reduction2 Inhibition

Caption: The this compound Cycle and the Role of VKOR.

The general workflow for an in vitro VKOR activity assay involves the preparation of microsomes, the enzymatic reaction, and subsequent analysis of the products.

VKOR_Assay_Workflow cluster_workflow Experimental Workflow prep Microsome Preparation (from tissues or cell culture) reaction Enzymatic Reaction (Incubation with Substrate & Reductant) prep->reaction extraction Product Extraction (e.g., with isopropanol/hexane) reaction->extraction analysis Product Analysis (e.g., HPLC) extraction->analysis data Data Analysis (Calculate activity, Km, Vmax, IC50) analysis->data

References

Application Notes and Protocols: Cell Culture Models for Studying Vitamin K Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K is an essential fat-soluble vitamin crucial for the post-translational modification of specific proteins, a process known as gamma-carboxylation. This modification is vital for the function of proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2][3] Studying the mechanisms of this compound action and the pathological consequences of its deficiency is critical for understanding and developing treatments for a range of human diseases. In vitro cell culture models provide a controlled environment to investigate the this compound cycle, the function of this compound-dependent proteins, and the effects of this compound deficiency (VKD). These models are invaluable for screening potential therapeutic compounds and elucidating the cellular and molecular pathways governed by this compound.

Featured Cell Culture Models

A variety of cell lines have been utilized to study different aspects of this compound metabolism and deficiency. The choice of cell model often depends on the specific research question, such as investigating coagulation, bone metabolism, or cancer biology.

Cell LineOriginKey Characteristics & Applications in this compound ResearchRelevant Citations
HEK293 Human Embryonic KidneyCommonly used for recombinant protein expression.[4] Efficiently performs this compound-dependent carboxylation.[5] Possesses a warfarin-resistant pathway for this compound reduction.[1][5][1][4][5]
AV12 Syrian Hamster KidneyLess efficient in this compound-dependent carboxylation compared to HEK293.[1][5] Lacks a warfarin-resistant this compound reductase activity, making it sensitive to warfarin.[1][5][1][5]
3T3 Fibroblasts Mouse EmbryoUseful for studying the extrahepatic role of this compound and the effects of this compound antagonists.[6] Demonstrates the metabolic interconversion of vitamin K1 and its epoxide.[6][6]
LS180 Human Colon AdenocarcinomaSuitable for investigating the regulation of drug-metabolizing enzymes by this compound.[7] Endogenously expresses the pregnane X receptor (PXR), which is activated by this compound.[7][7]
U937 Human Histiocytic LymphomaA model for studying the effects of this compound on cancer cell growth and apoptosis.[8][8]
PANC-1 Human Pancreatic CarcinomaUsed to study the production and release of PIVKA-II (Protein Induced by this compound Absence or Antagonist-II) in pancreatic cancer.[9][9]
Various Cancer Cell Lines HumanIncluding breast, cervical, and ovarian cancer cell lines, have been used to investigate the anti-cancer properties of different forms of this compound (K1, K2, K3).[9][10][9][10]

Experimental Protocols

Protocol 1: Induction of this compound Deficiency in Cell Culture

This protocol describes a general method for inducing this compound deficiency in a selected cell line (e.g., HEK293 or 3T3 fibroblasts) using a this compound antagonist, warfarin.

Materials:

  • Selected cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • This compound-free cell culture medium

  • Warfarin stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate the cells at a desired density in complete cell culture medium and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Induction of Deficiency:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with sterile PBS to remove residual this compound.

    • Add this compound-free cell culture medium to the cells.

    • Add warfarin to the medium at a final concentration typically ranging from 1 µM to 10 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

  • Incubation: Incubate the cells for 24-48 hours to induce this compound deficiency. This duration may need to be optimized.

  • Harvesting: After the incubation period, the cell culture supernatant can be collected to measure secreted this compound-dependent proteins, and the cells can be harvested for analysis of intracellular proteins or enzyme activity.

Protocol 2: Assessment of this compound Deficiency using ELISA for PIVKA-II

This protocol outlines the measurement of an under-carboxylated form of prothrombin (PIVKA-II), a biomarker for this compound deficiency, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatant from control and this compound deficient cells

  • PIVKA-II ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from both control and warfarin-treated (this compound deficient) cells. Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Follow the manufacturer's instructions provided with the PIVKA-II ELISA kit.

    • Typically, this involves coating a microplate with a capture antibody specific for PIVKA-II.

    • Add standards and samples (cell culture supernatant) to the wells.

    • Incubate to allow PIVKA-II to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP).

    • Incubate to allow the detection antibody to bind to the captured PIVKA-II.

    • Wash the plate again.

    • Add the enzyme substrate (e.g., TMB).

    • Incubate to allow for color development, which is proportional to the amount of PIVKA-II.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the absorbance values of the known standards.

    • Determine the concentration of PIVKA-II in the cell culture supernatants by interpolating their absorbance values on the standard curve.

    • Compare the PIVKA-II levels between control and this compound deficient samples. A significant increase in PIVKA-II in the treated samples indicates successful induction of this compound deficiency.

Signaling Pathways and Workflows

Vitamin_K_Cycle VK_KH2 VK_KH2 Precursor Precursor Warfarin Warfarin VK_Epoxide VK_Epoxide Warfarin->VK_Epoxide inhibits Vitamin_K Vitamin_K Warfarin->Vitamin_K inhibits

Experimental_Workflow cluster_assays Analysis start Start: Select Cell Line culture Cell Culture & Expansion start->culture induce Induce this compound Deficiency (e.g., Warfarin treatment or This compound-deficient medium) culture->induce control Control Group (Normal Medium) culture->control harvest Harvest Cells and Supernatant induce->harvest control->harvest analysis Biochemical & Functional Assays harvest->analysis assays ELISA (e.g., PIVKA-II, Osteocalcin) HPLC (this compound metabolites) Coagulation Assays Gene Expression (e.g., qPCR) data Data Analysis & Interpretation assays->data

References

"development of synthetic vitamin K analogs for research"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The development of synthetic vitamin K analogs has opened up exciting avenues for research in various fields, including cancer biology, neuroscience, and immunology. These novel compounds, engineered with modified side chains and functional groups, exhibit enhanced and often targeted biological activities compared to their natural counterparts. This document provides detailed application notes and experimental protocols for the investigation of synthetic this compound analogs, offering a comprehensive resource for their synthesis, characterization, and application in a research setting.

I. Application Notes

Overview of Synthetic this compound Analogs

This compound, a group of fat-soluble vitamins, is essential for blood coagulation and bone metabolism.[1] Natural forms include phylloquinone (vitamin K1) from plants and menaquinones (vitamin K2) synthesized by bacteria.[2] Synthetic analogs, such as vitamin K3 (menadione), and more complex, newly synthesized molecules, are being explored for their potent and diverse biological effects.[1][2] These analogs are designed to modulate specific cellular pathways, offering improved efficacy and novel mechanisms of action.

Key Research Applications
  • Cancer Research: Synthetic this compound analogs have demonstrated significant potential as anti-cancer agents.[3] Analogs like vitamin K2 and K3 can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including liver, breast, and prostate cancer.[3][4][5] Some analogs exhibit synergistic effects when used in combination with conventional chemotherapeutic drugs, potentially overcoming drug resistance.[3]

  • Neuroscience: Certain synthetic this compound analogs have been shown to induce the differentiation of neuronal progenitor cells into neurons.[2][6] This has profound implications for the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7] These analogs can activate specific signaling pathways, such as those involving the steroid and xenobiotic receptor (SXR), to promote neuronal development.[7][8]

  • Immunology and Inflammation: Recent studies have highlighted the anti-inflammatory properties of synthetic this compound analogs.[9] Vitamins K3 and K4 have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases.[9][10] By blocking the assembly of the NLRP3 inflammasome, these analogs can reduce the production of pro-inflammatory cytokines.[9]

II. Quantitative Data Summary

The following tables summarize the reported efficacy of various synthetic this compound analogs in different research applications.

Table 1: Anti-Cancer Activity of Synthetic this compound Analogs

AnalogCancer Cell LineAssayEndpointIC50 / Effective ConcentrationReference
Vitamin K3 (Menadione)Ovarian cancer (TYK-nu)Apoptosis AssaySuperoxide production, Cytochrome c releaseNot specified[10]
Vitamin K2Human bladder cancer (T24, J82, EJ)Apoptosis Assay (Annexin V-FITC/PI)Increased apoptosisConcentration-dependent[11]
Vitamin K3 thio-derivativeDoxorubicin-sensitive and -resistant cancer cell linesCytotoxicity AssayCell viabilityNot specified[12]
Compound 5 (this compound analog)Liver cancer cellsApoptosis AssayInduction of apoptosisNot specified[5]

Table 2: Neuronal Differentiation Activity of Synthetic this compound Analogs

AnalogCell TypeAssayEndpointPotency Compared to ControlReference
Menaquinone-2 analogue with p-fluoroanilineNeuronal progenitor cellsNeuronal Differentiation AssayNeuronal differentiation>2x greater than control[2][6]
Menaquinone-3 analogue with m-methylphenyl groupNeuronal progenitor cellsNeuronal Differentiation AssayNeuronal differentiation2x greater than control[5]
This compound analogs with retinoic acid-conjugated side chainsMouse neural progenitor cellsNeuronal Differentiation Assay (Map2 expression)Neuronal differentiation~3x greater potency than natural this compound[8]

Table 3: Anti-Inflammatory Activity of Synthetic this compound Analogs

AnalogTargetAssayEndpointMechanism of ActionReference
Vitamin K3 (Menadione)NLRP3 InflammasomeInflammasome Activation AssayInhibition of IL-1β and IL-18 secretionBlocks NLRP3-ASC interaction[9][13]
Vitamin K4 (Menadiol)NLRP3 InflammasomeInflammasome Activation AssayInhibition of IL-1β and IL-18 secretionBlocks NLRP3-ASC interaction[9]

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthetic this compound analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthetic this compound analog stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthetic this compound analog in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted analog solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the analog).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the analog concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by synthetic this compound analogs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthetic this compound analog stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the synthetic this compound analog for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Data Analysis: The flow cytometry data will distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive). Quantify the percentage of cells in each quadrant.

Neuronal Differentiation Assay

This protocol is used to evaluate the potential of synthetic this compound analogs to induce neuronal differentiation of progenitor cells.

Materials:

  • Neuronal progenitor cells (e.g., derived from mouse cerebrum)

  • Neuronal differentiation medium

  • Synthetic this compound analog stock solution

  • Cell culture plates or coverslips coated with a suitable substrate (e.g., poly-L-lysine)

  • Antibodies against neuronal markers (e.g., MAP2, β-III tubulin) and astrocyte markers (e.g., GFAP)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Plate neuronal progenitor cells on coated plates or coverslips in differentiation medium.

  • Treat the cells with the synthetic this compound analog at various concentrations. Include a vehicle control.

  • Incubate the cells for a period sufficient to observe differentiation (e.g., 48-72 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Incubate the cells with primary antibodies against neuronal and astrocyte markers.

  • Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

Data Analysis: Quantify the percentage of cells expressing neuronal markers (e.g., MAP2-positive) and astrocyte markers (e.g., GFAP-positive) in the treated and control groups. An increase in the proportion of neuron-specific marker-positive cells indicates induction of neuronal differentiation.

IV. Visualizations

experimental_workflow_cancer cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Culture characterization->cell_culture Test Analogs viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant

Workflow for evaluating the anti-cancer activity of synthetic this compound analogs.

signaling_pathway_apoptosis vk_analog Synthetic this compound Analog ros ↑ Reactive Oxygen Species (ROS) vk_analog->ros jnk_p38 JNK/p38 MAPK Activation ros->jnk_p38 mitochondria Mitochondrial Dysfunction jnk_p38->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Proposed signaling pathway for this compound analog-induced apoptosis in cancer cells.

experimental_workflow_neuro cluster_synthesis_neuro Analog Synthesis cluster_invitro_neuro In Vitro Differentiation cluster_analysis_neuro Analysis synthesis_neuro Synthesis of Neuro-active Analogs npc_culture Neuronal Progenitor Cell Culture synthesis_neuro->npc_culture Test Analogs treatment Treatment with Analogs npc_culture->treatment immunostaining Immunostaining (MAP2, GFAP) treatment->immunostaining quantification Quantification of Differentiated Cells immunostaining->quantification

Workflow for assessing the neuronal differentiation potential of synthetic this compound analogs.

References

"application of CRISPR-Cas9 to study vitamin K-dependent genes"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to investigate the function of vitamin K-dependent genes. The methodologies outlined herein are based on established research, including a notable genome-wide CRISPR-Cas9 knockout screen that successfully identified the warfarin-resistant this compound reductase.[1][2][3][4]

The this compound-dependent (VKD) carboxylation is a critical post-translational modification that converts glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in VKD proteins.[5][6][7] This process is essential for the function of proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[8][9][10] The enzyme responsible for this reaction, γ-glutamyl carboxylase (GGCX), requires reduced this compound (KH2) as a cofactor.[8][11] The this compound cycle, which regenerates KH2, is a key target for anticoagulants like warfarin.[12] CRISPR-Cas9 technology offers a powerful tool to dissect this pathway by enabling precise knockout, knockdown, or activation of the genes involved.

A significant application of CRISPR-Cas9 in this field has been the identification of novel enzymes in the this compound cycle. For instance, a genome-wide CRISPR-Cas9 knockout screen was employed to identify the long-elusive warfarin-resistant this compound reductase.[1][2][3][4] This study utilized a reporter cell line engineered to undergo apoptosis upon successful this compound-dependent carboxylation.[13][14] By selecting for cells that survived in the presence of this compound and warfarin, researchers were able to identify genes essential for the warfarin-resistant reduction of this compound. This screen successfully identified Ferroptosis Suppressor Protein 1 (FSP1) as the enzyme responsible for this activity.[1][2][13]

CRISPR-Cas9 has also been instrumental in creating cell lines to study the effect of specific mutations in this compound-dependent genes. For example, by knocking out the endogenous GGCX gene in HEK293 cells, researchers were able to create a clean background to study the functional consequences of patient-derived GGCX mutations.[11][15] This approach allows for the precise characterization of how different mutations affect the carboxylation of various this compound-dependent proteins, providing insights into the genotype-phenotype correlations of bleeding and non-bleeding disorders.[15]

Data Presentation

Table 1: Summary of a Genome-Wide CRISPR-Cas9 Screen for Warfarin-Resistant this compound Reductase [13]

ParameterDescription
Cell Line HEK293 cells stably expressing a FIXgla-Fas reporter (FIXgla-Fas/HEK293).
Reporter Mechanism Carboxylation of the FIXgla-Fas reporter protein leads to Fas-mediated apoptosis.
CRISPR Library Brunello lentiviral library.
Screening Condition 11 µM this compound and 5 µM warfarin for 24 hours.
Selection Method Positive selection for surviving cells (cells where the carboxylation-apoptosis pathway is disrupted).
Primary Hit FSP1 (Ferroptosis Suppressor Protein 1).

Table 2: Validation of FSP1 Knockout on this compound Reductase Activity [13]

Cell LineConditionNormalized Carboxylation Efficiency (%)
FIXgla-Met.Luc/HEK293Non-targeting sgRNA100%
FSP1 KO11 µM this compound + 5 µM warfarinSignificantly Reduced
FSP1 KO + FSP1 re-expression11 µM this compound + 5 µM warfarinRestored

Experimental Protocols

Protocol 1: Generation of a Stable Cas9-Expressing Cell Line

This protocol describes the generation of a cell line that constitutively expresses Cas9, which is a prerequisite for introducing sgRNAs to target specific genes.

  • Vector Selection : Choose a lentiviral vector that expresses both Cas9 and a selectable marker (e.g., puromycin resistance).

  • Lentivirus Production :

    • Co-transfect HEK293T cells with the Cas9-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Concentrate the virus if necessary.

  • Transduction :

    • Seed the target cells (e.g., HEK293) at an appropriate density.

    • The next day, infect the cells with the Cas9-lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL).

  • Selection :

    • 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., puromycin).

    • Continue selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are all dead.

  • Validation :

    • Expand the resistant cell population.

    • Confirm Cas9 expression and activity using a functional assay or Western blot.

Protocol 2: sgRNA Design and Cloning for Targeting this compound-Dependent Genes

  • sgRNA Design :

    • Use online design tools to identify potential sgRNA sequences targeting the exon of the gene of interest (e.g., GGCX, VKORC1, FSP1).

    • Select sgRNAs with high on-target scores and low off-target scores.

  • Oligo Synthesis :

    • Synthesize two complementary oligos for each sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector.

  • Annealing and Ligation :

    • Anneal the complementary oligos to form a double-stranded DNA fragment.

    • Ligate the annealed oligos into a linearized sgRNA expression vector (e.g., lentiCRISPRv2).

  • Transformation and Verification :

    • Transform the ligation product into competent E. coli.

    • Select colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 3: Knockout of a Target Gene in a Cas9-Expressing Cell Line

  • Lentivirus Production for sgRNA :

    • Produce lentivirus for the sgRNA expression vector following the same procedure as in Protocol 1.

  • Transduction :

    • Transduce the stable Cas9-expressing cell line with the sgRNA-lentivirus.

  • Selection :

    • If the sgRNA vector contains a different selectable marker, perform selection. If not, proceed to single-cell cloning.

  • Single-Cell Cloning :

    • Plate the transduced cells at a very low density in 96-well plates to isolate single clones.

    • Expand the individual clones.

  • Validation of Knockout :

    • Genomic DNA Analysis : Extract genomic DNA from the expanded clones and perform PCR followed by Sanger sequencing or T7 endonuclease I assay to detect indels.

    • Protein Analysis : Perform Western blot analysis to confirm the absence of the target protein.

    • Functional Assay : Use a relevant functional assay (e.g., ELISA-based carboxylation assay) to confirm the loss of function.

Protocol 4: Cell-Based Assay for this compound-Dependent Carboxylation [5][9][16]

This assay is used to assess the functional consequence of gene knockout on the this compound cycle.

  • Cell Seeding :

    • Seed the knockout and control cell lines (e.g., FIXgla-PC/HEK293) in a 24-well plate at approximately 60% confluency.

  • Treatment :

    • The following day, replace the medium with complete growth medium supplemented with either this compound or this compound epoxide (KO) and any inhibitors (e.g., warfarin).

  • Sample Collection :

    • After 24-48 hours of incubation, collect the cell culture medium.

  • ELISA for Carboxylated Reporter Protein :

    • Coat a 96-well plate with a capture antibody that specifically recognizes the carboxylated Gla domain of the reporter protein.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture medium to the wells and incubate.

    • Wash the wells and add a detection antibody that recognizes the reporter protein backbone.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the absorbance or luminescence to quantify the amount of carboxylated reporter protein.

Mandatory Visualization

Vitamin_K_Cycle_and_FSP1 cluster_0 This compound Cycle cluster_1 Carboxylation cluster_2 Inhibitors This compound (Quinone) This compound (Quinone) This compound Hydroquinone (KH2) This compound Hydroquinone (KH2) This compound (Quinone)->this compound Hydroquinone (KH2) VKOR / FSP1 This compound Epoxide (KO) This compound Epoxide (KO) This compound Hydroquinone (KH2)->this compound Epoxide (KO) GGCX GGCX GGCX This compound Hydroquinone (KH2)->GGCX This compound Epoxide (KO)->this compound (Quinone) VKOR Glu Glu Gla Gla Glu->Gla CO2 GGCX->Gla Warfarin Warfarin VKOR VKOR Warfarin->VKOR Inhibits FSP1 FSP1 (Warfarin-Resistant) FSP1->this compound Hydroquinone (KH2) Reduces

Caption: The this compound cycle, carboxylation, and the role of FSP1.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Knockout Screen Workflow A 1. Lentiviral sgRNA Library Production B 2. Transduction of FIXgla-Fas/HEK293-Cas9 Cells A->B C 3. Puromycin Selection B->C D 4. Treatment with this compound and Warfarin C->D E 5. Apoptosis of Cells with Functional Carboxylation D->E F 6. Positive Selection of Surviving Cells D->F Disrupted Carboxylation G 7. Genomic DNA Extraction and sgRNA Sequencing F->G H 8. Identification of Enriched sgRNAs (e.g., targeting FSP1) G->H

Caption: Workflow of a CRISPR-Cas9 screen for this compound-dependent genes.

Gene_Knockout_Validation cluster_validation Gene Knockout Validation Logic Start Generate Putative Knockout Clones Genomic Genomic Validation (Sequencing / T7E1 Assay) Start->Genomic Confirm Indels Protein Protein Validation (Western Blot) Genomic->Protein Confirm Protein Loss Functional Functional Validation (Carboxylation Assay) Protein->Functional Confirm Function Loss Confirmed Confirmed Knockout Cell Line Functional->Confirmed

Caption: Logical workflow for validating a gene knockout.

References

Application Notes and Protocols for Animal Models of Warfarin-Induced Vitamin K Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing animal models of warfarin-induced vitamin K deficiency. The protocols detailed below are essential for investigating the physiological roles of this compound, the mechanisms of action of this compound antagonists like warfarin, and for the preclinical assessment of novel anticoagulants and reversal agents.

Introduction

This compound is a fat-soluble vitamin crucial for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. Warfarin, a widely used anticoagulant, functions by inhibiting the this compound epoxide reductase (VKOR) enzyme, a key component of the this compound cycle. This inhibition leads to the production of undercarboxylated, and therefore inactive, this compound-dependent proteins, including coagulation factors II, VII, IX, and X.[1][2] Animal models, particularly in rodents, are invaluable for studying the pathophysiology of this compound deficiency and the effects of warfarin.

Animal Models of Warfarin-Induced this compound Deficiency

The primary goal of these models is to induce a controlled state of this compound deficiency. This can range from a subclinical deficiency, where coagulation remains largely intact but extrahepatic this compound status is compromised, to a severe deficiency leading to hemorrhage. The choice of model depends on the specific research question.

Subclinical this compound Deficiency Model

This model is designed to study the extrahepatic effects of this compound deficiency, such as on bone and vascular health, while avoiding the complications of bleeding. This is achieved by administering warfarin in combination with a carefully titrated dose of vitamin K1 (phylloquinone).[3][4][5] The liver, which has a high requirement for this compound for coagulation factor synthesis, can utilize the supplemental vitamin K1 to maintain hemostasis. However, extrahepatic tissues, which may have different this compound uptake and utilization mechanisms, can still exhibit signs of deficiency.[3][4]

Overt this compound Deficiency and Anticoagulation Model

This model is used to study the anticoagulant effects of warfarin and to model bleeding complications. It involves the administration of warfarin without vitamin K1 supplementation, often in conjunction with a this compound-deficient diet to accelerate the onset and severity of the deficiency.[6][7]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data from published studies on warfarin-induced this compound deficiency in rats.

Table 1: Warfarin Dosing Regimens in Rats

Study Objective Rat Strain Warfarin Dose Route of Administration Treatment Duration Reference
Subclinical extrahepatic deficiencySprague-Dawley14 mg/kg/dayDrinking water10 weeks[3][4]
Subclinical extrahepatic deficiencySprague-Dawley100 mg/kg (daily)Subcutaneous injection5-12 weeks[5]
Overt AnticoagulationSprague-Dawley2 mg/kgOralSingle dose[8][9]
Fetal effectsPregnant Rats0.05 mg/kg or 0.1 mg/kgOralGestation days 0-15[10]
Toxicity StudyNorway Rats50 ppm in baitOral (in feed)6 days[11]

Table 2: Biochemical Markers in Warfarin-Treated Rats

Parameter Animal Model Warfarin Treatment Observed Change Reference
Prothrombin Time (PT)This compound-deficient diet + gentamicinN/A (model comparison)Prolonged in 21-day and 28-day models[6][12]
Activated Partial Thromboplastin Time (APTT)This compound-deficient diet + gentamicinN/A (model comparison)Prolonged in 14-day, 21-day, and 28-day models[6][12]
Coagulation Factors II, VII, IX, XThis compound-deficient diet + gentamicinN/A (model comparison)Decreased in 28-day model[6][12]
Plasma PIVKA-IIThis compound-deficient diet + gentamicinN/A (model comparison)Assayed by ELISA[6][12]
Brain Menaquinone-4 (MK-4)Subclinical deficiency model14 mg/kg/day warfarin + 85 mg/kg/day phylloquinone for 10 weeksDramatic decrease in all brain regions[3][4]

Experimental Protocols

Protocol for Inducing Subclinical this compound Deficiency in Rats

This protocol is adapted from studies aiming to create an extrahepatic this compound deficiency while maintaining normal coagulation.[3][4]

Materials:

  • 8-week-old male Sprague-Dawley rats

  • Warfarin sodium

  • Phylloquinone (Vitamin K1)

  • Sterile saline

  • Drinking water bottles

  • Standard rodent chow (AIN-93-based diet containing 750 µg phylloquinone/kg)

  • Subcutaneous injection supplies

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week before starting the experiment.

  • Vitamin K1 Pre-treatment: One week prior to warfarin administration, begin subcutaneous injections of phylloquinone (85 mg/kg/day), three times per week.

  • Warfarin Administration:

    • Prepare a solution of warfarin in the drinking water to achieve a daily dose of 14 mg/kg.

    • Monitor the volume of water consumed by the rats three times per week and adjust the warfarin concentration accordingly to maintain the target dose.

  • Treatment Duration: Continue the concurrent administration of warfarin in drinking water and subcutaneous phylloquinone injections for the desired study period (e.g., 10 weeks).

  • Control Group: Administer normal drinking water and subcutaneous injections of sterile saline to the control group on the same schedule.

  • Monitoring: Regularly monitor the animals for any signs of bleeding or distress. Prothrombin time can be periodically checked to ensure hemostasis is maintained.

Protocol for Measurement of Plasma PIVKA-II

Protein Induced by this compound Absence or Antagonist-II (PIVKA-II), an undercarboxylated form of prothrombin, is a sensitive marker of this compound deficiency.

Materials:

  • Rat plasma samples (collected in citrate-containing tubes)

  • PIVKA-II ELISA kit (commercially available) or Chemiluminescence Enzyme Immunoassay (CLEIA) analyzer[13][14]

  • Microplate reader (for ELISA)

Procedure (ELISA):

  • Follow the manufacturer's instructions provided with the specific PIVKA-II ELISA kit.

  • Typically, the procedure involves coating a microplate with an anti-PIVKA-II antibody, adding plasma samples and standards, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • After adding a substrate, the color development is measured using a microplate reader, and the concentration of PIVKA-II is determined by comparison to a standard curve.

Protocol for HPLC Analysis of Vitamin K1 in Rat Liver

This protocol provides a general framework for the quantification of phylloquinone in liver tissue.[15]

Materials:

  • Rat liver tissue

  • Homogenizer

  • Organic solvents (e.g., hexane, isopropanol)

  • Solid-phase extraction (SPE) columns (e.g., silica-based)

  • High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18) and a UV or fluorescence detector.

  • Vitamin K1 standard

  • Internal standard (e.g., vitamin K1 2,3-epoxide)

Procedure:

  • Homogenization: Homogenize a known weight of liver tissue in an appropriate buffer.

  • Lipid Extraction: Perform a lipid extraction using a suitable organic solvent mixture (e.g., hexane:isopropanol).

  • Purification:

    • Pass the lipid extract through an SPE column to remove interfering substances.

    • Elute the this compound-containing fraction.

  • HPLC Analysis:

    • Inject the purified sample onto the HPLC system.

    • Use a mobile phase gradient to separate vitamin K1 from other compounds.

    • Detect and quantify vitamin K1 based on its retention time and peak area relative to the internal standard and a standard curve.

Mandatory Visualizations

Signaling Pathway: The this compound Cycle and Warfarin's Mechanism of Action

Vitamin_K_Cycle cluster_0 This compound Cycle cluster_1 Coagulation Factor Carboxylation This compound (quinone) This compound (quinone) This compound hydroquinone (KH2) This compound hydroquinone (KH2) This compound (quinone)->this compound hydroquinone (KH2) Reduction This compound epoxide (KO) This compound epoxide (KO) This compound hydroquinone (KH2)->this compound epoxide (KO) Oxidation GGCX γ-glutamyl carboxylase This compound hydroquinone (KH2)->GGCX This compound epoxide (KO)->this compound (quinone) Reduction VKOR VKORC1 This compound epoxide (KO)->VKOR VKOR->this compound hydroquinone (KH2) Carboxylated Proteins\n(Active Factors) Carboxylated Proteins (Active Factors) GGCX->Carboxylated Proteins\n(Active Factors) Carboxylation Precursor Proteins\n(Factors II, VII, IX, X) Precursor Proteins (Factors II, VII, IX, X) Precursor Proteins\n(Factors II, VII, IX, X)->GGCX Warfarin Warfarin Warfarin->VKOR Inhibition

Caption: The this compound cycle and the inhibitory action of warfarin on VKORC1.

Experimental Workflow: Induction and Analysis of Warfarin-Induced this compound Deficiency

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sampling Sampling cluster_analysis Analysis A Acclimatization (1 week) B Warfarin + Vitamin K1 Administration (e.g., 10 weeks) A->B C Control Group (Vehicle) A->C D Blood Collection (Cardiac Puncture) B->D E Tissue Harvesting (Liver, Bone, etc.) B->E C->D C->E F Biochemical Analysis (PT, APTT, PIVKA-II) D->F G HPLC Analysis (this compound levels) E->G H Histopathology E->H

Caption: Workflow for studying warfarin-induced this compound deficiency in rats.

References

Application Notes and Protocols for Assessing Vitamin K Status in Human Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a fat-soluble vitamin essential for the post-translational modification of several proteins, known as this compound-dependent proteins (VKDPs). This modification, a carboxylation reaction, is critical for their function in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2][3][4] Accurate assessment of this compound status is crucial in various research and clinical settings, from nutritional studies to the development of drugs that may interfere with this compound metabolism.

This document provides detailed application notes and protocols for the primary methods used to assess this compound status in human studies. It covers both direct measurement of circulating this compound forms and indirect functional assays that measure the activity of VKDPs.

Methods for Assessing this compound Status

The assessment of this compound status in humans can be broadly categorized into two main approaches:

  • Direct Methods: These involve the measurement of circulating concentrations of this compound vitamers, primarily phylloquinone (vitamin K1) and menaquinones (vitamin K2).[5][6]

  • Indirect Methods: These functional assays measure the levels of undercarboxylated this compound-dependent proteins, which increase when this compound status is insufficient.[1][6][7]

There is no single gold-standard biomarker for this compound status; the choice of method depends on the specific research question, the required sensitivity, and the timeframe of this compound status to be assessed (recent intake vs. long-term status).[5][7]

Data Presentation: Comparison of Key Biomarkers

The following table summarizes the key quantitative data for the most common biomarkers of this compound status.

BiomarkerMethodSample TypeTypical Reference RangeDeficiency Threshold/Cut-offKey Considerations
Phylloquinone (Vitamin K1) HPLC with Fluorescence Detection or LC-MS/MSSerum, Plasma0.2 - 1.0 ng/mL (0.45 - 2.22 nmol/L)[3][8]< 0.15 µg/L (< 0.33 nmol/L)[9]Reflects recent dietary intake; levels can fluctuate significantly post-meal.[7][8]
Menaquinones (MK-4, MK-7) LC-MS/MSSerum, PlasmaMK-4: 0.02 - 0.24 ng/mL, MK-7: 0.12 - 3.54 ng/mL (in Chinese childbearing women)[10][11]MK-7 < 0.12 ng/mL (in Chinese childbearing women)[10][11]Circulating levels are generally low unless specific supplements are taken.[7]
PIVKA-II (Protein Induced by this compound Absence-II) Immunoassay (ELISA, CLEIA)Serum, Plasma17.4 - 50.9 mAU/mL (Abbott Architect)[12][9]; 3.98 - 8.40 ng/mL (in Chinese childbearing women)[10][11]> 8.40 ng/mL (in Chinese childbearing women)[10][11]A sensitive marker of hepatic this compound deficiency; also used as a tumor marker for hepatocellular carcinoma.[12][13][14]
Undercarboxylated Osteocalcin (ucOC) Immunoassay with/without Hydroxyapatite BindingSerum1.09 - 2.51 ng/mL (in Chinese childbearing women)[10][11]> 2.51 ng/mL (in Chinese childbearing women)[10][11]A sensitive marker of extra-hepatic this compound status, particularly in bone.[15] Results can be expressed as a percentage of total osteocalcin (%ucOC).[16]

Signaling Pathways and Experimental Workflows

This compound Cycle and Carboxylation of this compound-Dependent Proteins

The following diagram illustrates the this compound cycle, which is fundamental to its role in protein carboxylation. This compound is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts glutamate (Glu) residues on VKDPs to gamma-carboxyglutamate (Gla) residues.[2][4] This process is essential for the biological activity of these proteins.

VitaminKCycle VK This compound (Quinone) VKH2 This compound Hydroquinone (reduced) VK->VKH2 VKORC1 VK_epoxide This compound Epoxide VKH2->VK_epoxide GGCX Glu VKDP with Glu residues VK_epoxide->VK Gla Carboxylated VKDP (Gla Protein) Glu->Gla

Caption: The this compound cycle and its role in protein carboxylation.

General Workflow for this compound Status Assessment

This diagram outlines the general workflow from sample collection to data analysis for assessing this compound status.

Workflow Sample Human Sample Collection (Serum/Plasma) Direct Direct Measurement (this compound vitamers) Sample->Direct Indirect Indirect Measurement (Undercarboxylated Proteins) Sample->Indirect HPLC_LCMS HPLC or LC-MS/MS Direct->HPLC_LCMS Immunoassay Immunoassay (ELISA, etc.) Indirect->Immunoassay Data Data Analysis and Interpretation HPLC_LCMS->Data Immunoassay->Data

References

Application Notes and Protocols for In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the principles and methodologies for various in vitro assays to determine the activity of γ-glutamyl carboxylase (GGCX), a critical enzyme in the vitamin K cycle. Detailed protocols for key assays are also included to guide researchers in setting up and performing these experiments.

Introduction to γ-Glutamyl Carboxylase (GGCX)

Gamma-glutamyl carboxylase is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in this compound-dependent proteins.[1][2] This carboxylation is essential for the biological activity of these proteins, which are involved in critical physiological processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][3] GGCX utilizes the energy from the oxidation of reduced this compound (this compound hydroquinone, KH₂) to this compound epoxide (KO) to drive the carboxylation reaction.[1][4] Consequently, GGCX possesses dual enzymatic functions: carboxylation and this compound epoxidation.[1][4]

I. Application Notes: Assay Methodologies

Several in vitro methods have been developed to measure the activity of GGCX. The choice of assay depends on the specific research question, available equipment, and desired throughput.

1. Radiometric Assays

  • Principle: This traditional method measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a synthetic peptide substrate.[5] The amount of radioactivity incorporated is directly proportional to the carboxylase activity.

  • Advantages: High sensitivity and well-established methodology.

  • Disadvantages: Requires handling of radioactive materials and specialized equipment for detection (scintillation counting).

2. Fluorometric Assays

  • Principle: This non-radioactive method employs a synthetic peptide substrate labeled with a fluorescent tag, such as fluorescein isothiocyanate (FITC).[5] The carboxylated and uncarboxylated forms of the peptide are separated by reversed-phase high-performance liquid chromatography (HPLC), and the fluorescence signal is used for quantification.[5]

  • Advantages: Avoids the use of radioactivity, offering a safer alternative. Provides good sensitivity and specificity.

  • Disadvantages: Requires an HPLC system with a fluorescence detector.

3. Cell-Based Assays

  • Principle: These assays utilize genetically engineered mammalian cell lines, such as HEK293 cells with the endogenous GGCX gene knocked out.[4][6] A this compound-dependent reporter protein is expressed in these cells, and the activity of exogenously introduced wild-type or mutant GGCX is assessed by measuring the extent of reporter protein carboxylation.[1][6] Carboxylation is typically quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the carboxylated form of the reporter protein.[1][6]

  • Advantages: Allows for the study of GGCX activity in a more native cellular environment.[4] It is suitable for high-throughput screening of GGCX inhibitors or for studying the functional consequences of GGCX mutations.[4][6]

  • Disadvantages: Requires expertise in cell culture and genetic engineering. The results can be influenced by cellular factors that affect protein expression and secretion.

4. HPLC-Based Assays for Epoxidase Activity

  • Principle: Since GGCX-mediated carboxylation is coupled to the conversion of reduced this compound to this compound epoxide, measuring the formation of this compound epoxide provides an indirect measure of carboxylase activity.[1][7] The different forms of this compound (reduced, oxidized, and epoxide) are extracted from the reaction mixture and separated and quantified by reversed-phase HPLC with UV detection.[1][8]

  • Advantages: Provides a direct measure of the epoxidase function of GGCX. Can be performed alongside carboxylation assays for a more complete understanding of enzyme function.

  • Disadvantages: Requires an HPLC system with a UV detector. The extraction of this compound forms can be technically demanding.

5. Western Blot-Based Assays

  • Principle: This method involves separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the carboxylated protein of interest using a specific primary antibody that recognizes Gla residues.[9]

  • Advantages: Provides a qualitative or semi-quantitative assessment of carboxylation. Can be used to analyze the carboxylation of specific proteins in complex mixtures.

  • Disadvantages: Less quantitative than other methods. The availability of high-quality anti-Gla antibodies can be a limiting factor.

II. Data Presentation: Quantitative Comparison of Substrates

The choice of substrate is critical for in vitro GGCX assays. Synthetic peptides that mimic the propeptide and a portion of the mature this compound-dependent protein are commonly used.

SubstrateDescriptionKm (µM)Notes
proPT28 A 28-residue peptide based on human proprothrombin (-18 to +10).[10]3.6[10]Includes the complete propeptide and the first 10 residues of acarboxyprothrombin. Efficient substrate.[10]
proFIX28 A 28-residue peptide based on human pro-Factor IX (-18 to +10).[11]3[11]The Vmax is 2-3 times lower than that of proPT28.[11]
FLEEL A pentapeptide substrate.[10]~2200[10]A commonly used, but less efficient, substrate.[10][12]
ANTFLEEVRK A 10-residue peptide based on prothrombin (+1 to +10).[10]Poor Substrate[10]Lacks the propeptide recognition site.[10]
ARSLLQRVRRANTFLEEVRK A 20-residue peptide based on proprothrombin (-10 to +10).[10]Poor Substrate[10]Lacks a critical part of the propeptide recognition site.[10]

III. Experimental Protocols

Protocol 1: In Vitro Carboxylation Assay using a Synthetic Peptide (e.g., FLEEL) and Radiolabeling

This protocol is adapted from methodologies that measure the incorporation of ¹⁴CO₂ into a peptide substrate.[9]

Materials:

  • Partially purified or recombinant GGCX

  • Peptide substrate (e.g., FLEEL)

  • Reduced this compound (KH₂)

  • [¹⁴C]-Sodium Bicarbonate (NaH¹⁴CO₃)

  • Reaction Buffer: 50 mM BES pH 6.9, 800 mM ammonium sulfate, 5 mM DTT, 0.16% CHAPS, 0.16% phosphatidylcholine

  • Factor X propeptide (optional, can enhance activity)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:

    • Reaction Buffer

    • 2.5 mM FLEEL peptide[9]

    • 10 µM Factor X propeptide (optional)[9]

    • 200 µM Reduced this compound (KH₂)[9]

    • 1.3 mM [¹⁴C]-Sodium Bicarbonate[9]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding the GGCX enzyme preparation.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the chosen temperature.

  • Stop the reaction by adding a small volume of a strong acid (e.g., 10% trichloroacetic acid) to precipitate the protein and peptide.

  • Spot an aliquot of the reaction mixture onto a filter paper disc.

  • Wash the filter paper discs extensively with the same acid solution to remove unincorporated [¹⁴C]-bicarbonate.

  • Dry the filter paper discs.

  • Place the dried discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme based on the amount of incorporated radioactivity, the specific activity of the [¹⁴C]-bicarbonate, and the amount of enzyme used.

Protocol 2: Cell-Based GGCX Carboxylation Assay using ELISA

This protocol describes a method to assess GGCX activity in a cellular context using GGCX-deficient HEK293 cells.[1][6][8]

Materials:

  • GGCX-knockout HEK293 cells stably expressing a this compound-dependent reporter protein (e.g., Factor IX)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmids encoding wild-type or mutant GGCX

  • Transfection reagent

  • This compound₁

  • ELISA plate

  • Capture antibody (specific for the carboxylated reporter protein)

  • Detection antibody (conjugated to HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the GGCX-knockout reporter cells into a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.[1]

  • Transfection: Transiently transfect the cells with plasmids encoding wild-type GGCX or its mutants using a suitable transfection reagent according to the manufacturer's instructions. Include a mock transfection control (no DNA).

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound₁ (e.g., 5 µM).[7]

  • Sample Collection: Incubate the cells for an additional 48 hours.[7] Collect the cell culture medium, which contains the secreted reporter protein.

  • ELISA:

    • Coat an ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the collected cell culture medium (diluted if necessary) to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Quantify the amount of carboxylated reporter protein by comparing the absorbance values to a standard curve. Normalize the results to the expression level of the reporter protein if necessary.

Protocol 3: HPLC-Based Assay for GGCX Epoxidase Activity

This protocol outlines the measurement of this compound epoxide formation in cultured cells.[7][8]

Materials:

  • HEK293 cells (can be GGCX-deficient for reconstitution experiments)

  • Plasmids for GGCX expression (if using knockout cells)

  • Warfarin

  • This compound₁

  • Solvents for extraction (e.g., isopropanol, hexane)

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Cell Culture and Transfection: Culture and transfect HEK293 cells with GGCX expression plasmids as described in Protocol 2.

  • Warfarin Treatment: 40 hours post-transfection, incubate the cells with a cell culture medium containing 5 µM warfarin to inhibit endogenous this compound epoxide reductase.[7][8]

  • This compound Incubation: After the warfarin treatment, incubate the cells with 20 µM this compound₁ and 5 µM warfarin for 6 hours.[7][8]

  • This compound Extraction:

    • Harvest the cells by scraping.

    • Wash the cell pellet with PBS.

    • Extract the K vitamins from the cell pellet by adding a mixture of isopropanol and hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the lipids and K vitamins.

    • Evaporate the solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the different forms of this compound using a reversed-phase C18 column and a suitable mobile phase (e.g., methanol/water mixture).

    • Detect the eluting this compound forms using a UV detector at 254 nm.[1]

  • Quantification: Identify and quantify the this compound epoxide peak based on its retention time and comparison to a standard. The amount of this compound epoxide formed is indicative of the GGCX epoxidase activity.

IV. Visualization of Key Processes

GGCX_Catalytic_Cycle cluster_ER Endoplasmic Reticulum Lumen GGCX γ-Glutamyl Carboxylase (GGCX) Carboxylated_VKD Carboxylated VKD Protein (Gla) GGCX->Carboxylated_VKD Product KO This compound Epoxide (KO) GGCX->KO H2O H₂O GGCX->H2O VKD_Protein This compound-Dependent Protein (Glu) VKD_Protein->GGCX Substrate KH2 Reduced this compound (KH₂) KH2->GGCX Cofactor O2 O₂ O2->GGCX CO2 CO₂ CO2->GGCX

Caption: The catalytic cycle of γ-glutamyl carboxylase (GGCX) in the endoplasmic reticulum.

Experimental_Workflow_Cell_Based_Assay start Start seed_cells Seed GGCX-KO Reporter Cells start->seed_cells transfect Transfect with GGCX Plasmids seed_cells->transfect add_vitK Add this compound transfect->add_vitK incubate Incubate 48h add_vitK->incubate collect_medium Collect Culture Medium incubate->collect_medium elisa Perform ELISA for Carboxylated Protein collect_medium->elisa analyze Analyze Data elisa->analyze

Caption: Workflow for a cell-based GGCX carboxylation assay using ELISA.

Assay_Types_Comparison cluster_Radiometric Radiometric cluster_Fluorometric Fluorometric cluster_CellBased Cell-Based cluster_HPLC HPLC cluster_Western Western Blot Assay_Types In Vitro GGCX Assays Radiometric Radiometric Assay_Types->Radiometric Fluorometric Fluorometric Assay_Types->Fluorometric CellBased Cell-Based (ELISA) Assay_Types->CellBased HPLC HPLC (Epoxidase) Assay_Types->HPLC Western Western Blot Assay_Types->Western cluster_Radiometric cluster_Radiometric cluster_Fluorometric cluster_Fluorometric cluster_CellBased cluster_CellBased cluster_HPLC cluster_HPLC cluster_Western cluster_Western Principle: ¹⁴CO₂ incorporation Principle: ¹⁴CO₂ incorporation Pros: High sensitivity Pros: High sensitivity Cons: Radioactive Cons: Radioactive Principle: Fluorescent peptide Principle: Fluorescent peptide Pros: Non-radioactive Pros: Non-radioactive Cons: Requires HPLC Cons: Requires HPLC Principle: Reporter cells Principle: Reporter cells Pros: Cellular context Pros: Cellular context Cons: Complex setup Cons: Complex setup Principle: KO formation Principle: KO formation Pros: Measures epoxidase activity Pros: Measures epoxidase activity Principle: Anti-Gla antibody Principle: Anti-Gla antibody Pros: Specific protein detection Pros: Specific protein detection Cons: Semi-quantitative Cons: Semi-quantitative

Caption: Comparison of different in vitro GGCX assay methodologies.

References

Application Notes and Protocols: Tracing Vitamin K Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled compounds to investigate the intricate metabolism of vitamin K. This powerful technique offers a precise and sensitive means to trace the absorption, distribution, conversion, and excretion of different forms of this compound in vivo, providing invaluable insights for nutritional science and drug development.

Introduction to Stable Isotope Tracing of this compound

This compound, a group of fat-soluble vitamins, plays a crucial role as a cofactor for the γ-glutamyl carboxylase (GGCX), an enzyme essential for the post-translational modification of this compound-dependent proteins involved in blood coagulation, bone metabolism, and vascular health.[1][2][3] The two primary natural forms are phylloquinone (PK or vitamin K1), found in plants, and menaquinones (MKs or vitamin K2), synthesized by bacteria.[4][5]

Stable isotope labeling, using non-radioactive isotopes such as deuterium (²H or D) and carbon-13 (¹³C), allows for the safe administration of tracers to human subjects and animals.[6][7] By replacing specific atoms in the this compound molecule with their heavier, stable isotopes, researchers can distinguish the administered dose from the endogenous this compound pool. This enables the precise tracking of the metabolic fate of the labeled vitamin.[8][9]

Key Metabolic Pathways of this compound

The this compound Cycle

The primary function of this compound is centered around the this compound cycle, which occurs in the endoplasmic reticulum.[4] This cycle facilitates the continuous regeneration of the active form of this compound, this compound hydroquinone (KH₂), which is required by GGCX. During the carboxylation of glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) on target proteins, KH₂ is oxidized to this compound 2,3-epoxide (KO).[1][4] The enzyme this compound epoxide reductase (VKOR) then reduces KO back to this compound quinone, which is further reduced to KH₂, thus completing the cycle.[5]

Vitamin_K_Cycle KH2 This compound Hydroquinone (KH2) GGCX γ-Glutamyl Carboxylase (GGCX) KH2->GGCX Cofactor Gla γ-Carboxyglutamyl (Gla) Protein GGCX->Gla Carboxylation KO This compound Epoxide (KO) GGCX->KO Oxidation Glu Protein-bound Glu Glu->GGCX VKOR This compound Epoxide Reductase (VKOR) KO->VKOR K This compound Quinone VKOR->K Reduction K->KH2 Reduction (e.g., by NQO1)

Figure 1: The this compound Cycle.
Conversion of Phylloquinone (PK) to Menaquinone-4 (MK-4)

Mammals can convert dietary PK into MK-4, which is the predominant form of this compound stored in several extrahepatic tissues.[9] This conversion involves the removal of the phytyl side chain from PK to form menadione (MD) as an intermediate, followed by the addition of a geranylgeranyl pyrophosphate-derived side chain to create MK-4.[8][9] Stable isotope studies have been instrumental in confirming this pathway by demonstrating that the deuterium label on the naphthoquinone ring of administered d₄-PK is retained in the resulting MK-4, while the side chain is newly synthesized.[9]

PK_to_MK4_Conversion PK Dietary Phylloquinone (PK) MD Menadione (MD) Intermediate PK->MD Side-chain cleavage UBIAD1 UBIAD1 Enzyme MD->UBIAD1 MK4 Menaquinone-4 (MK-4) in Tissues UBIAD1->MK4 Prenylation

Figure 2: Conversion of Phylloquinone to Menaquinone-4.

Experimental Protocols Using Stable Isotopes

The following are generalized protocols based on methodologies reported in the literature for tracing this compound metabolism in both animal and human studies.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesis of Labeled this compound (e.g., d4-PK, 13C-PK) Diet Preparation of Dosing Vehicle (e.g., oil solution, labeled food) Synthesis->Diet Admin Oral or Intravenous Administration to Subjects Diet->Admin Sampling Timed Collection of Samples (Blood, Urine, Tissues) Admin->Sampling Extraction Lipid Extraction from Samples Sampling->Extraction Purification Sample Purification (e.g., SPE, HPLC) Extraction->Purification Analysis Mass Spectrometry Analysis (LC-MS/MS, GC-MS) Purification->Analysis Quantification Quantification of Labeled and Unlabeled Vitamers Analysis->Quantification Modeling Pharmacokinetic Modeling Quantification->Modeling

Figure 3: General workflow for stable isotope studies of this compound.
Protocol 1: Animal Study of PK to MK-4 Conversion

This protocol is adapted from studies investigating the tissue-specific conversion of phylloquinone to menaquinone-4 in rats.[8][9]

Objective: To quantify the conversion of deuterium-labeled phylloquinone (d₄-PK) to deuterium-labeled menaquinone-4 (d₄-MK-4) in various tissues.

Materials:

  • Deuterium-labeled phylloquinone (d₄-PK)

  • This compound-deficient rodent diet

  • Fischer 344 male rats (or other appropriate model)

  • Solvents for extraction (e.g., hexane, ethanol)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Acclimatization and Diet:

    • Acclimate rats to a this compound-deficient diet for a period of 14-17 days to reduce endogenous this compound stores.[8][9]

  • Dosing:

    • Prepare a diet containing a known concentration of d₄-PK (e.g., 1.6-2 µmol/kg of diet).[8][9]

    • Feed the rats the d₄-PK-containing diet for a specified period (e.g., 1 to 7 days).[9]

  • Sample Collection:

    • At the end of the study period, euthanize the animals and collect blood and various tissues (e.g., liver, brain, testes, fat).[9]

    • Collect urine and serum samples to detect the intermediate, labeled menadione.[9]

  • Sample Preparation:

    • Homogenize tissue samples.

    • Perform lipid extraction using a solvent system like hexane and ethanol.[10]

    • Purify the this compound-containing lipid extract using solid-phase extraction.[11]

  • Analysis:

    • Analyze the purified extracts using LC-MS/MS to quantify the concentrations of d₄-PK and d₄-MK-4.[10][11]

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the labeled and unlabeled forms of this compound.[12]

  • Data Calculation:

    • Calculate the apparent conversion of d₄-PK to d₄-MK-4 in each tissue using the following formula:

      • % Conversion = [d₄-MK-4] / ([d₄-MK-4] + [d₄-PK]) * 100[8]

Protocol 2: Human Study of PK Bioavailability and Pharmacokinetics

This protocol is based on studies assessing the absorption and kinetics of phylloquinone in human subjects using ¹³C- and ²H-labeled PK.[7][13][14]

Objective: To determine the bioavailability and pharmacokinetic parameters of phylloquinone from a food matrix.

Materials:

  • ¹³C-labeled phylloquinone (¹³C-PK), either synthesized or intrinsically labeled in a food (e.g., kale).[13][14]

  • ²H-labeled phylloquinone (e.g., ring-D₄ this compound₁) for intravenous administration.[7]

  • Standardized meals.

  • Blood collection supplies.

  • LC-MS or GC-MS system.

Procedure:

  • Subject Recruitment:

    • Recruit healthy adult volunteers.

    • Ensure subjects are in a fasted state before dosing.[15]

  • Dosing:

    • Oral Dose: Administer a single dose of ¹³C-PK, either in a capsule with a standardized meal or as part of an intrinsically labeled food (e.g., 400g of ¹³C-labeled kale).[13][14][15]

    • Intravenous Dose (for absolute bioavailability): Concurrently, administer an intravenous dose of a different stable isotope-labeled form, such as ²H-PK, to measure disposal kinetics.[7]

  • Blood Sampling:

    • Collect serial blood samples at various time points post-dose (e.g., 0, 2, 4, 6, 8, 10, 24 hours, and then daily for several days).[13][14]

    • Separate plasma and store at -80°C until analysis.

  • Sample Preparation:

    • Extract lipids from plasma samples using methods such as liquid-liquid extraction with hexane or protein precipitation followed by extraction.[10]

    • For GC-MS analysis, derivatize the this compound extract (e.g., to form a pentafluoropropionyl derivative).[16]

  • Analysis:

    • Measure the plasma concentrations of labeled and unlabeled phylloquinone using HPLC-MS or GC-MS.[7][13][14]

  • Data Analysis:

    • Plot plasma concentration-time curves for the labeled phylloquinone.

    • Use compartmental modeling to calculate pharmacokinetic parameters such as bioavailability, half-life, and peak plasma concentration.[13][14]

Quantitative Data from Stable Isotope Studies

The use of stable isotopes has generated valuable quantitative data on this compound metabolism.

Table 1: Pharmacokinetic Parameters of Phylloquinone in Humans

ParameterValueIsotope & MatrixReference
Bioavailability4.7%¹³C-Phylloquinone from kale[13][14]
Absolute Absorption13% (± 9%)Oral ²H-Phylloquinone capsule[7][17]
Peak Plasma Concentration (Cmax)2.1 nmol/L (average)¹³C-Phylloquinone from kale[13][14]
Time to Peak (Tmax)6 - 10 hours¹³C-Phylloquinone from kale[13][14]
Plasma Half-life (t½)8.8 hours¹³C-Phylloquinone from kale[13][14]
Tissue Half-life (t½)215 hours¹³C-Phylloquinone from kale[13][14]
Disposal Kinetics (t½, exponential 1)0.22 (± 0.14) hoursIntravenous ²H-Phylloquinone[7][17]
Disposal Kinetics (t½, exponential 2)2.66 (± 1.69) hoursIntravenous ²H-Phylloquinone[7][17]

Table 2: Tissue-Specific Conversion of d₄-PK to d₄-MK-4 in Rats

Tissued₄-PK (pmol/g) after 7 daysd₄-MK-4 (pmol/g) after 7 days% Conversion (Calculated)Reference
Brain3.2 ± 0.5115.0 ± 19.097.3%[9]
Testes1.8 ± 0.325.0 ± 4.093.3%[9]
Fat2.1 ± 0.71.8 ± 0.346.2%[9]
Liver13.0 ± 3.03.7 ± 0.822.2%[9]
Kidney4.2 ± 0.91.4 ± 0.325.0%[9]
Serum15.0 ± 2.0Not specifiedNot applicable[9]
(Data adapted from reference[9]. Values are means ± SEM. The % Conversion is calculated as [d₄-MK-4] / ([d₄-MK-4] + [d₄-PK]) * 100)

Analytical Considerations

The accurate measurement of stable isotope-labeled this compound requires sensitive and specific analytical techniques.

  • Mass Spectrometry (MS): This is the cornerstone of stable isotope studies.

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The most common method, offering high sensitivity and specificity for quantifying this compound in complex biological matrices like plasma.[10][11][12] Atmospheric pressure chemical ionization (APCI) is often used as the ionization source.[11][18]

    • GC-MS (Gas Chromatography-Mass Spectrometry): An alternative that may require derivatization of the this compound molecule but can provide excellent separation and sensitivity.[7][16]

  • Sample Preparation: Proper sample cleanup is critical to remove interfering lipids. This typically involves a combination of liquid-liquid extraction, protein precipitation, and solid-phase extraction.[10][11][18]

Conclusion

Stable isotope tracing is an indispensable tool for elucidating the complex metabolism of this compound. It provides a safe and precise method for quantifying bioavailability, tissue distribution, and inter-conversion of different this compound forms. The protocols and data presented here serve as a guide for researchers and professionals in designing and interpreting studies aimed at understanding the role of this compound in health and disease, and for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Vitamin K Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of vitamin K in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in food?

A1: The primary challenges in this compound analysis stem from its low concentrations in complex food matrices, its sensitivity to light and alkaline conditions, and the presence of interfering substances, particularly lipids.[1][2][3] this compound exists as multiple vitamers, including phylloquinone (K1) and a series of menaquinones (K2), which can further complicate analysis.[4][5]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation, it is crucial to protect samples from light by using amber glassware or covering containers with aluminum foil.[2] Avoid high temperatures and strong alkaline conditions, as this compound is sensitive to both.[2][6] Saponification, a common method to remove lipids, should be performed carefully with antioxidants like pyrogallol to prevent this compound loss.

Q3: What is the best extraction method for this compound from fatty foods?

A3: For high-fat matrices, a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is often effective.[6][7] Enzymatic hydrolysis using lipase to break down triglycerides can also be employed prior to extraction.[6] Ultrasound-assisted extraction (UAE) has been shown to be an efficient method for extracting vitamin K1 from fat-containing foods.[1][6]

Q4: What are "matrix effects" in LC-MS/MS analysis of this compound and how can I mitigate them?

A4: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[8][9] To mitigate these effects, you can:

  • Improve sample cleanup: Utilize techniques like SPE to remove interfering substances.[7]

  • Optimize chromatography: Adjust the mobile phase gradient and column chemistry to separate this compound from interfering compounds.[9]

  • Use an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.[8]

  • Change ionization source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds compared to electrospray ionization (ESI).[7]

Q5: Which analytical technique is more suitable for this compound analysis: HPLC with fluorescence detection or LC-MS/MS?

A5: Both techniques are widely used.

  • HPLC with fluorescence detection (FLD): This method is highly sensitive, especially after post-column reduction of this compound to its hydroquinone form.[3] However, it may require more extensive sample cleanup to avoid interferences.

  • LC-MS/MS: This technique offers high selectivity and sensitivity and can often handle less pristine samples due to its ability to distinguish compounds based on their mass-to-charge ratio.[7][10] It is particularly useful for analyzing multiple this compound vitamers simultaneously.

Troubleshooting Guides

Sample Preparation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete extraction from the food matrix, especially in high-fat samples.[6]Optimize the extraction solvent and consider multi-step extractions. For fatty matrices, incorporate an enzymatic hydrolysis step with lipase or perform saponification.[6][11] Ultrasound-assisted extraction can also improve efficiency.[6]
Degradation of this compound during processing.[2]Protect samples from light at all stages. Avoid high temperatures and strong alkaline conditions. Use antioxidants during saponification.[2]
Inefficient solid-phase extraction (SPE) cleanup.Ensure the SPE cartridge is appropriate for the analyte and matrix. Optimize the loading, washing, and elution steps.
Chromatographic Problems (HPLC & LC-MS/MS)
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Incompatibility between sample solvent and mobile phase.[12]Dissolve the final extract in a solvent similar in composition to the initial mobile phase.
Column contamination or degradation.[13]Use a guard column to protect the analytical column.[13] If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Shifting Retention Times Inconsistent mobile phase composition.[13]Prepare fresh mobile phase daily and ensure thorough mixing. Use a mobile phase degasser.[12]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Pump malfunction or leaks.[12]Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift Contaminated mobile phase or detector.[12]Use high-purity solvents and filter the mobile phase. Clean the detector cell.
Air bubbles in the system.[14]Degas the mobile phase and prime the pump to remove any bubbles.[14]
Detection Issues (LC-MS/MS)
Problem Possible Cause(s) Suggested Solution(s)
Ion Suppression or Enhancement (Matrix Effect) Co-eluting matrix components interfering with ionization.[8][9]Improve sample cleanup using SPE.[7] Optimize chromatographic separation. Use a stable isotope-labeled internal standard.[8] Consider using a different ionization source (e.g., APCI).[7]
Low Signal Intensity Poor ionization of this compound.Optimize MS parameters such as spray voltage, gas flows, and temperature.
In-source fragmentation.Adjust fragmentation voltage or collision energy to minimize fragmentation in the source.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis in various food matrices.

Table 1: Comparison of Extraction Methods for Vitamin K1

Extraction Method Food Matrix Recovery (%) Reference
Ultrasound-Assisted Extraction (UAE) with SPEFat-containing foods80.9 - 119.1[6][15]
Solvent ExtractionVegetables~100[16]
Saponification followed by LLEVariousNot specified[11]
Enzymatic Hydrolysis (Lipase)Fatty foodsGenerally lower and less precise than other methods[6]

Table 2: Performance of LC-MS/MS Methods for this compound Analysis

This compound Vitamer Food Matrix LOD (µg/kg) LOQ (µg/kg) Recovery (%) Reference
Phylloquinone (K1)Fat-containing foods0.050.1680.9 - 119.1[6][15]
Phylloquinone (K1)Infant Formula-5 (ng/mL)95.6 - 115.5[4][17]
Menaquinone-4 (MK-4)Various-10 (ng/mL)43.4[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) and SPE for Vitamin K1 in Fat-Containing Foods

This protocol is adapted from Xu et al. (2020).[6]

  • Sample Preparation: Homogenize the food sample. Weigh 0.1 g of the homogenized sample into a centrifuge tube.

  • Extraction: Add 7 mL of n-hexane to the sample. Vortex for 1 minute. Perform ultrasound-assisted extraction for 50 minutes at 50°C with an ultrasonic power of 700 W.[6]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a silica SPE cartridge with n-hexane.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute vitamin K1 with 8 mL of hexane/diethyl ether (97:3, v/v).[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 2: Saponification for Lipid Removal

This is a general procedure and should be optimized for specific food matrices.

  • Sample Preparation: Weigh a suitable amount of the homogenized food sample into a flask.

  • Saponification: Add an ethanolic potassium hydroxide solution (e.g., 1 M KOH in 90% ethanol) and an antioxidant (e.g., pyrogallol). Reflux the mixture at a controlled temperature (e.g., 70-80°C) for 30-60 minutes.

  • Extraction: After cooling, add water and extract the unsaponifiable matter (containing this compound) with a non-polar solvent like hexane or diethyl ether. Repeat the extraction multiple times.

  • Washing: Wash the combined organic extracts with water to remove residual alkali.

  • Drying and Evaporation: Dry the organic phase with anhydrous sodium sulfate and evaporate to dryness. Reconstitute the residue for further cleanup or analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Food Sample Homogenization Extraction Extraction (e.g., UAE, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, Saponification) Extraction->Cleanup Analysis LC-MS/MS or HPLC-FLD Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for this compound analysis in food matrices.

Troubleshooting_Logic cluster_prep_solutions Sample Preparation Solutions cluster_chroma_solutions Chromatography Solutions cluster_detect_solutions Detector Solutions Problem Analytical Problem (e.g., Low Recovery) Check_Prep Review Sample Preparation Step Problem->Check_Prep Start Check_Chroma Examine Chromatographic Conditions Problem->Check_Chroma Check_Detect Verify Detector Performance Problem->Check_Detect Optimize_Extraction Optimize Extraction Method Check_Prep->Optimize_Extraction Protect_Light Protect from Light Check_Prep->Protect_Light Check_pH Control pH Check_Prep->Check_pH New_Column Use New/Guard Column Check_Chroma->New_Column Mobile_Phase Prepare Fresh Mobile Phase Check_Chroma->Mobile_Phase Temp_Control Ensure Temperature Stability Check_Chroma->Temp_Control Clean_Source Clean Ion Source (MS) Check_Detect->Clean_Source Optimize_Params Optimize Detector Settings Check_Detect->Optimize_Params Use_IS Use Internal Standard Check_Detect->Use_IS

Caption: A logical troubleshooting workflow for common analytical problems.

References

"improving the stability of menaquinones in laboratory samples"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with menaquinones (Vitamin K2). This resource provides essential guidance on maintaining the stability of menaquinone samples in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause menaquinone degradation in laboratory samples?

A1: Menaquinones are sensitive to several environmental factors. The primary causes of degradation are exposure to light, alkaline pH, high temperatures, and atmospheric oxygen.[1][2][3] Light, particularly UV light, can cause both the degradation of the molecule and its conversion from the biologically active all-trans isomer to inactive cis isomers.[3][4] Alkaline conditions have also been shown to promote significant degradation.[2] While fairly heat-stable, prolonged exposure to high temperatures can lead to loss of potency.[3][4][5]

Q2: My menaquinone samples are showing lower than expected concentrations. What could be the issue?

A2: Lower than expected concentrations are typically due to degradation. First, review your storage and handling procedures. Ensure samples are consistently protected from light by using amber vials or by wrapping containers in foil.[6][7] Samples should be stored at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term stability.[3][6][8][9] Also, consider the pH of your sample matrix; alkaline conditions can degrade menaquinones.[2] Finally, the presence of certain minerals, particularly magnesium oxide, has been shown to destabilize menaquinones, especially under conditions of elevated temperature and humidity.[1][2][5]

Q3: What are the optimal storage conditions for menaquinone stock solutions and samples?

A3: For optimal stability, menaquinone solutions and samples should be stored in the dark at low temperatures with minimal exposure to oxygen.[3][9] For short-term storage (up to a week), refrigeration at 4°C is sufficient.[3][6] For long-term storage, temperatures of -20°C or -80°C are recommended.[8] It is also best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Storing samples under an inert gas like nitrogen or argon can further prevent oxidative degradation.

Q4: Can the type of solvent used affect the stability of menaquinones?

A4: Yes, the choice of solvent is important. Menaquinones have low solubility in polar solvents, which can complicate analysis and potentially lead to inaccurate quantification if the compound precipitates.[10] Common solvents for extraction and analysis include mixtures of n-hexane and isopropanol.[6][11] For HPLC analysis, solutions are often prepared in solvents like ethanol, methanol, or tetrahydrofuran.[1][2] The key is to ensure complete dissolution and to use high-purity solvents to avoid impurities that could catalyze degradation.[12]

Q5: I am formulating menaquinones with minerals. Are there any known compatibility issues?

A5: Yes, formulation with certain minerals can significantly impact menaquinone stability. Studies have shown that while menaquinone-7 (MK-7) is relatively stable in the presence of calcium carbonate and calcium citrate, it can be significantly destabilized by magnesium oxide, particularly under accelerated conditions of high temperature (40°C) and humidity (75% RH).[1][2][13] L-Arginine has also been observed to promote some degradation.[2] Therefore, if formulating with minerals, stability testing of the specific formulation is critical.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of menaquinone concentration in solution. Light Exposure: Photo-degradation or photo-isomerization from active all-trans to inactive cis isomers.[3][4]Store all menaquinone-containing solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient and UV light during all handling steps.[6][7]
Alkaline pH: The sample matrix or co-formulants may be creating an alkaline environment.[2]Check the pH of your sample solution. If possible, adjust to a neutral or slightly acidic pH. Avoid alkaline buffers or excipients.
Oxidation: The reduced form of menaquinone (menaquinol) is highly unstable and easily oxidized.[14]Purge solutions with an inert gas (e.g., nitrogen, argon) before sealing. Use degassed solvents for sample preparation.
Inconsistent results in HPLC analysis. Incomplete Dissolution: Menaquinones are lipophilic and may not fully dissolve in polar solvents, leading to underestimation.[10]Use appropriate solvent systems like n-hexane:isopropanol or ethanol with tetrahydrofuran to ensure complete dissolution.[1][2] Gentle warming or brief ultrasonication can aid dissolution, but prolonged ultrasonication should be validated to ensure it doesn't cause degradation.[6]
Precipitation in Mobile Phase: The analyte may be precipitating on the column if it has low solubility in the mobile phase.[10]Optimize the mobile phase composition. Reverse-phase HPLC with mobile phases like methanol/water or methanol/acetonitrile is common.[2][15]
Degradation during sample processing (e.g., drying). High Temperature or Prolonged Drying: Heat can accelerate degradation.[4][5]Use gentle drying methods. Drying under a stream of forced air or nitrogen at ambient temperature is often faster and preserves the vitamin better than vacuum drying at elevated temperatures.[6]

Quantitative Stability Data

The stability of menaquinones can be significantly influenced by formulation and storage conditions. The tables below summarize data from stability studies of Menaquinone-7 (MK-7).

Table 1: Stability of MK-7 Formulated with Different Minerals After 12 Months at 25°C / 60% Relative Humidity

Formulation Stability (% Remaining) Reference
MK-7 with Calcium Citrate95%[16]
MK-7 with Calcium Carbonate97%[16]
MK-7 with L-Arginine91%[16]

Data from a study on VitaMK7, a natural MK-7 extract.[16]

Table 2: Comparative Stability of Different MK-7 Products with Excipients under Standard and Accelerated Conditions

MK-7 Product Type Excipient Stability after 6 months (40°C / 75% RH) Stability after 12 months (25°C / 60% RH) Reference
Natural Fermented (High Purity)Calcium Carbonate~98%~100%[2]
Natural Fermented (High Purity)Magnesium Oxide~60%~90%[2]
SyntheticCalcium Carbonate~75%~95%[2]
SyntheticMagnesium Oxide<10%~50%[2]

Values are estimated from graphical data presented in the cited study. The study highlights that higher purity profiles generally correlate with enhanced stability.[2]

Experimental Protocols

Protocol: Assessing Menaquinone Stability by HPLC-UV

This protocol outlines a general procedure for evaluating the stability of a menaquinone sample over time.

1. Materials and Reagents:

  • Menaquinone standard (e.g., MK-7, >99% purity)

  • Menaquinone sample for testing

  • HPLC-grade solvents: n-hexane, isopropanol, methanol, ethanol, tetrahydrofuran, acetonitrile, water[1][2][11]

  • Amber HPLC vials

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][15]

2. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the menaquinone standard in an appropriate solvent (e.g., 1% tetrahydrofuran in ethanol) to a known concentration (e.g., 1 mg/mL).[1][2] Store this stock solution at -20°C in the dark.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Prepare the test sample by dissolving or diluting it in the chosen solvent to a concentration that falls within the range of the calibration curve. For solid samples, an extraction step using a solvent like n-hexane:isopropanol may be necessary.[6]

3. Stability Study Setup:

  • Dispense aliquots of the prepared sample into amber vials for each time point and storage condition to be tested (e.g., 25°C/60% RH and 40°C/75% RH).[2]

  • Store the vials in calibrated stability chambers.

  • Designate a set of samples as the "time zero" control.

4. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution using a mixture such as methanol and water (e.g., 97:3 v/v).[2]

    • Flow Rate: 0.7 - 1.2 mL/min[1][11]

    • Column Temperature: 25°C[1][11]

    • Detection: UV detector set at an appropriate wavelength (e.g., 248 nm or 268 nm).[1][11]

    • Injection Volume: 10-20 µL

  • Procedure:

    • Analyze the "time zero" samples immediately after preparation to establish the initial concentration.

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve the designated samples from the stability chambers.

    • Allow samples to equilibrate to room temperature.

    • Analyze the samples by HPLC along with the working standards to generate a calibration curve.

    • Calculate the concentration of menaquinone remaining in the samples at each time point.

5. Data Analysis:

  • Express the stability as the percentage of the initial ("time zero") concentration remaining at each time point.

  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

Menaquinone Menaquinone (Active all-trans form) Degradation Degradation Products (Loss of Potency) Menaquinone->Degradation leads to Isomerization cis-Isomers (Inactive) Menaquinone->Isomerization leads to Light Light (Ambient & UV) Light->Degradation Light->Isomerization Alkaline Alkaline pH Alkaline->Degradation Heat High Temperature Heat->Degradation Oxygen Oxygen Oxygen->Degradation Minerals Reactive Minerals (e.g., MgO) Minerals->Degradation

Caption: Factors contributing to menaquinone degradation and isomerization.

prep 1. Sample & Standard Preparation storage 2. Aliquot & Store Samples (Defined Conditions) prep->storage t0 3. Analyze 'Time Zero' Sample (HPLC) storage->t0 pull 4. Pull Samples at Scheduled Time Points storage->pull calc 6. Calculate % Remaining vs. Time Zero t0->calc analyze 5. Analyze Pulled Sample (HPLC) pull->analyze analyze->calc report 7. Report Stability Profile calc->report

Caption: Experimental workflow for a menaquinone stability study.

start Sample Instability Observed q_light Is sample protected from light? start->q_light a_light_no Action: Use amber vials or wrap in foil. q_light->a_light_no No q_temp Is storage temp. appropriate? q_light->q_temp Yes end_node Problem Resolved a_light_no->end_node a_temp_no Action: Store at 4°C (short) or -20°C (long). q_temp->a_temp_no No q_ph Is sample matrix alkaline? q_temp->q_ph Yes a_temp_no->end_node a_ph_no Action: Check pH and avoid alkaline co-formulants. q_ph->a_ph_no Yes q_mineral Does formulation contain reactive minerals? q_ph->q_mineral No a_ph_no->end_node a_mineral_no Action: Re-evaluate formulation; avoid MgO if possible. q_mineral->a_mineral_no Yes q_mineral->end_node No a_mineral_no->end_node

Caption: Troubleshooting decision tree for unstable menaquinone samples.

References

"troubleshooting poor separation of vitamin K vitamers in chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of vitamin K vitamers.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, offering step-by-step solutions to improve the separation of vitamin K1 (phylloquinone), vitamin K2 menaquinones (MK-4 and MK-7), and their isomers.

Question 1: Why am I seeing poor resolution between cis and trans isomers of vitamin K1?

Answer:

Poor resolution between vitamin K1 isomers is a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and improve their separation:

  • Column Chemistry: Standard C18 columns may not provide adequate selectivity for these structural isomers.[1][2] Consider using a C30 column, which offers enhanced shape selectivity for hydrophobic, long-chain compounds like this compound.[1] Core-shell columns may also offer superior efficiency and shorter run times compared to fully porous columns.[3]

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical. For reversed-phase liquid chromatography (RPLC), using a high percentage of methanol (e.g., 98% methanol with 2% water) can improve the resolution of vitamin K1 and K2 isomers on a C30 column.[1] For normal-phase chromatography, a mobile phase of heptane with small amounts of polar modifiers can be effective.[4]

  • Column Temperature: Lowering the column temperature can increase selectivity, but it may also lead to broader peaks. An optimal temperature, for instance 20°C for a C30 column with a methanol-based mobile phase, should be determined empirically.[1]

  • Equilibration Time (Normal-Phase): In normal-phase chromatography, insufficient column equilibration can lead to poor reproducibility and even reversal of elution order for vitamin K1 isomers.[4] Ensure the column is thoroughly equilibrated with the mobile phase, which may take significantly longer than for reversed-phase methods (e.g., up to 2 hours or about twenty column volumes).[4]

A troubleshooting workflow for poor isomer resolution is depicted below:

Poor_Isomer_Resolution start Poor Resolution of Vitamin K1 Isomers check_column Is a C30 or other high shape-selectivity column in use? start->check_column switch_column Switch to a C30 or core-shell column check_column->switch_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes switch_column->optimize_mp methanol_based Use high % methanol (e.g., 98%) for RPLC optimize_mp->methanol_based polar_modifier Adjust polar modifier in normal-phase optimize_mp->polar_modifier adjust_temp Adjust Column Temperature lower_temp Lower temperature to increase selectivity adjust_temp->lower_temp check_equilibration Check Equilibration Time (Normal-Phase) increase_time Increase equilibration time (>20 column volumes) check_equilibration->increase_time solution Improved Resolution no_c30 No yes_c30 Yes methanol_based->adjust_temp polar_modifier->check_equilibration lower_temp->solution increase_time->solution

Caption: Troubleshooting workflow for poor vitamin K1 isomer separation.

Question 2: My this compound peaks are tailing. What are the common causes and solutions?

Answer:

Peak tailing can compromise peak integration and reduce analytical accuracy.[5] The primary cause is often secondary interactions between the analyte and the stationary phase.[6]

  • Active Silanol Groups: In reversed-phase chromatography, basic compounds can interact with ionized silanol groups on the silica surface, leading to tailing.[6][7]

    • Solution: Lowering the mobile phase pH (e.g., to 3.0) can protonate the silanol groups and minimize these secondary interactions.[6] Using a highly deactivated or end-capped column can also mitigate this issue.[6]

  • Column Overload: Injecting too much sample can lead to peak tailing for all compounds in the chromatogram.[7][8]

    • Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or a larger diameter.[8]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.

    • Solution: Replace the guard column and/or reverse-flush the analytical column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[6]

  • Extra-Column Volume: Excessive volume from tubing and connections can cause band broadening and tailing.[7]

    • Solution: Use tubing with a narrow internal diameter and minimize the length of all connections between the injector, column, and detector.

Question 3: I am having trouble with co-elution of this compound vitamers with matrix components from biological samples. How can I improve selectivity?

Answer:

Co-elution with endogenous matrix components is a significant challenge in the analysis of this compound from complex samples like serum or plasma, often leading to ion suppression in LC-MS/MS.[3][9]

  • Sample Preparation: A simple protein precipitation may not be sufficient to remove all interferences.[9] Incorporate a solid-phase extraction (SPE) step for a more thorough cleanup.[10][11] Liquid-liquid extraction (LLE) is also a widely used and effective technique for the lipophilic this compound vitamers.[10]

  • Chromatographic Selectivity:

    • Column Choice: As mentioned, C30 columns provide excellent shape selectivity and can help resolve this compound isomers from matrix components.[1] Biphenyl phases can also offer alternative selectivity to traditional C18 columns and have been shown to successfully resolve this compound from phospholipids.[9]

    • Mobile Phase Modifiers: Adding small amounts of acids like formic or acetic acid to the mobile phase can sometimes improve peak shape and selectivity.[10]

  • Detection Method: If co-elution persists, a more selective detection method may be necessary. HPLC with fluorescence detection after post-column zinc reduction is a highly sensitive and specific method for this compound determination.[12][13][14] Tandem mass spectrometry (LC-MS/MS) also offers high selectivity and is effective for quantifying this compound in complex matrices.[3]

The relationship between different this compound vitamers is illustrated below:

Vitamin_K_Vitamers VK This compound VK1 Vitamin K1 (Phylloquinone) VK->VK1 VK2 Vitamin K2 (Menaquinones) VK->VK2 MK4 MK-4 VK2->MK4 MK7 MK-7 VK2->MK7

Caption: Structural relationship of common this compound vitamers.

Frequently Asked Questions (FAQs)

Q1: What is the main difference between normal-phase and reversed-phase HPLC for this compound analysis?

A1: In normal-phase HPLC (NPLC), a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., heptane).[4] In reversed-phase HPLC (RPLC), a non-polar stationary phase (like C18 or C30) is used with a polar mobile phase (e.g., methanol/water).[10] RPLC is more commonly used for this compound analysis. NPLC can be effective for isomer separation but often requires longer equilibration times and may not be compatible with fluorescence detection after post-column reduction.[4][11]

Q2: Why is a C30 column often recommended over a C18 column for this compound separation?

A2: C30 columns have a higher density of bonded phase and are specifically designed to provide enhanced shape selectivity for long-chain, hydrophobic molecules. This makes them particularly well-suited for separating the structurally similar isomers of this compound, where traditional C18 columns may fail to provide adequate resolution.[1][2]

Q3: Can I use UV detection for this compound analysis?

A3: Yes, UV detection is possible (e.g., at 248 nm or 250 nm), but it may lack the sensitivity and selectivity required for analyzing low concentrations of this compound in biological samples.[1][15] Fluorescence detection after post-column reduction is reported to be more than 10 times more sensitive than UV detection.[11]

Q4: What are the advantages of using Ultra-Performance Convergence Chromatography (UPC²) for this compound analysis?

A4: UPC², a form of supercritical fluid chromatography (SFC), uses compressed CO2 as the primary mobile phase. For this compound analysis, it offers several advantages over traditional HPLC, including significantly faster separation times (e.g., under 4 minutes), reduced organic solvent consumption, and excellent resolution of vitamin K1 isomers and MK-4 on a C18 column.[16]

Data and Methodologies

Table 1: Comparison of HPLC Columns for this compound Isomer Separation
Column TypeDimensionsMobile PhaseKey FindingsReference
Acclaim C30 3 µm, 3.0 x 150 mm98% Methanol, 2% WaterBaseline resolution of Vitamin K1 and K2 isomers.[1]
Acclaim C18 3 µm, 3.0 x 150 mm98% Methanol, 2% WaterFailed to resolve the structural isomers.[1]
Kinetex EVO C18 (Core-shell) 5 µm, 50 x 2.1 mmGradient ElutionAchieved high peak heights and signal-to-noise with a shorter run time.[3]
Hypersil Silica (Normal-Phase) 5 µm, 4.6 x 250 mmHeptane with polar modifiersSuccessfully separated cis and trans isomers of vitamin K1.[4]
Detailed Experimental Protocols

Method 1: Reversed-Phase HPLC for Vitamin K1 and K2 Isomers (Based on[1])

  • Objective: To resolve photo-isomers of Vitamin K1 and K2.

  • Column: Acclaim C30, 3 µm, 3.0 x 150 mm

  • Mobile Phase: 98% Methanol, 2% Deionized Water

  • Flow Rate: 0.65 mL/min

  • Column Temperature: 20 °C

  • Injection Volume: 2.5 µL

  • Detection: Diode Array (UV at 250 nm)

  • Sample Preparation: 500 µg/mL of Vitamin K1 and K2 in acetonitrile, exposed to UV light for 20 minutes to generate isomers.

Method 2: Normal-Phase HPLC for Vitamin K1 Isomers (Based on[4])

  • Objective: To separate cis and trans isomers and the trans-epoxy form of Vitamin K1.

  • Column: Hypersil Silica, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Heptane with small amounts of diisopropyl ether and octanol.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Important Note: Ensure column equilibration for at least 2 hours at 0.4 mL/min before analysis to achieve reproducible retention times.[4]

Method 3: UPC² for Rapid Separation of Vitamin K1 Isomers and MK-4 (Based on[16])

  • Objective: Rapid separation of cis and trans Vitamin K1 isomers and MK-4.

  • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm

  • Mobile Phase A: Compressed CO2

  • Mobile Phase B: Acetonitrile/Methanol (50/50 v/v)

  • Flow Rate: 3.00 mL/min

  • Gradient: 0.5% B for 2 min, ramp to 20% B in 1.5 min, hold at 20% B for 0.5 min.

  • Column Temperature: 50 °C

  • Detection: PDA

  • Key Advantage: Baseline separation achieved in less than three minutes.[16]

References

Technical Support Center: Optimization of Vitamin K Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of vitamin K extraction from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological tissues?

A1: The three most prevalent techniques for purifying this compound from biological matrices are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] These methods aim to remove interfering matrix components, extract and concentrate the analytes, and minimize potential damage to analytical columns.[1] LLE is widely used due to the lipophilic nature of this compound, often employing solvents like hexane, cyclohexane, isooctane, and chloroform.[1] SPE is considered a faster, more cost-effective, and environmentally friendly alternative.[1]

Q2: My this compound recovery is low. What are the potential causes and solutions?

A2: Low recovery of this compound can be attributed to several factors:

  • Light Sensitivity: this compound is highly sensitive to light and can degrade if not protected. All sample preparation steps should be performed using amber glassware or under light-protected conditions.[2]

  • Incomplete Extraction from Matrix: The choice of extraction solvent and method is critical. For fatty tissues, a more rigorous extraction, potentially including enzymatic hydrolysis with lipase or saponification, may be necessary to release this compound from the lipid matrix.[3][4] However, saponification can degrade this compound, so the conditions must be carefully controlled.[4]

  • Matrix Effects: Endogenous compounds in the biological matrix, such as triglycerides, can interfere with the extraction and subsequent analysis, leading to ion suppression in mass spectrometry.[5] Additional cleanup steps, such as Solid-Phase Extraction (SPE), may be required to remove these interferences.[1][6]

  • Improper Solvent Selection: The solvent must be appropriate for the specific form of this compound and the tissue type. A common solvent system for LLE is ethanol and hexane.[7] For SPE, a combination of solvents is used for washing and elution, such as hexane/diethyl ether.[6]

Q3: How can I remove interfering compounds like triglycerides from my sample?

A3: Triglyceride interference is a common issue, especially in plasma and liver samples.[5] Here are some strategies to mitigate this:

  • Solid-Phase Extraction (SPE): SPE is an effective method for cleaning up samples and removing lipids. A silica SPE column can be used to retain this compound while allowing less polar lipids to be washed away.[6] A subsequent elution with a slightly more polar solvent will then recover the this compound.[6]

  • Enzymatic Hydrolysis: Using lipase to hydrolyze triglycerides before extraction can improve the extraction efficiency of this compound from fatty matrices.[8]

  • Chromatographic Separation: A preliminary HPLC step on a silica column can be used to separate this compound from the bulk of the lipid matrix before analytical chromatography.[6]

Q4: What are the best practices for handling and storing biological samples for this compound analysis?

A4: To ensure the integrity of this compound in your samples, follow these best practices:

  • Light Protection: Always use amber vials or tubes and minimize exposure to direct light during collection, processing, and storage.[2]

  • Low Temperature Storage: Store samples at -20°C or lower to prevent degradation.[3]

  • Use of Antioxidants: While not explicitly mentioned for this compound in the provided results, for other fat-soluble vitamins, the addition of antioxidants like BHT can prevent oxidation. This might be a consideration for this compound as well.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution in HPLC - Inappropriate mobile phase composition.- Co-elution with interfering compounds.- Column degradation.- Optimize the mobile phase. Acidic additives like formic or acetic acid can improve peak shape.[1]- Implement an additional sample cleanup step (e.g., SPE) to remove interferences.[1][6]- Use a guard column and ensure proper sample filtration. Replace the analytical column if necessary.
High Background Noise in Detector - Contaminated solvents or reagents.- Insufficient sample cleanup.- Detector instability.- Use high-purity HPLC-grade solvents.- Incorporate a more rigorous SPE cleanup protocol.[6]- Allow the detector to stabilize and ensure the lamp (for UV/Fluorescence) is in good condition.
Inconsistent Results Between Replicates - Inhomogeneous sample.- Pipetting errors.- Inconsistent extraction efficiency.- Thoroughly homogenize tissue samples before taking an aliquot.- Calibrate pipettes regularly.- Automate the extraction process if possible, or ensure manual steps are performed consistently.
Analyte Degradation - Exposure to light.- Exposure to high temperatures.- Presence of oxidizing agents.- Work under yellow or red light, or use amber glassware.[2]- Keep samples on ice or at a controlled low temperature during processing.[9]- Degas solvents and consider adding an antioxidant if oxidation is suspected.

Quantitative Data Summary

Table 1: Comparison of this compound Extraction and Detection Methods

Method Biological Matrix Extraction Technique Detection Method Recovery Rate (%) Limit of Quantification (LOQ) Reference
HPLC-FDHuman PlasmaLLE (Ethanol/Hexane)Fluorescence>92%MK-4: 0.04 ng/mL, K1: 0.03 ng/mL, MK-7: 0.03 ng/mL[7][10]
LC-MS/MSFat-containing foodsUAE + SPEMS/MS80.9% - 119.1%0.16 µg/kg[3][4]
HPLC-FDSerumSPEFluorescence~100% (spiked samples)Not Specified[11]
LC-MS/MSPlasmaLLE (Cyclohexane)MS/MSNot SpecifiedVK1: 0.98 ± 0.52 ng/ml, MK-4: 0.45 ± 0.13 ng/ml, MK-7: 0.65 ± 0.31 ng/ml (Baseline concentrations)[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from methods described for plasma this compound analysis.[7]

Materials:

  • Plasma sample

  • Ethanol

  • Hexane

  • Internal Standard (e.g., a synthetic this compound analog)

  • Amber centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of plasma into an amber centrifuge tube.

  • Add the internal standard solution.

  • Add 2 mL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Add 5 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to extract the lipids, including this compound.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean amber tube.

  • Repeat the hexane extraction (steps 4-7) on the remaining aqueous layer and combine the hexane fractions.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate

This protocol is a generalized procedure based on SPE cleanup for lipid-rich samples.[6]

Materials:

  • Tissue homogenate

  • Silica SPE cartridge (e.g., 500 mg)

  • Hexane

  • Diethyl ether

  • Collection tubes

  • SPE manifold

Procedure:

  • Precondition the SPE cartridge: Wash the silica cartridge with 5 mL of hexane. Do not allow the cartridge to go dry.

  • Load the sample: Load the lipid extract (previously extracted from the tissue homogenate and dissolved in hexane) onto the preconditioned cartridge.

  • Wash the cartridge: Wash the cartridge with 10 mL of hexane to elute interfering, non-polar lipids. Discard the eluate.

  • Elute this compound: Elute the this compound fraction with 5 mL of a hexane/diethyl ether (97:3, v/v) mixture into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Visualizations

Experimental_Workflow_LLE cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is pp Protein Precipitation (Ethanol) is->pp add_hexane Add Hexane pp->add_hexane vortex Vortex add_hexane->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Hexane Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC/LC-MS/MS Analysis reconstitute->hplc

Caption: Workflow for this compound extraction from plasma using LLE.

Experimental_Workflow_SPE cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis tissue Tissue Homogenate lle_initial Liquid-Liquid Extraction tissue->lle_initial extract Hexane Extract lle_initial->extract load Load Extract extract->load precondition Precondition Silica Cartridge precondition->load wash Wash (Hexane) load->wash elute Elute (Hexane/Ether) wash->elute evaporate_spe Evaporate to Dryness elute->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe analysis HPLC/LC-MS/MS Analysis reconstitute_spe->analysis

Caption: Workflow for this compound purification using SPE.

Troubleshooting_Logic start Low this compound Recovery? light Protect from Light? start->light Yes extraction Extraction Method Optimal? light->extraction Yes solution1 Use Amber Glassware light->solution1 No matrix Matrix Effects Suspected? extraction->matrix Yes solution2 Consider Enzymatic Hydrolysis or Saponification extraction->solution2 No solution3 Add SPE Cleanup Step matrix->solution3 Yes end Recovery Improved matrix->end No solution1->extraction solution2->matrix solution3->end

References

"addressing matrix effects in LC-MS analysis of vitamin K"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of vitamin K.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects during your LC-MS experiments for this compound analysis.

Q1: I'm observing significant ion suppression for my this compound analytes. What are the likely causes and how can I fix it?

A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to a decreased signal.[1][2] For this compound, which is highly lipophilic, the main culprits are often phospholipids and other lipids present in biological matrices like plasma and serum.[3]

Troubleshooting Steps:

  • Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[1][4]

    • Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of this compound, LLE with nonpolar solvents like hexane, isooctane, or chloroform is effective.[5] A double LLE can further improve cleanup by first removing highly non-polar interferences with a solvent like hexane, and then extracting the analyte with a moderately non-polar solvent.[4]

    • Solid-Phase Extraction (SPE): SPE can selectively extract this compound while removing interfering matrix components.[1][5] Specific SPE cartridges, such as those for phospholipid removal, can be particularly effective.[3]

    • Protein Precipitation (PP): While a simpler technique, PP is often less effective at removing phospholipids and may need to be combined with other methods for cleaner extracts.[4][5]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d7-vitamin K1) is the gold standard for compensating for matrix effects.[6][7] Since it co-elutes with the analyte and is affected by ion suppression in a similar manner, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.[1]

  • Optimize Chromatographic Conditions:

    • Improve the separation of this compound from matrix components by adjusting the mobile phase composition, gradient profile, or flow rate.[1]

    • Consider using a different column chemistry. For instance, a C30 column can provide good separation for this compound isomers.[7]

  • Evaluate Ionization Source: Electrospray ionization (ESI) is known to be susceptible to ion suppression from phospholipids.[2][8] Atmospheric Pressure Chemical Ionization (APCI) can be less prone to these matrix effects for lipophilic compounds like this compound.[9]

Q2: My results show poor reproducibility and accuracy. Could this be related to matrix effects, and how can I assess it?

A2: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[6] You can quantitatively assess matrix effects using the post-extraction spike method.

Experimental Protocol: Post-Extraction Spike Method for Matrix Effect Assessment

This protocol allows you to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte is spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): The analyte is spiked into the blank matrix before the extraction process.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100%

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100%

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100%

    A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A1: A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally recommended for complex matrices like plasma.[5] For high-throughput analysis, phospholipid removal plates or cartridges can be very effective.[3]

Detailed Protocol: Phospholipid Removal for this compound Analysis in Plasma

This protocol is adapted from a method demonstrated to be effective for vitamin K1 and K2 analysis.[3]

  • Sample Preparation:

    • To a 500 µL aliquot of plasma, add 5 µL of the internal standard solution (e.g., K1-d7, MK4-d7, MK7-d7 at 100 ng/mL in methanol).

    • Add 1.5 mL of acetonitrile and vortex for 20 seconds.

    • Centrifuge at 4300 rpm for 10 minutes.

  • Phospholipid Removal:

    • Load the supernatant onto a phospholipid removal 96-well plate (e.g., Biotage ISOLUTE PLD+).

    • Apply a vacuum to collect the eluate.

  • Final Steps:

    • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol).

    • Inject 5 µL for LC-MS/MS analysis.

Q2: How do I choose an appropriate internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte (e.g., vitamin K1-d7 for vitamin K1).[6][7] This is because it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of matrix effects and variability during sample preparation.[1] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q3: Can diluting my sample help reduce matrix effects?

A3: Yes, simple dilution of the sample extract can be an effective strategy to reduce the concentration of interfering matrix components.[6][10] However, this approach is only feasible if the resulting concentration of this compound is still well above the lower limit of quantification (LLOQ) of your assay.[10]

Quantitative Data Summary

The following tables summarize key performance data from various validated LC-MS methods for this compound analysis, highlighting the effectiveness of different strategies in managing matrix effects.

Table 1: Comparison of Sample Preparation Techniques and Recoveries

Analyte(s)MatrixSample Preparation MethodAverage Recovery (%)Reference
Vitamin K1SerumPRiME µElution SPE84.9
K1, MK-4, MK-7PlasmaPhospholipid Removal PlateWithin 10% of nominal[3]
K1, MK-4, MK-7SerumLLE94.0 - 108.7[11]
K1, K2Fortified FoodsDispersive Liquid-Liquid Microextraction70.99 - 91.87[12]

Table 2: Matrix Effect and Precision Data from Selected Methods

Analyte(s)MatrixInternal StandardMatrix EffectInter-day Precision (%RSD)Reference
Vitamin K1Serum13C6-Vitamin K1Significant suppression, compensated by ISNot specified
K1, MK-4, MK-7SerumDeuterated IS-2.8% to +13%7.2% - 15.2%[11]
K1, MK-4, MK-7PlasmaDeuterated ISNot specified3.39% - 5.75%[3]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes for addressing matrix effects in this compound analysis.

Troubleshooting_Workflow start Start: Ion Suppression or Poor Reproducibility q_prep Is Sample Prep Optimized? start->q_prep prep_strat Implement Advanced Prep: - LLE (Liquid-Liquid Extraction) - SPE (Solid-Phase Extraction) - Phospholipid Removal q_prep->prep_strat No q_is Using SIL-IS? q_prep->q_is Yes prep_strat->q_is add_is Incorporate Stable Isotope-Labeled Internal Standard (e.g., d7-VK1) q_is->add_is No q_chrom Is Chromatography Optimized? q_is->q_chrom Yes add_is->q_chrom opt_chrom Optimize LC Method: - Adjust Gradient - Change Column (e.g., C30) - Modify Mobile Phase q_chrom->opt_chrom No q_ion Alternative Ionization? q_chrom->q_ion Yes opt_chrom->q_ion switch_ion Test APCI instead of ESI q_ion->switch_ion Yes end_good Problem Resolved q_ion->end_good No switch_ion->end_good

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Effect_Assessment cluster_prep Sample Preparation Sets cluster_calc Calculations set_a Set A: Analyte in Solvent calc_me Matrix Effect (%) = (Area B / Area A) * 100 set_a->calc_me set_b Set B: Blank Matrix Extract + Post-Spike Analyte set_b->calc_me calc_rec Recovery (%) = (Area C / Area B) * 100 set_b->calc_rec set_c Set C: Blank Matrix + Pre-Spike Analyte set_c->calc_rec

Caption: Logic for the post-extraction spike experiment.

References

"strategies to prevent photodegradation of phylloquinone during experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photodegradation of phylloquinone (Vitamin K1) during experiments.

Troubleshooting Guides

Problem 1: My phylloquinone samples show significant degradation after analysis, even with precautions.

Possible CauseTroubleshooting Step
Inadequate Light Protection During Sample Handling Even brief exposure to ambient laboratory light can initiate photodegradation. Work under subdued light conditions or use red light, which is less damaging. Immediately wrap sample containers in aluminum foil after preparation.[1][2]
Inappropriate Solvent Choice The solvent can influence the rate of photodegradation. Some studies have shown that phylloquinone degradation is higher in its dosage form than as a bulk powder.[3][4][5] Consider testing stability in different high-purity solvents.
Oxygen Availability Photo-oxidative degradation can occur. If suspected, deoxygenate solvents and perform experiments under an inert atmosphere (e.g., nitrogen or argon) to assess the role of oxygen.[6]
Contamination with Photosensitizers or Metals Impurities in solvents or from labware can act as photosensitizers or catalysts for degradation.[4] Use high-purity solvents and meticulously clean all glassware. The use of chelating agents like EDTA can be considered to sequester trace metal ions.[6]

Problem 2: I am observing inconsistent phylloquinone concentrations between replicate samples.

Possible CauseTroubleshooting Step
Non-Uniform Light Exposure Ensure all samples are exposed to the light source uniformly. The position within a photostability chamber can affect the intensity of light received. Use a calibrated radiometer or lux meter to map and ensure consistent light intensity across all sample positions.
Temperature Fluctuations Heat can accelerate degradation. Monitor and control the temperature of the experimental setup. Include a "dark control" sample stored at the same temperature to distinguish between thermal and photodegradation.[6]
Inconsistent Sample Preparation Variations in sample preparation, such as final concentration or the presence of air bubbles, can affect degradation rates. Standardize the entire sample preparation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of phylloquinone photodegradation?

A1: Phylloquinone is highly sensitive to light, particularly UV radiation.[3][7] Exposure to light can lead to the degradation of the molecule, with the primary degradation pathway involving the cleavage of the phytyl side chain.[3] This process follows first-order kinetics.[3][4][5]

Q2: What are the best practices for storing phylloquinone standards and samples?

A2: To ensure stability, phylloquinone should be stored in a freezer at -20°C or -80°C and protected from light.[8][9][10] Stock solutions and working standards should be stored in amber glass vials or tubes wrapped in aluminum foil to prevent light exposure.[1][11][12] Studies have shown that phylloquinone is not stable in the refrigerator (2-8°C) over several days.[9]

Q3: How can I protect my phylloquinone samples during experimental procedures?

A3: During experimental procedures, it is crucial to minimize light exposure. Here are some key strategies:

  • Use Amber Vials: Amber glass is specifically designed to block harmful UV rays and is considered the gold standard for protecting light-sensitive compounds.[11][12][13][14][15]

  • Work in Low Light: Conduct all sample preparation and handling steps under subdued or red light conditions.

  • Foil Wrapping: For complete light blockage, wrap all sample containers, including autosampler vials, in aluminum foil.[1][2]

  • Inert Atmosphere: For particularly sensitive experiments, consider working in a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.[6]

Q4: Are there any chemical stabilizers that can prevent phylloquinone photodegradation?

A4: Yes, certain photoprotective agents and antioxidants can be added to formulations to improve the photostability of phylloquinone. Studies have investigated the use of agents such as p-aminobenzoic acid (PAPA), tartaric acid, boric acid, citric acid, sodium benzoate, titanium dioxide, and zinc oxide.[3][4][5] Antioxidants like Vitamin C, Vitamin E, and ubiquinone have also been shown to stabilize other light-sensitive molecules and could be considered for testing with phylloquinone.[16]

Q5: What analytical methods are suitable for quantifying phylloquinone and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used method for the quantitative analysis of phylloquinone.[17][18][19][20] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is employed.[1][9]

Quantitative Data Summary

Table 1: Effect of Photoprotective Agents on the Photostability of Phylloquinone

Photoprotective AgentConcentrationImprovement in Photostability (Fold Increase)
p-aminobenzoic acid (PABA)0.01%46
Propyl 4-hydroxybenzoate0.05%5

Data from a study on the photostability of phylloquinone in its dosage form.[3]

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing Phylloquinone Samples

  • Preparation of Working Area: Dim the laboratory lights or work under red light conditions.

  • Solvent Preparation: Use high-purity, degassed solvents.

  • Sample Weighing and Dissolution: Accurately weigh the phylloquinone standard in a tared amber vial. Add the appropriate solvent to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the phylloquinone is completely dissolved.

  • Storage of Stock Solutions: Tightly cap the amber vial, wrap it in aluminum foil, and store it at -20°C or below.[8]

  • Preparation of Working Solutions: When preparing dilutions, work quickly and keep the stock solution and subsequent dilutions protected from light at all times. Use amber volumetric flasks and pipettes.

  • Transfer to Analytical Vials: If using an autosampler for analysis, transfer the final samples to amber autosampler vials. If clear vials must be used, wrap them securely in aluminum foil.

Protocol 2: Quantification of Phylloquinone by HPLC-UV

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: An isocratic or gradient mixture of organic solvents such as methanol, ethanol, and a buffered aqueous phase.

  • Detection: Monitor the eluent at the maximum absorption wavelength of phylloquinone, which is around 327 nm.[3]

  • Sample Injection: Inject a known volume of the prepared sample.

  • Quantification: Create a calibration curve using a series of phylloquinone standards of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Visualizations

G Workflow for Preventing Phylloquinone Photodegradation cluster_prep Sample Preparation cluster_handling Sample Handling & Storage cluster_analysis Analysis prep1 Work under subdued or red light prep2 Use amber glassware prep1->prep2 prep3 Prepare solutions in high-purity, degassed solvents prep2->prep3 handle1 Wrap containers in aluminum foil prep3->handle1 handle2 Store at -20°C or below handle1->handle2 handle3 Minimize exposure time to ambient conditions handle2->handle3 analysis1 Use amber autosampler vials handle3->analysis1 analysis2 Perform analysis promptly after preparation analysis1->analysis2

Caption: A workflow diagram illustrating the key steps to prevent photodegradation of phylloquinone during experiments.

G Phylloquinone Photodegradation Pathway phylloquinone Phylloquinone (Vitamin K1) degradation_products Degradation Products (e.g., cleavage of phytyl side chain) phylloquinone->degradation_products Photodegradation light Light Exposure (UV Radiation) light->phylloquinone

Caption: A simplified diagram showing the photodegradation of phylloquinone upon exposure to light.

References

"refining protocols for the synthesis of vitamin K derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of vitamin K derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these vital compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Friedel-Crafts Alkylation

Question: I am experiencing a low yield during the Friedel-Crafts alkylation of menadiol with an isoprenoid alcohol (e.g., phytol, geraniol) using a Lewis acid catalyst like BF₃·OEt₂. What are the potential causes and how can I improve the yield?

Answer: Low yields in this reaction are a common issue and can be attributed to several factors:

  • Side Reactions: The formation of byproducts is a significant contributor to low yields. Common side reactions include the formation of chromanols and C2-alkylated products.[1]

  • Catalyst Inactivation: Moisture in the reaction setup can hydrolyze the Lewis acid catalyst, rendering it inactive.

  • Substrate Decomposition: Menadiol is sensitive and can decompose under harsh reaction conditions.

  • Steric Hindrance: The bulky nature of the isoprenoid side chain can hinder the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Catalyst and Temperature: While BF₃·OEt₂ is common, consider exploring other Lewis acids. Some studies suggest that heterogeneous catalysts like partly hydroxylated magnesium and aluminum fluorides can improve selectivity and yield.[2] Running the reaction at a lower temperature may also help to minimize side reactions.

  • Control Stoichiometry: Carefully control the molar ratio of the reactants and the catalyst. An excess of the alkylating agent may not necessarily improve the yield and could lead to more side products.

  • Purification: Employ careful purification techniques like flash column chromatography to separate the desired product from byproducts.[3]

Logical Troubleshooting Workflow for Low Yield in Friedel-Crafts Alkylation

low_yield_troubleshooting start Low Yield Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_conditions->start Moisture Present? Dry System check_reagents Assess Reagent Purity & Stoichiometry check_conditions->check_reagents Conditions OK check_reagents->start Impure/Incorrect Ratio? Purify/Adjust optimize_catalyst Optimize Catalyst & Temperature check_reagents->optimize_catalyst Reagents OK optimize_catalyst->start Suboptimal? Screen Catalysts/ Temps analyze_byproducts Analyze Byproducts (TLC, NMR, MS) optimize_catalyst->analyze_byproducts Optimization Attempted purification Refine Purification Protocol analyze_byproducts->purification Byproducts Identified success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.

Issue 2: Formation of Geometric Isomers (cis/trans)

Question: My final product is a mixture of cis and trans isomers of the this compound derivative. How can I control the stereochemistry or separate the isomers?

Answer: The formation of geometric isomers is a known challenge, particularly when introducing the isoprenoid side chain. The trans isomer is typically the biologically active form.[4]

Control and Separation Strategies:

  • Stereoselective Synthesis: Employing stereoselective synthetic routes is the most effective way to control isomer formation from the outset. For instance, a convergent synthesis of Menaquinone-7 (MK-7) has been designed to produce the all-trans form.[5]

  • Starting Material Purity: Ensure the stereochemical purity of your starting isoprenoid alcohol or halide.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique for separating cis and trans isomers.

    • Normal-Phase HPLC: Using a silica column with a mobile phase of heptane and polar modifiers can effectively separate isomers.[6]

    • Reversed-Phase HPLC: A C30 column can provide high shape selectivity for separating hydrophobic, structurally related isomers.[7][8] The separation can be temperature-dependent, with optimal resolution often achieved at sub-ambient temperatures (e.g., 15 °C).[7]

    • Argentation Chromatography: This technique, which involves HPLC with a silver-containing stationary or mobile phase, can be used for the semi-preparative separation of menaquinone-7 isomers.[9]

Issue 3: Difficult Purification of Final Product

Question: I am struggling to purify my final this compound derivative. It is a viscous oil and difficult to handle, and standard purification methods are not effective.

Answer: The hydrophobic nature of many this compound derivatives, especially those with long isoprenoid chains like MK-7, can make purification challenging.[1]

Purification Tips:

  • Column Chromatography: Flash column chromatography on silica gel is a common method. A non-polar eluent system, such as n-pentane/ethyl acetate, is often effective.[3]

  • Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for achieving high purity.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC is a viable option.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound derivatives?

A1: The main synthetic strategies include:

  • Friedel-Crafts Alkylation: This is a widely used method that involves the reaction of a menadione precursor (like menadiol) with an isoprenoid side-chain precursor in the presence of a Lewis acid catalyst.[1]

  • Cross-Coupling Reactions: Metal-mediated reactions, such as those using π-allylnickel complexes or Stille coupling with organostannane reagents, have been employed.[1]

  • Grignard Reactions: Grignard reagents can be used to introduce the isoprenoid side chain.[10][11]

  • Convergent Synthesis: This approach involves the synthesis of two key fragments (the naphthoquinone head and the isoprenoid tail) which are then coupled together. This has been successfully used for the stereoselective synthesis of all-trans MK-7.[5]

Q2: What are some common impurities I might encounter in my synthetic vitamin K1?

A2: Besides the cis isomer, other potential impurities include:

  • 2,3-Epoxide Vitamin K1

  • Dihydro Vitamin K1

  • Unreacted starting materials like isophytol.[]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction progress by observing the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information.

Q4: Are there any safety precautions I should take when working with the reagents for this compound synthesis?

A4: Yes, many of the reagents used are hazardous.

  • Lewis Acids (e.g., BF₃·OEt₂): These are corrosive and moisture-sensitive. Handle them in a fume hood and under an inert atmosphere.

  • Organic Solvents: Many of the solvents used are flammable and volatile. Work in a well-ventilated area and away from ignition sources.

  • Menadione (Vitamin K3): Can be irritating to the skin and respiratory tract. Handle with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of Menaquinone-7 (MK-7) via Convergent Strategy

This protocol is based on a convergent "1 + 6" strategy.[5]

  • Synthesis of Fragment "1" (Menadione Monoprenyl Derivative): Synthesize a monoprenyl derivative of menadione.

  • Synthesis of Fragment "6" (Hexaprenyl Bromide): Prepare all-trans hexaprenyl bromide by coupling two triprenyl units derived from trans,trans-farnesol. This is a challenging step requiring careful control of stereochemistry.

  • Condensation: Condense the menadione monoprenyl derivative (Fragment "1") with hexaprenyl bromide (Fragment "6").

  • Desulfonation: Perform a palladium-catalyzed desulfonation, for example using LiEt₃BH.

  • Oxidation: Oxidize the resulting hydroquinone moiety using an oxidizing agent like ammonium cerium(IV) nitrate to yield all-trans MK-7.

  • Purification: Purify the final product, likely through chromatography, to achieve high purity.

convergent_synthesis_workflow cluster_frag1 Fragment 1 Synthesis cluster_frag6 Fragment 6 Synthesis menadione Menadione frag1 Menadione Monoprenyl Derivative menadione->frag1 Prenylation condensation Condensation frag1->condensation farnesol trans,trans-Farnesol triprenyl Triprenyl Units farnesol->triprenyl frag6 all-trans Hexaprenyl Bromide triprenyl->frag6 Coupling & Bromination frag6->condensation desulfonation Pd-catalyzed Desulfonation condensation->desulfonation oxidation Oxidation desulfonation->oxidation purification Purification oxidation->purification mk7 all-trans MK-7 purification->mk7

References

"minimizing interference in vitamin K-dependent protein assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in vitamin K-dependent (VKD) protein assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in VKD protein assays?

A1: Interference in VKD protein assays can be broadly categorized into three groups:

  • Pre-analytical Issues: These occur before the sample is analyzed and include hemolysis (rupture of red blood cells), improper sample collection (e.g., contamination with heparin from a catheter), and incorrect sample processing or storage.[1][2] Hemolysis can release intracellular components that interfere with the assay's optical or chemical reactions.[3][4]

  • Chemical Interferences: This is primarily due to the presence of anticoagulants in the patient's sample. Direct Oral Anticoagulants (DOACs) like Dabigatran (direct thrombin inhibitor) and Rivaroxaban (Factor Xa inhibitor), as well as this compound antagonists (VKAs) like warfarin, can significantly impact assay results.[1][5][6] Unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) are also common interferents.[5][7]

  • Biological Interferences: These are patient-specific factors. For example, high levels of C-reactive protein can prolong the activated partial thromboplastin time (aPTT).[8] The presence of lupus anticoagulants can also interfere with phospholipid-dependent coagulation tests.[8][9]

Q2: My patient is on a DOAC. Which VKD protein assays will be affected?

A2: DOACs can interfere with many clot-based assays.[5][6]

  • Dabigatran (a direct thrombin inhibitor) can falsely prolong the thrombin time (TT) and aPTT.[1][5]

  • Rivaroxaban and Apixaban (Factor Xa inhibitors) can prolong the prothrombin time (PT) and aPTT, and interfere with clot-based protein C and protein S assays.[1][5] Chromogenic assays for protein C are generally unaffected by DOACs.[5] For antithrombin, methods based on anti-FIIa inhibition are affected by dabigatran, while those based on anti-FXa inhibition will be affected by rivaroxaban and apixaban.[5]

Q3: Can I still get a reliable Protein S activity result for a patient taking Rivaroxaban?

A3: It is challenging. Rivaroxaban can falsely elevate functional protein S activity. This is because the assay is often aPTT-based, and rivaroxaban prolongs the aPTT, leading to an overestimation of protein S activity. In such cases, measuring free protein S antigen is the preferred method to screen for a deficiency.[10] If a functional defect (Type II deficiency) is suspected, the assay should be performed after the drug has been cleared.

Q4: How does hemolysis affect my results?

A4: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the plasma.[3] This can interfere with assays in several ways:

  • Optical Interference: The red color of hemoglobin can interfere with photometric readings in many analyzers.[2]

  • Release of Intracellular Contents: Red blood cells contain high concentrations of certain substances that can alter the results of coagulation assays.[3][4] For instance, the release of adenylate kinase can interfere with creatine kinase assays.

  • Biological Interference: Components released from red blood cells can participate in the coagulation reactions, leading to inaccurate results.[2]

Q5: What is PIVKA-II and why is it measured?

A5: PIVKA-II (Protein Induced by this compound Absence or Antagonist-II) is an abnormal, under-carboxylated form of prothrombin.[11][12] In healthy individuals with sufficient this compound, prothrombin undergoes gamma-carboxylation, which is essential for its blood-clotting function.[11] When this compound is deficient or its action is blocked by antagonists like warfarin, this carboxylation is incomplete, leading to the accumulation of PIVKA-II.[12][13] PIVKA-II is a sensitive marker for this compound deficiency and is also used as a biomarker for hepatocellular carcinoma (HCC).[14][15]

Troubleshooting Guides

Issue 1: Unexpectedly prolonged clotting times in a patient not on this compound Antagonists.
Possible Cause Troubleshooting Steps
Heparin Contamination 1. Review sample collection procedure to ensure it was not drawn from a heparinized line. 2. Perform a heparin neutralization assay using heparinase. A correction in the clotting time post-treatment indicates heparin presence.[8][9]
Presence of a DOAC 1. Check patient's medication history for DOACs. 2. Use a specific DOAC removal product (e.g., activated charcoal-based) to treat the plasma before re-assaying.[2][13] 3. If possible, schedule blood draw just before the next DOAC dose when drug levels are lowest.[5]
Lupus Anticoagulant 1. Perform mixing studies with normal plasma. Failure to correct the prolonged clotting time suggests an inhibitor like a lupus anticoagulant. 2. Use a lupus anticoagulant-insensitive aPTT reagent.[8]
Factor Deficiency 1. If mixing studies correct the clotting time, it suggests a factor deficiency. 2. Proceed with specific factor assays to identify the deficient protein(s).[9]
Issue 2: Discrepancy between Protein S activity and antigen levels.
Possible Cause Troubleshooting Steps
Interference from Factor V Leiden A falsely low protein S functional assay value can be seen in patients with Factor V Leiden.[10] Some modern commercial assays can measure protein S activity accurately in these patients after plasma dilution.[10]
DOAC Interference Rivaroxaban can falsely elevate protein S activity. Measure free protein S antigen for a more reliable assessment.[10]
Acute Thrombosis or Pregnancy Protein S levels can decrease during acute thrombosis and pregnancy.[10][16] Correlate with the patient's clinical status.
Type II Protein S Deficiency (rare) If free and total protein S antigen levels are normal but functional activity is consistently low (in the absence of known interferences), it may indicate a rare qualitative defect in the protein.[17]

Quantitative Data on Interference

The following tables summarize the impact of common interferents on various assays.

Table 1: Interference from Direct Oral Anticoagulants (DOACs)

AssayDabigatran (Anti-IIa)Rivaroxaban (Anti-Xa)Apixaban (Anti-Xa)Edoxaban (Anti-Xa)
Prothrombin Time (PT) Mildly ProlongedSignificantly ProlongedMildly ProlongedSignificantly Prolonged
Activated Partial Thromboplastin Time (aPTT) Significantly ProlongedMildly to Moderately ProlongedMildly ProlongedModerately Prolonged
Thrombin Time (TT) Very Sensitive, Markedly ProlongedNot AffectedNot AffectedNot Affected
Clot-based Protein C Assay May be affectedMay be affectedMay be affectedMay be affected
Chromogenic Protein C Assay UnaffectedUnaffectedUnaffectedUnaffected
Clot-based Protein S Assay May be affectedFalsely elevatedMay be affectedMay be affected
Anti-Xa Assay Not AffectedMeasures drug levelMeasures drug levelMeasures drug level

Data synthesized from multiple sources.[1][5]

Table 2: Hemolysis Interference Thresholds for Common Analytes

AnalyteInterference DirectionHemoglobin Concentration for Clinically Significant Interference
Aspartate Aminotransferase (AST) Increase< 0.5 g/L
Lactate Dehydrogenase (LDH) Increase< 0.5 g/L
Potassium Increase~0.6 g/L
Total Bilirubin Decrease> 1 g/L

Note: Thresholds can vary depending on the specific analyzer and reagents used.[4][11][17] Laboratories should establish their own interference indices.

Experimental Protocols

Protocol 1: Heparin Neutralization using Heparinase

This protocol is used to confirm heparin contamination as the cause of a prolonged clotting time.

Principle: Heparinase is an enzyme that specifically degrades heparin, thus neutralizing its anticoagulant effect.[8][9]

Materials:

  • Patient platelet-poor plasma (PPP)

  • Heparinase (commercially available, e.g., Hepzyme)

  • Control plasma (normal and high heparin levels)

  • Coagulation analyzer

  • aPTT reagent

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma by centrifuging the citrated blood sample according to standard laboratory procedures.[9]

  • Baseline Measurement: Perform a baseline aPTT measurement on an untreated aliquot of the patient's PPP.

  • Heparinase Treatment: a. Add heparinase to another aliquot of the patient's PPP according to the manufacturer's instructions. Typically, this involves adding a specified volume of heparinase reagent to the plasma.[9] b. Incubate the mixture at room temperature for the time specified by the manufacturer (e.g., 15 minutes).[9]

  • Post-Treatment Measurement: Perform an aPTT measurement on the heparinase-treated plasma.

  • Interpretation:

    • Correction: If the aPTT of the treated sample is significantly shorter than the baseline aPTT and falls within or near the normal reference range, it confirms the presence of heparin interference.[8]

    • No Correction: If the aPTT remains prolonged after treatment, the prolongation is likely due to other causes, such as a factor deficiency or a different type of inhibitor.[8]

Protocol 2: Removal of DOACs using Activated Charcoal

This protocol describes a method to remove DOACs from plasma to allow for accurate measurement of underlying coagulation parameters.

Principle: Activated charcoal can adsorb DOACs from plasma, thereby removing their interfering effect.[2][13]

Materials:

  • Patient platelet-poor plasma (PPP)

  • Activated charcoal-based DOAC removal agent (e.g., DOAC-Stop™)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Coagulation analyzer and relevant reagents

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma from the patient's citrated blood sample.

  • DOAC Adsorption: a. Add the specified amount of the DOAC removal agent to a known volume of patient plasma in a microcentrifuge tube (e.g., one tablet per 1 mL of plasma).[2] b. Mix or vortex the tube for the duration recommended by the manufacturer (e.g., 5-10 minutes) to ensure thorough mixing of the charcoal with the plasma.[2]

  • Separation: a. Centrifuge the tube at high speed (e.g., 2000 x g for 5 minutes) to pellet the activated charcoal.[2] b. Carefully aspirate the supernatant (the DOAC-cleared plasma) without disturbing the charcoal pellet.

  • Analysis: Perform the desired coagulation assays on the treated plasma.

  • Considerations:

    • This method is effective for removing rivaroxaban, apixaban, and dabigatran.[18]

    • It's crucial to avoid transferring any charcoal particles into the analyzer, as this could interfere with optical detection systems. However, some studies suggest that for mechanical clot detection systems, the centrifugation step might be omissible.[13]

Visualizations

Vitamin_K_Cycle cluster_0 This compound Cycle cluster_1 Protein Carboxylation VK_quinone This compound (Quinone) VKH2 Reduced this compound (Hydroquinone) VK_quinone->VKH2 VKORC1 / Reductase VK_epoxide This compound Epoxide VKH2->VK_epoxide γ-Glutamyl Carboxylase (GGCX) Glu_protein Inactive VKD Protein (Glu residues) VK_epoxide->VK_quinone VKORC1 Gla_protein Active VKD Protein (Gla residues) Glu_protein->Gla_protein CO2, O2 Warfarin Warfarin Warfarin->VK_epoxide Inhibits

Caption: The this compound cycle is crucial for activating VKD proteins.

PIVKAII_Assay_Workflow cluster_workflow PIVKA-II Sandwich Immunoassay Workflow Sample 1. Patient Sample (Serum/Plasma) containing PIVKA-II Incubation1 2. Add Biotinylated Anti-PIVKA-II Ab & Ruthenium-labeled Anti-PIVKA-II Ab Sample->Incubation1 Complex 3. Sandwich Complex Formation Incubation1->Complex Incubation2 4. Add Streptavidin-coated Microparticles Complex->Incubation2 Binding 5. Complex binds to Solid Phase Incubation2->Binding Detection 6. Magnetic Capture & Wash Binding->Detection Signal 7. Electrochemiluminescent Signal Detection Detection->Signal Result 8. PIVKA-II Concentration Calculated Signal->Result

Caption: Workflow of a typical PIVKA-II electrochemiluminescence immunoassay.

Troubleshooting_Logic Start Prolonged Clotting Time (e.g., aPTT) Check_Meds Check Patient Medication History Start->Check_Meds DOAC_Present DOAC Identified Check_Meds->DOAC_Present Yes No_DOAC No DOAC or VKA Check_Meds->No_DOAC No Remove_DOAC Action: Use DOAC Neutralizer & Re-test DOAC_Present->Remove_DOAC Heparin_Check Suspect Heparin Contamination? No_DOAC->Heparin_Check Neutralize_Heparin Action: Perform Heparinase Assay Heparin_Check->Neutralize_Heparin Yes Mixing_Study Action: Perform Mixing Study Heparin_Check->Mixing_Study No Correction Result: Correction? Neutralize_Heparin->Correction Mixing_Study->Correction Factor_Deficiency Likely Factor Deficiency Correction->Factor_Deficiency Yes Inhibitor Likely Inhibitor (e.g., Lupus Anticoagulant) Correction->Inhibitor No

References

Technical Support Center: Menaquinone (Vitamin K2) Production via Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the efficiency of microbial fermentation for menaquinone (MK-7) production.

Troubleshooting Guides

This section addresses common issues encountered during MK-7 fermentation experiments.

Issue 1: Low Menaquinone-7 (MK-7) Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Strain Performance - Screen different Bacillus subtilis strains, as production capabilities can vary significantly.[1][2]- Consider mutation breeding or genetic engineering to enhance the MK-7 biosynthetic pathway. Overexpression of key genes like menA and menD can be effective.[3][4][5]Identification of a high-producing strain or development of a genetically optimized strain, leading to increased MK-7 titers.
Non-Optimized Fermentation Medium - Test different carbon sources; glycerol is often reported as effective.[3][6][7]- Optimize the concentrations of nitrogen sources such as soy peptone and yeast extract.[7]- Evaluate the impact of mineral salts like K₂HPO₄ and CaCl₂.[8][9]A well-balanced medium that supports robust cell growth and directs metabolic flux towards MK-7 synthesis.
Inefficient Fermentation Process - Implement a fed-batch strategy with a carbon source like glycerol to maintain cell metabolism.[3][6]- Optimize physical parameters such as temperature (typically 30-40°C), pH, aeration, and agitation.[9][10]- For large-scale production, consider using biofilm reactors to overcome issues related to static fermentation.[2][11][12][13]Improved volumetric productivity and higher final MK-7 concentrations.
Incomplete Extraction of MK-7 - Since MK-7 is membrane-bound, efficient cell disruption is crucial.[11] Methods include ultrasonication, freeze-thawing, or enzymatic lysis.- Use a two-phase solvent system like 2-propanol and n-hexane for extraction.[14][15][16]Enhanced recovery of MK-7 from the fermentation broth and biomass.

Issue 2: High Ratio of inactive cis-Isomers of MK-7

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Isomerization During Fermentation or Downstream Processing - Protect the fermentation and extraction process from direct light, as it can induce the conversion of the bioactive all-trans isomer to inactive cis isomers.[16]- While MK-7 is moderately heat-stable, avoid excessive heat during downstream processing.[16]Preservation of the bioactive all-trans form of MK-7, ensuring the therapeutic value of the final product.[8][10]
Storage Conditions - Store extracted MK-7 at low temperatures (e.g., 4°C) with minimal oxygen exposure and in the absence of light to maintain the stability of the all-trans isomer.[16]Minimal degradation or isomerization of MK-7 during storage.

Issue 3: Poor Reproducibility of Fermentation Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Inoculum Quality - Standardize the inoculum preparation protocol, including the age of the culture and the cell density.Consistent starting conditions for each fermentation run, leading to more reproducible outcomes.
Variability in Media Components - Use high-quality, consistent sources for all media components, especially complex ones like peptones and yeast extracts.Reduced batch-to-batch variability in fermentation performance.
Fluctuations in Fermentation Parameters - Ensure precise control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation process.Stable and reproducible fermentation environment, leading to consistent product yields.

Frequently Asked Questions (FAQs)

Strain Selection and Development

  • Q1: Which microbial species is most commonly used for industrial MK-7 production? A1: Bacillus subtilis, particularly Bacillus subtilis natto, is the most widely used and preferred host for MK-7 production due to its GRAS (Generally Recognized As Safe) status and high yield potential.[7][17]

  • Q2: What are the key genetic targets for improving MK-7 production in Bacillus subtilis? A2: Key genetic engineering strategies involve overexpressing genes in the menaquinone biosynthetic pathway, such as menA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) and menD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase), to increase the metabolic flux towards MK-7.[4][18] Redirecting carbon flux from competing pathways, like acetate synthesis, by knocking out genes such as ackA (acetate kinase) has also proven effective.[7]

Fermentation Media and Conditions

  • Q3: What is a typical composition for a high-yield MK-7 fermentation medium? A3: A common high-yield medium for Bacillus subtilis includes a carbon source like glycerol, nitrogen sources such as soy peptone and yeast extract, and a phosphate source like K₂HPO₄. The exact concentrations are often optimized for specific strains and fermentation conditions.

    Table 1: Example Media Compositions for MK-7 Production

Component Concentration Range (g/L) Reference
Glycerol20 - 63[7][9]
Soy Peptone30 - 189[9][19]
Yeast Extract4 - 51[7][9]
K₂HPO₄0.6 - 3[6][7]
MgSO₄·7H₂O0.1 - 0.5[7]
CaCl₂1 - 4[8][20]
  • Q4: What are the optimal temperature and pH ranges for MK-7 fermentation with Bacillus subtilis? A4: The optimal temperature for MK-7 production by Bacillus subtilis is generally between 30°C and 40°C.[9] The initial pH of the medium is typically set around 7.0.[7]

Extraction and Analysis

  • Q5: How can I efficiently extract MK-7 from the fermentation broth? A5: A common and effective method involves a two-step solvent extraction. First, treat the biomass with a polar solvent like 2-propanol or ethanol to disrupt the cell membranes, followed by extraction with a non-polar solvent such as n-hexane to dissolve the lipid-soluble MK-7.[11][14][15]

  • Q6: What is the standard method for quantifying MK-7 and its isomers? A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of solvents like 2-propanol and n-hexane. Detection is often performed at a wavelength of 248 nm.[14][15][21] This method can also be adapted to separate and quantify the all-trans and cis isomers.

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Prepare a seed medium containing (per liter): 10 g tryptone, 5 g yeast extract, and 10 g NaCl. Adjust the pH to 7.0.[7]

  • Inoculate the medium with a single colony of Bacillus subtilis from an agar plate.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours, or until the culture reaches the mid-logarithmic growth phase.

Protocol 2: Batch Fermentation for MK-7 Production

  • Prepare the fermentation medium. An example medium contains (per liter): 47.3 g soy peptone, 20.7 g glycerol, 4 g yeast extract, and 1.9 g KH₂PO₄.[7]

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculate the sterile fermentation medium with the seed culture at a 2% (v/v) ratio.

  • Incubate the culture at 37°C for 96-120 hours. Maintain agitation and aeration if using a bioreactor.[9]

Protocol 3: MK-7 Extraction and Quantification

  • Harvest the fermentation broth by centrifugation to separate the biomass.

  • Resuspend the cell pellet in a known volume of buffer.

  • Add 2-propanol and n-hexane (in a 1:2 v/v ratio relative to the resuspension volume) to the cell suspension.[16]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge to separate the phases. The upper n-hexane layer will contain the MK-7.

  • Carefully collect the n-hexane layer.

  • Filter the extract through a 0.45 µm syringe filter.

  • Analyze the filtrate by HPLC using a C18 column and a mobile phase of 2-propanol:n-hexane (2:1, v/v) at a flow rate of 0.5 mL/min. Detect MK-7 at 248 nm.[14][15]

Visualizations

Menaquinone_Biosynthesis_Pathway cluster_glycolysis Central Carbon Metabolism cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_menaquinone Menaquinone Pathway Glycerol Glycerol Pyruvate Pyruvate Glycerol->Pyruvate Glycolysis Chorismate Chorismate Pyruvate->Chorismate IPP_DMAPP IPP & DMAPP Pyruvate->IPP_DMAPP MEP Pathway Naphthoquinone_ring Naphthoquinone Ring Chorismate->Naphthoquinone_ring men genes Heptaprenyl_diphosphate Heptaprenyl Diphosphate IPP_DMAPP->Heptaprenyl_diphosphate ispA Demethylmenaquinone_7 Demethylmenaquinone-7 Naphthoquinone_ring->Demethylmenaquinone_7 MenA Heptaprenyl_diphosphate->Demethylmenaquinone_7 Menaquinone_7 Menaquinone-7 (MK-7) Demethylmenaquinone_7->Menaquinone_7 Methylation

Caption: Simplified biosynthetic pathway of Menaquinone-7 (MK-7) in Bacillus subtilis.

Fermentation_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Strain Selection/ Development Media Media Preparation Strain->Media Inoculum Inoculum Preparation Media->Inoculum Fermenter Bioreactor/ Fermenter Inoculum->Fermenter Harvest Harvesting (Centrifugation) Fermenter->Harvest Extraction Extraction (Solvent-based) Harvest->Extraction Purification Purification (Optional) Extraction->Purification Analysis Analysis (HPLC) Extraction->Analysis Purification->Analysis FinalProduct Final Product (MK-7) Analysis->FinalProduct

Caption: General experimental workflow for MK-7 production via microbial fermentation.

Troubleshooting_Logic Start Low MK-7 Yield? CheckStrain Review Strain Performance Start->CheckStrain Yes End Improved Yield Start->End No CheckMedia Optimize Media Composition CheckStrain->CheckMedia CheckProcess Evaluate Fermentation Parameters CheckMedia->CheckProcess CheckExtraction Assess Extraction Efficiency CheckProcess->CheckExtraction CheckExtraction->End

Caption: Logical workflow for troubleshooting low MK-7 yield.

References

Validation & Comparative

"cross-validation of different methods for vitamin K measurement"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Vitamin K Measurement Methodologies

For Researchers, Scientists, and Drug Development Professionals

This compound, a group of fat-soluble vitamins, plays a crucial role in blood coagulation, bone metabolism, and the regulation of vascular calcification.[1][2] Accurate quantification of its various forms, primarily phylloquinone (vitamin K1) and menaquinones (vitamin K2, abbreviated as MK-n), in biological matrices is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. This guide provides a comprehensive comparison of the most prevalent analytical methods used for this compound measurement, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Overview of this compound Forms

This compound exists in two primary natural forms:

  • Vitamin K1 (Phylloquinone): The major dietary form of this compound, found in green leafy vegetables and vegetable oils.[3]

  • Vitamin K2 (Menaquinones): A series of vitamers with side chains of varying lengths (MK-n), primarily synthesized by intestinal bacteria and found in fermented foods, meat, and dairy products.[1][3]

  • Vitamin K3 (Menadione): A synthetic form of this compound.[3]

The accurate measurement of these forms is challenging due to their low concentrations in circulation and the presence of interfering substances in biological samples.[1][2]

Comparison of Analytical Methods

The determination of this compound levels is predominantly achieved through chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation by HPLC with detection based on the ultraviolet absorbance of the naphthoquinone ring.Relatively simple and cost-effective.Lower sensitivity compared to other methods, requiring larger sample volumes.[3]
HPLC-FD HPLC separation followed by post-column reduction of this compound to its fluorescent hydroquinone form, enabling fluorescence detection.High sensitivity and specificity. Considered a gold standard for this compound analysis in food.[4]Requires a post-column reduction step, which can add complexity to the setup.[3]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio.Considered the most sensitive and specific method, requiring smaller sample volumes and simpler pretreatment.[1][3][5]Higher equipment cost and complexity.

Quantitative Performance Data

The following table summarizes the performance characteristics of different this compound measurement methods as reported in various studies.

MethodAnalyte(s)MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV VK1, VK2, MDHuman and Bovine SerumLOD: 0.33 ng/mL (VK1), 0.01 ng/mL (VK2, MD)Not Specified~76%[3][6]
HPLC-FD VK1, MK-4, MK-7Human SerumLOQ: 0.03 ng/mL (VK1, MK-7), 0.04 ng/mL (MK-4)Not Specified98-110%[2]
HPLC-FD VK1, MK-4, MK-7Human PlasmaLOD: 0.1 ng/mL (VK1, MK-4), 0.17 ng/mL (MK-7)Not SpecifiedNot Specified[3]
LC-MS/MS VK1Human PlasmaLOQ: 14 ng/LUp to 5400 ng/L>98%[3][6]
LC-MS/MS VK1, VK1O, MK-4Not SpecifiedLOD: 0.052 µg/L (VK1), 0.065 µg/L (VK1O), 0.124 µg/L (MK-4)Not SpecifiedNot Specified[3]
LC-MS/MS VK1, MK-4, MK-7Human SerumLOQ: 0.14 nmol/L (VK1, MK-4), 4.40 nmol/L (MK-7)Up to 15 nmol/L>92%[7]
LC-MS/MS VK1, MK-4, MK-7Serum, CSFLinearity: 50–10,000 pg/mL50–10,000 pg/mL82.3-117.8%[8][9]
TLC-Densitometry K1, K2 (MK-4, MK-7, MK-9), D3PharmaceuticalsNot SpecifiedCorrelation coefficient >0.9995.78-104.96%[10]

Experimental Protocols

The general workflow for this compound measurement involves sample preparation, chromatographic separation, and detection. The specific protocols vary depending on the chosen method and the biological matrix.

Sample Preparation

Due to the lipophilic nature of this compound, extraction from the sample matrix is a critical step. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This is a widely used method where this compound is extracted from the aqueous sample (e.g., plasma, serum) into an immiscible organic solvent like hexane, isooctane, or chloroform.[3] LLE provides good selectivity, but multiple steps may be needed to minimize matrix effects.[3]

  • Solid-Phase Extraction (SPE): SPE is often used for sample clean-up after an initial extraction. The extract is passed through a solid-phase cartridge that retains interfering substances, allowing for the elution of a cleaner this compound fraction.

  • Protein Precipitation: For plasma or serum samples, proteins are often precipitated using a solvent like ethanol or acetonitrile. The supernatant containing the analytes is then further processed.[11]

Example Protocol for LC-MS/MS in Serum:

  • To 500 µL of serum, add an internal standard.

  • Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.

  • Add 4 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge the sample to separate the layers.

  • The upper hexane layer is transferred and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[11]

Chromatographic Conditions
  • Column: Reversed-phase columns, such as C18, are typically used for the separation of this compound vitamers.[4]

  • Mobile Phase: A non-aqueous mobile phase, often a mixture of methanol, ethanol, or isopropanol, is commonly employed.[5]

  • Detection:

    • UV: Detection is typically performed at a wavelength of around 248 nm.[6]

    • Fluorescence: For HPLC-FD, detection is carried out after post-column reduction with zinc, with an excitation wavelength of approximately 246 nm and an emission wavelength of 430 nm.[2]

    • MS/MS: Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7]

Visualizations

General Workflow for this compound Measurement

The following diagram illustrates the typical experimental workflow for the quantification of this compound in biological samples.

This compound Measurement Workflow General Experimental Workflow for this compound Measurement cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Serum) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC Chromatographic Separation (HPLC/LC) Evaporation->HPLC Sample Injection Detection Detection (UV, FD, or MS/MS) HPLC->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A generalized workflow for the measurement of this compound.

This compound Cycle and Carboxylation

The biological function of this compound is centered around the this compound cycle, which is essential for the post-translational modification of certain proteins.

This compound Cycle The this compound Cycle and Protein Carboxylation VK_quinone This compound (Quinone) VK_hydroquinone This compound (Hydroquinone) VK_quinone->VK_hydroquinone VKOR VK_epoxide This compound 2,3-epoxide VK_hydroquinone->VK_epoxide GGCX GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide->VK_quinone VKOR GGCX->VK_epoxide VKOR This compound epoxide reductase (VKOR) Protein_Glu Protein-Glu Protein_Gla Protein-Gla (Active)

Caption: The this compound cycle is crucial for protein carboxylation.

Conclusion

The choice of method for this compound measurement depends on the specific research question, the required sensitivity, the available instrumentation, and the sample matrix. While HPLC-FD offers a robust and sensitive approach, LC-MS/MS has emerged as the preferred method for clinical and research applications due to its superior sensitivity, specificity, and lower sample volume requirements.[1] This guide provides a foundational understanding of the available techniques and their comparative performance to assist researchers in making an informed decision for their analytical needs.

References

A Comparative Analysis of the Bioactivity of Vitamin K1 and Menaquinone-7

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative bioactivity of Vitamin K1 (phylloquinone) and Menaquinone-7 (MK-7) reveals significant differences in their pharmacokinetic profiles and biological efficacy, particularly in extrahepatic tissues. While both vitamers are essential for activating vitamin K-dependent proteins (VKDPs), their distinct absorption rates, circulatory half-lives, and tissue distribution patterns result in MK-7 exhibiting superior bioactivity for bone and cardiovascular health.

This compound, a fat-soluble vitamin, is crucial for the post-translational modification of several proteins, a process known as gamma-carboxylation. This activation is vital for blood coagulation, bone metabolism, and the inhibition of vascular calcification. The two primary forms of this compound available through diet and supplementation are vitamin K1, found predominantly in leafy green vegetables, and vitamin K2, a family of menaquinones, of which MK-7 is a prominent long-chain member found in fermented foods like natto.

Pharmacokinetic Profile: A Tale of Two Half-Lives

A key differentiator between vitamin K1 and MK-7 lies in their pharmacokinetic properties. Following oral ingestion, both are absorbed in the small intestine via a mechanism that relies on the presence of dietary fat. However, their subsequent fate in the circulatory system diverges significantly.

Vitamin K1 is primarily transported by triglyceride-rich chylomicrons and is rapidly cleared by the liver to activate clotting factors. Its half-life in the circulation is relatively short, estimated to be around 1-2 hours.[1] This rapid clearance limits its availability to extrahepatic tissues.

In contrast, MK-7 is incorporated into both triglycerides and low-density lipoproteins (LDL) for transport. This association with LDL results in a much longer circulatory half-life, estimated to be around 3 days.[1][2] This extended presence in the bloodstream leads to more stable serum concentrations and a 7- to 8-fold greater accumulation upon sustained intake compared to vitamin K1.[3] This prolonged bioavailability allows for more effective delivery to and utilization by tissues outside the liver, such as bone and the vasculature.

Comparative Bioactivity Data

The superior pharmacokinetic profile of MK-7 translates into enhanced biological activity, particularly in the carboxylation of extrahepatic VKDPs like osteocalcin and matrix Gla protein (MGP).

ParameterVitamin K1 (Phylloquinone)Menaquinone-7 (MK-7)References
Primary Dietary Sources Green leafy vegetables (spinach, kale, broccoli)Fermented foods (especially natto), cheese, curd[4]
Absorption Absorbed in the presence of fatAbsorbed in the presence of fat; more efficient absorption
Peak Serum Concentration Reached at approximately 4 hours post-ingestionReached at approximately 4-6 hours post-ingestion[5]
Circulatory Half-Life ~1-2 hours~3 days[1][2][6]
Serum Accumulation Minimal accumulation with prolonged intake7- to 8-fold higher accumulation with prolonged intake[3][5]
Tissue Distribution Primarily taken up by the liverMore widely distributed to extrahepatic tissues (bone, vasculature)[4]
Efficacy in Osteocalcin Carboxylation Requires higher doses for significant effectMore effective at lower doses; induces more complete carboxylation[5][7]
Effect on Bone Mineral Density Mixed results, some studies show modest or no effectStudies suggest a positive effect on improving bone mineral density and strength[7][8]

Signaling Pathway: The this compound Cycle and Carboxylation

The primary mechanism of action for both vitamin K1 and MK-7 is their role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the conversion of glutamate (Glu) residues on VKDPs to gamma-carboxyglutamate (Gla) residues. This carboxylation step is essential for the proteins' biological function, enabling them to bind calcium and interact with other molecules.

The this compound cycle is a cellular pathway that regenerates the active, reduced form of this compound (hydroquinone) necessary for the carboxylation reaction.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum This compound (Quinone) This compound (Quinone) This compound Hydroquinone This compound Hydroquinone This compound (Quinone)->this compound Hydroquinone VKOR GGCX GGCX This compound Hydroquinone->GGCX Cofactor This compound Epoxide This compound Epoxide This compound Epoxide->this compound (Quinone) VKOR GGCX->this compound Epoxide Oxidation VKDP-Gla Active VKDP (Gla) GGCX->VKDP-Gla Carboxylation VKOR VKOR VKDP-Glu Inactive VKDP (Glu) VKDP-Glu->GGCX Substrate

Caption: The this compound Cycle and Protein Carboxylation.

Experimental Workflows

The comparative bioactivity of vitamin K1 and MK-7 is typically assessed through human clinical trials involving supplementation and subsequent analysis of blood markers.

Experimental_Workflow cluster_workflow Comparative Bioactivity Study Workflow start Subject Recruitment & Baseline Sampling supplementation Randomized Supplementation (Vitamin K1, MK-7, Placebo) start->supplementation sampling Periodic Blood Sampling (e.g., 0, 4, 24, 48, 96 hours post-dose and long-term) supplementation->sampling hplc Serum this compound Analysis (HPLC) sampling->hplc elisa Osteocalcin Analysis (ELISA for cOC & ucOC) sampling->elisa data_analysis Data Analysis & Comparison hplc->data_analysis elisa->data_analysis

Caption: High-Level Experimental Workflow for this compound Bioactivity.

Detailed Experimental Protocols

Determination of Serum Vitamin K1 and MK-7 by High-Performance Liquid Chromatography (HPLC)

Principle: This method involves the extraction of this compound from serum followed by separation and quantification using reversed-phase HPLC with fluorescence detection. Post-column reduction of this compound to its fluorescent hydroquinone form enhances sensitivity.

Methodology:

  • Sample Preparation: A known volume of serum (e.g., 0.5 mL) is deproteinized with ethanol.[6]

  • Liquid-Liquid Extraction: this compound is extracted from the deproteinized serum using a non-polar solvent such as hexane.[6] An internal standard (e.g., a synthetic this compound analog) is added prior to extraction for accurate quantification.

  • Solid-Phase Extraction (SPE): The hexane extract is further purified using an SPE cartridge to remove interfering lipids.[7]

  • HPLC Analysis: The purified extract is injected into a reversed-phase HPLC system. A C18 column is typically used for separation. The mobile phase often consists of a gradient of methanol and water.[9]

  • Post-Column Reduction: After separation on the column, the eluent passes through a zinc reactor column, which reduces the this compound quinones to their fluorescent hydroquinone forms.[7]

  • Fluorescence Detection: The fluorescent hydroquinones are detected using a fluorescence detector with an excitation wavelength of approximately 246 nm and an emission wavelength of around 430 nm.[6][7]

  • Quantification: The concentration of vitamin K1 and MK-7 is determined by comparing their peak areas to that of the internal standard and a standard curve generated from known concentrations of vitamin K1 and MK-7.[6]

Measurement of Carboxylated and Undercarboxylated Osteocalcin by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This method utilizes specific antibodies to differentiate and quantify the total, carboxylated (cOC), and undercarboxylated (ucOC) forms of osteocalcin in serum. A sandwich ELISA format is commonly employed.

Methodology:

  • Plate Coating: A microtiter plate is coated with a capture antibody specific to a region of the osteocalcin molecule that is independent of its carboxylation state for total osteocalcin, or an antibody specific to the carboxylated or undercarboxylated form.[5][10]

  • Sample Incubation: Serum samples and standards of known osteocalcin concentrations are added to the wells and incubated. The osteocalcin in the sample binds to the capture antibody.[10]

  • Washing: The plate is washed to remove any unbound components.

  • Detection Antibody: A second, biotinylated antibody that recognizes a different epitope on the osteocalcin molecule is added and incubated.[10]

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[10]

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added. The enzyme catalyzes a color change, the intensity of which is proportional to the amount of osteocalcin present.[10]

  • Reaction Termination and Measurement: The reaction is stopped with an acid, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.[10]

  • Quantification: The concentrations of total, carboxylated, and undercarboxylated osteocalcin in the samples are calculated by comparing their absorbance values to a standard curve. The ratio of cOC to ucOC can then be determined as a marker of this compound status.[5]

Conclusion

The available evidence strongly indicates that Menaquinone-7 possesses superior bioactivity compared to Vitamin K1, particularly for functions beyond hepatic coagulation. Its longer half-life and greater accumulation in the bloodstream ensure a more sustained and effective supply of this compound to extrahepatic tissues. This enhanced bioavailability translates to more efficient carboxylation of proteins crucial for bone and cardiovascular health, such as osteocalcin and MGP. For researchers and drug development professionals, these findings underscore the potential of MK-7 as a more potent form of this compound for interventions targeting osteoporosis and vascular calcification. Further research should continue to explore the full spectrum of MK-7's health benefits and optimize its therapeutic applications.

References

A Comparative Guide to Biomarkers for Subclinical Vitamin K Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Subclinical vitamin K deficiency is an increasingly recognized risk factor for various chronic conditions, including osteoporosis and cardiovascular disease. Unlike overt deficiency, which is characterized by bleeding disorders, subclinical deficiency is asymptomatic and necessitates sensitive biomarkers for detection.[1] This guide provides a comprehensive comparison of the leading biomarkers used to assess subclinical this compound status: Proteins Induced by this compound Absence or Antagonism-II (PIVKA-II), undercarboxylated osteocalcin (ucOC), and dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP).

Biomarker Performance Comparison

The validation of biomarkers for subclinical this compound deficiency is crucial for both clinical diagnostics and therapeutic development. The following tables summarize the performance characteristics and quantitative data for PIVKA-II, ucOC, and dp-ucMGP based on available experimental data.

BiomarkerPrinciplePrimary Tissue of RelevanceMeasurement MethodKey AdvantagesKey Limitations
PIVKA-II Measures the undercarboxylated form of prothrombin, a liver-synthesized clotting factor.[2]LiverELISAHigh sensitivity for hepatic this compound status; may be superior in certain populations like those with end-stage kidney disease.[2][3]Commercial kits can have low sensitivity for detecting variations in the general population.[4]
ucOC Measures the undercarboxylated form of osteocalcin, a bone-specific protein.[5]BoneELISA, Electrochemiluminescence ImmunoassayConsidered a more sensitive indicator of this compound status in the community than PIVKA-II.[4][6]Can be influenced by bone turnover rates, independent of this compound status.[1]
dp-ucMGP Measures the inactive, dephosphorylated and undercarboxylated form of Matrix Gla-Protein.VasculatureELISA (Chemiluminescent)A promising marker for vascular this compound status and is associated with vascular calcification.Newer biomarker with less extensive validation compared to PIVKA-II and ucOC.

Quantitative Comparison of Biomarkers in a High-Risk Population

A study in 44 hemodialysis patients, a population at high risk for subclinical this compound deficiency, provides a quantitative comparison of the prevalence of deficiency as identified by different biomarkers.[2][3]

BiomarkerDeficiency ThresholdPrevalence of Deficiency (%)
PIVKA-II > 2.0 nmol/L90.9%
%ucOC > 20%51.0%
Phylloquinone < 0.4 nmol/L13.6%

These findings suggest that PIVKA-II may be a more sensitive marker of subclinical this compound deficiency in patients with end-stage kidney disease.[2][3]

Correlation with Clinical Outcomes

Elevated levels of these biomarkers have been correlated with various adverse health outcomes, highlighting their potential clinical utility.

BiomarkerAssociated Clinical OutcomeStudy Finding
PIVKA-II Aortic CalcificationPositively associated with aortic Agatston score in chronic kidney disease patients.
ucOC Poor Bone StatusNegatively correlated with quantitative ultrasound parameters of bone health in women.[6]
dp-ucMGP Cardiovascular RiskPositively associated with obesity, blood pressure, and a history of cardiovascular disease.

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is essential for their validation and clinical application. Detailed methodologies for the most common assays are provided below.

PIVKA-II Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a typical sandwich ELISA procedure for the quantitative measurement of human PIVKA-II in serum, plasma, or cell culture supernatants.

Materials:

  • PIVKA-II ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and disposable tips

  • Wash buffer

  • Sample diluent

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of standards, detection antibody, and HRP conjugate according to the kit instructions.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.

  • Washing 1: Aspirate the liquid from each well and wash three times with 300 µL of wash buffer per well.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.

  • Incubation 2: Cover the plate and incubate for 1 hour at 37°C.

  • Washing 2: Aspirate and wash each well three times as described in step 4.

  • HRP Conjugate Addition: Add 100 µL of HRP conjugate working solution to each well.

  • Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing 3: Aspirate and wash each well five times.

  • Substrate Addition: Add 90 µL of substrate reagent to each well.

  • Incubation 4: Incubate for 15 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Immediately read the optical density at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of PIVKA-II in the samples by plotting a standard curve of the known concentrations versus their corresponding optical densities.

Measurement of this compound-Dependent Proteins by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound and its dependent proteins. The following is a general protocol for the analysis of phylloquinone (vitamin K1) in serum.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 column

  • Zinc reduction column (for post-column derivatization)

  • Hexane, ethanol, and other HPLC-grade solvents

  • Internal standard (e.g., a this compound analog)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • To 500 µL of serum, add an internal standard.

    • Precipitate proteins by adding ethanol and vortexing.

    • Extract the this compound-containing fraction with hexane.

    • Centrifuge to separate the phases and collect the hexane layer.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto the C18 column.

    • Use an isocratic mobile phase (e.g., a mixture of methanol, acetonitrile, zinc acetate, and acetic acid in water) to separate the this compound vitamers.

  • Post-Column Reduction and Detection:

    • Pass the eluent from the analytical column through a zinc reduction column to convert the quinone forms of this compound to their fluorescent hydroquinone forms.

    • Detect the fluorescent signal using an excitation wavelength of approximately 246 nm and an emission wavelength of approximately 430 nm.

  • Quantification:

    • Identify and quantify the phylloquinone peak based on its retention time and peak area relative to the internal standard.

    • Generate a calibration curve using known concentrations of phylloquinone standards to determine the concentration in the samples.

Signaling Pathways and Experimental Workflows

Understanding the underlying biochemical pathways is essential for interpreting biomarker data. The following diagrams, generated using Graphviz, illustrate the this compound cycle and the experimental workflow for biomarker validation.

Vitamin_K_Cycle cluster_0 This compound Cycle cluster_1 Carboxylation of Gla-Proteins This compound (Quinone) This compound (Quinone) This compound Hydroquinone (KH2) This compound Hydroquinone (KH2) This compound (Quinone)->this compound Hydroquinone (KH2) VKORC1/NQO1 This compound Epoxide (KO) This compound Epoxide (KO) This compound Hydroquinone (KH2)->this compound Epoxide (KO) γ-Glutamyl Carboxylase Precursor Protein (Glu) Precursor Protein (Glu) This compound Hydroquinone (KH2)->Precursor Protein (Glu) This compound Epoxide (KO)->this compound (Quinone) VKORC1 Carboxylated Protein (Gla) Carboxylated Protein (Gla) Precursor Protein (Glu)->Carboxylated Protein (Gla) CO2, O2

Caption: The this compound Cycle and Carboxylation of Gla-Proteins.

Biomarker_Validation_Workflow cluster_assays Biomarker Assays Patient Cohort Selection Patient Cohort Selection Sample Collection (Serum/Plasma) Sample Collection (Serum/Plasma) Patient Cohort Selection->Sample Collection (Serum/Plasma) Biomarker Measurement Biomarker Measurement Sample Collection (Serum/Plasma)->Biomarker Measurement PIVKA-II (ELISA) PIVKA-II (ELISA) Biomarker Measurement->PIVKA-II (ELISA) ucOC (ELISA) ucOC (ELISA) Biomarker Measurement->ucOC (ELISA) dp-ucMGP (ELISA) dp-ucMGP (ELISA) Biomarker Measurement->dp-ucMGP (ELISA) Statistical Analysis Statistical Analysis Performance Evaluation Performance Evaluation Statistical Analysis->Performance Evaluation PIVKA-II (ELISA)->Statistical Analysis ucOC (ELISA)->Statistical Analysis dp-ucMGP (ELISA)->Statistical Analysis

Caption: Experimental Workflow for Biomarker Validation.

References

A Comparative Analysis of Menaquinone Efficacy: Unraveling the Impact of Chain Length

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy of different menaquinone (Vitamin K2) chain lengths reveals significant variations in their pharmacokinetic and pharmacodynamic profiles. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of menaquinone-4 (MK-4), menaquinone-7 (MK-7), and longer-chain menaquinones like menaquinone-9 (MK-9), focusing on bioavailability, serum half-life, and their role in the carboxylation of Vitamin K-dependent proteins.

The length of the isoprenoid side chain in menaquinones is a critical determinant of their biological activity. While all forms of Vitamin K2 share a common 2-methyl-1,4-naphthoquinone ring, the number of isoprenoid units dictates their absorption, distribution, metabolism, and excretion, ultimately influencing their efficacy in supporting bone and cardiovascular health.[1] This guide will dissect the available evidence to offer a comprehensive overview for scientific and professional audiences.

Bioavailability and Serum Half-Life: A Tale of Two Menaquinones

Experimental evidence consistently demonstrates a marked difference in the bioavailability and serum half-life of short-chain versus long-chain menaquinones.

Menaquinone-4 (MK-4) , the most common short-chain menaquinone, is characterized by its rapid absorption and clearance from the bloodstream.[2][3] Studies have shown that even at nutritional doses, MK-4 is often undetectable in the serum.[4][5][6] For instance, a single 420 μg dose of MK-4 did not lead to a detectable increase in serum MK-4 levels.[4][5][6] Furthermore, consecutive daily administration of 60 μg of MK-4 for seven days also failed to elevate serum concentrations.[4][5][7] This poor bioavailability is attributed to its short half-life, which is estimated to be around 6-8 hours.[3]

In stark contrast, Menaquinone-7 (MK-7) , a long-chain menaquinone, exhibits significantly higher bioavailability and a much longer serum half-life.[2][8] Following a single 420 μg dose, MK-7 is well absorbed, reaching maximal serum levels at approximately 6 hours and remaining detectable for up to 48 hours.[4][5][6] Consecutive daily intake of 60 μg of MK-7 leads to a significant increase in serum MK-7 levels.[4][5][7] The extended half-life of MK-7, estimated to be around 3 days, allows for the accumulation of a "savings account" in the body, ensuring a more consistent supply for various tissues.[3][9]

Longer-chain menaquinones, such as Menaquinone-9 (MK-9) , also display a long serum half-life, even longer than that of Vitamin K1 or MK-4.[4][7] However, some research suggests that the absorption of MK-9 may be poorer compared to MK-7.[8]

The following table summarizes the key pharmacokinetic parameters of different menaquinone chain lengths based on available experimental data.

MenaquinoneChain LengthBioavailabilitySerum Half-LifeKey Findings from Studies
MK-4 ShortPoorShort (approx. 6-8 hours)[3]Undetectable in serum after single or consecutive nutritional doses.[4][5][6][7]
MK-7 LongHighLong (approx. 3 days)[9]Well absorbed, reaches maximal serum levels at 6 hours, and is detectable up to 48 hours post-intake. Consecutive intake significantly increases serum levels.[4][5][6][7]
MK-9 LongModerateVery LongDisplays a long serum half-life but may be absorbed less efficiently than MK-7.[4][7][8]

Efficacy in this compound-Dependent Protein Carboxylation

The primary function of this compound is to act as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of this compound-dependent proteins (VKDPs).[10][11] These proteins, including osteocalcin in bones and matrix Gla protein (MGP) in blood vessels, play crucial roles in calcium metabolism.[11][12]

The differing pharmacokinetic profiles of menaquinones directly impact their efficacy in promoting the carboxylation of these vital proteins.

Due to its poor bioavailability and short half-life, higher doses of MK-4 are required to achieve a significant effect on osteocalcin carboxylation. One study found that a daily supplement of 500 μg of MK-4 for two months had no effect on osteocalcin carboxylation, whereas a dose of 1500 μ g/day was needed to see an improvement.[4][7]

In contrast, the superior bioavailability and sustained serum levels of MK-7 make it more effective at lower doses for activating VKDPs.[3] Nutritional doses of MK-7 (45-90 μ g/day ) have been shown to be effective in carboxylating osteocalcin.[7] The longer presence of MK-7 in the circulation allows it to reach extrahepatic tissues like bone and blood vessels more effectively, supporting their proper function.[2][5][6] Interestingly, some research suggests that MK-7 can be converted to MK-4 in certain tissues, acting as a better in vivo supplier of MK-4 than MK-4 itself.[7]

The following table compares the efficacy of different menaquinone chain lengths in promoting the carboxylation of this compound-dependent proteins.

MenaquinoneEfficacy in CarboxylationRequired Dosage for EffectKey Findings from Studies
MK-4 LowerHigh (e.g., 1500 μ g/day for osteocalcin carboxylation)Nutritional doses often insufficient to improve carboxylation status.[4][7]
MK-7 HigherLow (e.g., 45-90 μ g/day for osteocalcin carboxylation)Effectively carboxylates extrahepatic VKDPs due to superior bioavailability and long half-life.[3][7] May serve as a precursor to MK-4 in tissues.[7]
MK-9 Under InvestigationNot well establishedWhile having a long half-life, its efficacy in carboxylation compared to MK-7 requires further research.

Experimental Protocols for Evaluating Menaquinone Efficacy

The evaluation of menaquinone efficacy typically involves human intervention studies with specific protocols to measure bioavailability and impact on carboxylation.

Bioavailability Studies:
  • Single-Dose Administration: Healthy volunteers are given a single, standardized dose of a specific menaquinone (e.g., 420 μg) along with a standardized breakfast.[4][5] Blood samples are then collected at multiple time points (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours) to measure the serum concentration of the menaquinone using methods like High-Performance Liquid Chromatography (HPLC).[4][6] The area under the curve (AUC) is calculated to determine the extent of absorption.

  • Consecutive Administration: To assess the accumulation and steady-state levels, subjects receive a lower daily dose of the menaquinone (e.g., 60 μg) for a defined period, such as 7 days.[4][5][7] Serum levels are measured at baseline and after the supplementation period to determine the change in concentration.

Carboxylation Efficacy Studies:
  • Dose-Finding Studies: Different doses of a menaquinone are administered to groups of subjects over a longer period (e.g., 2 months).[4][7] The primary outcome measured is the change in the carboxylation status of specific VKDPs, such as osteocalcin. This is often assessed by measuring the ratio of undercarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC) in the blood.

  • Comparative Efficacy Trials: These studies directly compare the effects of different menaquinones (e.g., MK-4 vs. MK-7) or against a placebo on the carboxylation of VKDPs like osteocalcin and matrix Gla protein.[12]

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in menaquinone efficacy, the following diagrams, generated using Graphviz, illustrate the this compound cycle and a typical experimental workflow for comparing menaquinone bioavailability.

Vitamin_K_Cycle cluster_0 This compound Cycle VK_quinone This compound (Quinone) VK_hydroquinone This compound (Hydroquinone) VK_quinone->VK_hydroquinone VKOR GGCX γ-Glutamyl Carboxylase VK_hydroquinone->GGCX VK_epoxide This compound Epoxide VK_epoxide->VK_quinone VKOR GGCX->VK_epoxide Gla Carboxylated Protein (Gla) GGCX->Gla VKOR VKOR VKOR_epoxide VKOR Glu Uncarboxylated Protein (Glu) Glu->GGCX O2 O₂ O2->GGCX CO2 CO₂ CO2->GGCX

Caption: The this compound cycle, illustrating the enzymatic conversion of this compound required for the carboxylation of proteins.

Menaquinone_Bioavailability_Workflow cluster_1 Experimental Workflow: Menaquinone Bioavailability Comparison start Recruit Healthy Volunteers randomize Randomize into Groups (MK-4 vs. MK-7) start->randomize administer Administer Standardized Dose with Breakfast randomize->administer blood_collection Collect Blood Samples at Timed Intervals administer->blood_collection hplc_analysis Analyze Serum Menaquinone Levels via HPLC blood_collection->hplc_analysis data_analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) hplc_analysis->data_analysis comparison Compare Bioavailability between Groups data_analysis->comparison

Caption: A typical experimental workflow for comparing the bioavailability of different menaquinone forms.

References

A Comparative In Vivo Analysis of Synthetic vs. Natural Vitamin K Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of natural and synthetic forms of vitamin K, focusing on key performance indicators such as bioavailability, efficacy, and safety. The information is compiled from peer-reviewed studies to support research and development in therapeutics and nutritional science.

Introduction to this compound Forms

This compound is a group of fat-soluble vitamins essential for the post-translational modification of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2] The primary forms are naturally occurring phylloquinone (vitamin K1) and menaquinones (vitamin K2), and the synthetic form, menadione (vitamin K3).

  • Natural Vitamin K1 (Phylloquinone): The most common dietary form of this compound, phylloquinone is synthesized by plants and found in high concentrations in green leafy vegetables.[3] Commercially available K1 supplements are typically synthetic.[1]

  • Natural Vitamin K2 (Menaquinones): This group includes several subtypes (MK-n), with the number 'n' indicating the length of the isoprenoid side chain. Menaquinones are primarily of bacterial origin and are found in fermented foods and animal products.[4] The most studied forms are menaquinone-4 (MK-4) and the long-chain menaquinone-7 (MK-7), which is notably abundant in the Japanese fermented soybean dish, natto.[1][4]

  • Synthetic Vitamin K3 (Menadione): Menadione is a synthetic, water-soluble form of this compound that lacks the side chain of K1 and K2.[5][6][7] It can be converted in the body to MK-4.[7] However, due to its potential for toxicity, including hemolytic anemia and liver damage, menadione is not used for human supplementation in most developed countries but is used in animal feed.[7][8]

Signaling Pathway: The this compound Cycle

This compound's primary role is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the carboxylation of specific glutamate (Glu) residues on this compound-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla).[9] This modification is crucial for the biological activity of VKDPs, enabling them to bind calcium and participate in processes like blood clotting and bone mineralization.[9] The this compound cycle regenerates the active form of this compound, allowing it to be reused multiple times.

Vitamin_K_Cycle K_quinone This compound (Quinone) KH2 Reduced this compound (Hydroquinone) [Active Form] K_quinone->KH2 VKOR / Reductase KO This compound Epoxide KH2->KO γ-Glutamyl Carboxylase (GGCX) Proteins This compound-Dependent Proteins (e.g., Prothrombin) KO->K_quinone this compound Epoxide Reductase (VKOR) Gla_Proteins Carboxylated (Active) Proteins Proteins->Gla_Proteins Carboxylation (Requires CO₂, O₂)

Caption: The this compound cycle, illustrating the conversion to its active form for protein carboxylation.

Comparative In Vivo Performance

In vivo studies, primarily in humans and rats, have revealed significant differences in the pharmacokinetic profiles of vitamin K1 and K2, particularly the long-chain MK-7. These differences have profound implications for their biological activity.

Bioavailability and Half-Life

The most striking difference between supplemental K1 and MK-7 lies in their absorption and circulating half-life. While both are absorbed well, especially with dietary fat, MK-7 remains in the bloodstream for a significantly longer duration.[1]

ParameterSynthetic Vitamin K1Natural Menaquinone-7 (MK-7)Key Findings & Citations
Peak Serum Concentration (Tmax) ~4 hours~4-6 hoursBoth forms are well-absorbed, reaching peak levels a few hours after intake.[1][10]
Serum Half-Life ~1-2 hours~68-72 hours (approx. 3 days)MK-7 has a dramatically longer half-life, leading to more stable serum concentrations.[3][9][11]
Serum Accumulation (Prolonged Intake) Minimal accumulation7- to 8-fold increaseDue to its long half-life, daily intake of MK-7 leads to significant accumulation in the blood compared to K1.[1]
Bioavailability GoodExcellentStudies suggest MK-7 has superior bioavailability compared to K1, which is rapidly cleared by the liver.[3][9]
Efficacy in Protein Carboxylation

The superior bioavailability and longer half-life of MK-7 translate to greater efficacy in carboxylating this compound-dependent proteins outside of the liver, such as osteocalcin in bone.

ParameterSynthetic Vitamin K1Natural Menaquinone-7 (MK-7)Key Findings & Citations
Osteocalcin Carboxylation Effective, but requires higher/more frequent doses.More complete carboxylation at lower doses.The stable serum levels of MK-7 allow for more efficient carboxylation of extra-hepatic proteins like osteocalcin.[1]
Hepatic Coagulation Factors Highly effective; rapidly taken up by the liver.Effective; may interfere with oral anticoagulants at doses ≥50 µ g/day .K1 is preferentially used by the liver for coagulation factor synthesis. MK-7's prolonged presence also makes it effective.[1][2]
Bone Mineral Density (Rats) Significantly increased femur BMD after 3 months.Did not significantly increase femur BMD but improved bone strength parameters.In a long-term rat study, K1 had a more pronounced effect on BMD, while MK-4 (a form of K2) improved bone strength.[12]
Synthetic vs. Natural Menaquinone-7 (MK-7)

A key question for drug development and supplementation is whether the source of MK-7 (natural fermentation vs. chemical synthesis) affects its performance. A randomized, single-blinded, two-way cross-over study in healthy adults directly addressed this.

ParameterFermentation-Derived MK-7Synthetic MK-7Key Findings & Citations
Bioequivalence (AUC) Normalized to 100%90% Confidence Interval: 83–111%The study concluded that synthetic and fermentation-derived MK-7 are bioequivalent based on the area under the curve (AUC) of serum concentrations.[4]
Peak Concentration (Cmax) Normalized to 100%90% Confidence Interval: 83–131%Peak serum concentrations were also found to be equivalent between the two forms.[4]
Biological Activity Increased carboxylated osteocalcin.Increased carboxylated osteocalcin.Both forms demonstrated similar, effective this compound activity by increasing the carboxylation of osteocalcin.[4]
Safety and Toxicity of Synthetic Vitamin K3 (Menadione)

While used in animal feed, menadione (K3) is not approved for human use due to a documented toxicity profile at high doses.

ParameterFindingCitation
Acute Toxicity (LD50) Oral (mouse): 500 mg/kg; Intraperitoneal (rat): 75 mg/kg[13]
Adverse Effects in Humans Linked to hemolytic anemia, hyperbilirubinemia, and liver damage, particularly in infants.[8]
Mechanism of Toxicity Can induce the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage.[7]
Regulatory Status Not sold as a dietary supplement for humans; considered harmful.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating in vivo findings. Below are synthesized protocols based on key human and animal studies comparing this compound supplements.

Human Bioavailability and Efficacy Study (Synthesized Protocol)

This protocol is based on the design of studies comparing K1 and MK-7 in healthy volunteers.[1]

Human_Protocol Recruitment Recruit Healthy Volunteers (n=15-20) Baseline Baseline Blood Sampling (Fasting) Recruitment->Baseline Randomization Randomized Crossover Design Baseline->Randomization GroupA Group A: Single Dose Vitamin K1 (e.g., 1 mg) Randomization->GroupA Arm 1 GroupB Group B: Single Dose MK-7 (e.g., 1 mg) Randomization->GroupB Arm 2 Sampling Serial Blood Sampling (2, 4, 8, 24, 48, 96 hours) GroupA->Sampling GroupB->Sampling Washout Washout Period (e.g., 2 weeks) Sampling->Washout Analysis Analyze Serum for: - this compound concentrations (HPLC) - Carboxylated/Uncarboxylated  Osteocalcin (ELISA) Sampling->Analysis Post-Crossover Crossover Groups Crossover to Alternate Supplement Washout->Crossover Crossover->GroupA Arm 2 Crossover->GroupB Arm 1 Crossover->Sampling

Caption: A typical crossover design for a human bioavailability study of this compound supplements.

Methodology Details:

  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Exclusion criteria include the use of anticoagulant medications or this compound supplements.

  • Study Design: A randomized, crossover design is employed. Participants are randomly assigned to receive either vitamin K1 or MK-7 first.

  • Supplement Administration: A single oral dose of the this compound supplement is administered with a standardized meal containing a moderate amount of fat to ensure optimal absorption.

  • Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 2, 4, 8, 24, 48, 72, and 96 hours) to measure serum concentrations.

  • Washout Period: Following the first phase, a washout period of at least two weeks is implemented to ensure the supplement is cleared from the system before the crossover.

  • Crossover: Participants then receive the alternate this compound supplement, and the blood sampling procedure is repeated.

  • Biochemical Analysis: Serum is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of phylloquinone and MK-7. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure levels of carboxylated and undercarboxylated osteocalcin, serving as a biomarker for this compound efficacy.

Rodent Bone Health Study (Synthesized Protocol)

This protocol is based on the design of studies evaluating the long-term effects of this compound supplementation on bone parameters in rats.[12]

Methodology Details:

  • Animal Model: Weanling female or male rats (e.g., Sprague-Dawley or Wistar strains, 6 weeks old) are used.

  • Acclimatization and Diet: Animals are acclimatized for one week and fed a basic control diet. They are then randomly divided into three groups: a control group receiving the basic diet, a group receiving the diet supplemented with phylloquinone (PK/K1), and a group receiving the diet supplemented with menaquinone-4 (MK-4). A typical supplemental dose is 600 mg/kg of diet.

  • Study Duration: The experimental diet is provided for a period of 3 to 9 months to assess long-term effects.

  • Sample and Data Collection:

    • Body Composition: Body weight is monitored regularly. At the end of the study, total fat accumulation can be measured.

    • Serum Analysis: Blood is collected at the end of the study to measure serum parameters, including calcium, triglycerides, and markers of bone turnover like undercarboxylated osteocalcin.

    • Bone Analysis: After euthanasia, femurs and tibiae are excised. Bone Mineral Density (BMD) and bone strength (e.g., minimum cross-sectional moment of inertia) are measured using techniques like peripheral quantitative computed tomography (pQCT).

Conclusion

The in vivo evidence strongly indicates that while synthetic vitamin K1 and natural vitamin K2 (MK-7) are both effective forms of this compound, they possess distinct pharmacokinetic profiles that influence their biological roles.

  • Natural MK-7 demonstrates superior bioavailability and a significantly longer half-life compared to vitamin K1. This leads to more stable serum levels and greater efficacy in carboxylating extra-hepatic proteins, which is particularly relevant for bone and cardiovascular health.[1][9]

  • Synthetic MK-7 is bioequivalent to natural, fermentation-derived MK-7 , suggesting that the method of production does not alter its in vivo performance.[4]

  • Synthetic Vitamin K1 is rapidly cleared and preferentially utilized by the liver for the synthesis of coagulation factors.

  • Synthetic Vitamin K3 (Menadione) is toxic in humans and should not be used for supplementation. Its use is restricted to animal feed at regulated doses.[7][8]

For professionals in research and drug development, these findings suggest that long-chain menaquinones like MK-7 may be more potent candidates for therapies targeting bone and vascular health, whereas vitamin K1 remains the standard for applications related to coagulation. The choice of supplement should be guided by the specific therapeutic target and desired pharmacokinetic profile.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating the pathophysiology of vitamin K-related diseases and evaluating potential therapeutic interventions. This guide provides an objective comparison of commonly used animal models, supported by experimental data, detailed protocols, and visualizations of key biological pathways.

This compound is a crucial cofactor for the γ-carboxylation of specific glutamate residues in various proteins, rendering them biologically active. These this compound-dependent proteins (VKDPs) are involved in critical physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. Consequently, this compound deficiency or antagonism can lead to a range of pathologies, from bleeding disorders to osteoporosis and cardiovascular disease. Animal models are indispensable tools for dissecting the mechanisms underlying these conditions and for testing novel treatments.

This guide compares three main categories of animal models: dietary-induced this compound deficiency, pharmacologically-induced deficiency using this compound antagonists like warfarin, and genetic models that target key proteins in this compound metabolism.

Comparison of Key Animal Models

The choice of an animal model depends on the specific research question. Dietary models are useful for studying the direct effects of this compound insufficiency, while warfarin models are relevant for investigating the consequences of anticoagulant therapy. Genetic models provide insights into the function of specific VKDPs.

Model TypeSpeciesMethod of InductionKey Pathologies ObservedAdvantagesLimitations
Dietary Deficiency Mice, RatsThis compound deficient dietCoagulopathy, reduced bone mineral density, potential for vascular calcificationMimics nutritional deficiency, allows for studying graded levels of deficiencyTime-consuming to induce severe deficiency, coprophagy can confound results
Dietary Deficiency + Antibiotic RatsThis compound deficient diet + GentamicinSevere coagulopathy, decreased this compound-dependent coagulation factorsMore rapid and severe deficiency induction than diet aloneAntibiotic may have off-target effects
Warfarin-Induced Rats, Mice, LambsAdministration of warfarin (often with supplemental vitamin K1 to prevent bleeding)Vascular calcification, osteopenia, coagulopathy (dose-dependent)Clinically relevant for studying side effects of anticoagulant therapy, rapid induction of extrahepatic this compound deficiencyDoes not perfectly mimic nutritional deficiency, requires careful dose titration to avoid hemorrhage
Genetic Knockout MiceGene targeting (e.g., MGP-/-)Severe and spontaneous vascular calcification, premature deathAllows for the study of the specific function of a single proteinMay not fully recapitulate the complexity of multifactorial human diseases, potential for compensatory mechanisms

Quantitative Data Comparison

The following tables summarize key quantitative data from representative studies using these animal models. These values can help researchers select a model that exhibits the desired phenotype for their specific investigation.

Table 1: Coagulation Parameters in this compound Deficient Models
Animal ModelDurationProthrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)Reference
Control Rats -9.7 ± 0.1 s19.4 ± 0.8 s[1]
VKD Diet + Gentamicin (Rats) 14 days-Prolonged vs. control[1][2]
VKD Diet + Gentamicin (Rats) 21 daysProlonged vs. controlProlonged vs. control[1][2]
VKD Diet + Gentamicin (Rats) 28 days14.5 ± 1.4 s28.7 ± 2.0 s[1]
Germ-free VKD Mice 8 daysProlonged vs. controlProlonged vs. control[3]
Table 2: Bone Metabolism in Warfarin-Treated Models
Animal ModelDurationKey FindingsReference
Warfarin-treated Lambs 3 monthsDecreased cancellous bone area (12.2 ± 5.2% vs. 18.6 ± 4.7% in controls), Decreased bone formation rate (0.315 ± 0.064 vs. 0.561 ± 0.23 µm³/µm²/day in controls)[4]
Warfarin-treated Rats 6 monthsMarkedly decreased osteocalcin content in humeral cortical bones (14.8 ± 3.2% of vehicle-administered rats)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of animal studies. Below are representative protocols for inducing and validating common animal models of this compound-related diseases.

Protocol 1: Induction of this compound Deficiency in Rats using a Deficient Diet and Gentamicin
  • Animals: Male Sprague-Dawley rats.

  • Housing: Individual housing in wire-bottomed cages to minimize coprophagy.

  • Diet: Provide a this compound-deficient diet ad libitum. The diet should be based on a purified composition, such as the AIN-93G formulation, with this compound omitted.

  • Gentamicin Administration: Administer gentamicin sulfate (e.g., 30 mg/kg) via intragastric gavage daily.[1]

  • Duration: The duration of the protocol can be varied to achieve different degrees of deficiency. A 14-day period can induce a mild deficiency, while a 28-day period can lead to severe deficiency with significant coagulopathy.[1][2]

  • Validation:

    • Coagulation Assays: Measure PT and aPTT from plasma samples.

    • This compound Levels: Quantify vitamin K1 and menaquinone-4 (MK-4) levels in liver and other tissues using HPLC.[1]

    • PIVKA-II: Measure plasma levels of "protein induced by this compound absence or antagonist-II" (an undercarboxylated form of prothrombin) by ELISA.[1]

Protocol 2: Induction of Vascular Calcification and Osteopenia with Warfarin in Rats
  • Animals: Young, growing male rats (e.g., Sprague-Dawley or Wistar).

  • Warfarin Administration: Administer warfarin daily. The dose needs to be carefully titrated, but a common starting point is 3 mg/g of food.[6]

  • Vitamin K1 Supplementation: To prevent fatal hemorrhage, provide supplemental vitamin K1. A typical dose is 1.5 mg/g of food.[6] This creates a state of extrahepatic this compound deficiency, as the liver has a higher priority for this compound utilization for coagulation factor synthesis.

  • Duration: A period of 4 to 6 weeks is often sufficient to induce significant vascular calcification.[6][7]

  • Validation:

    • Vascular Calcification:

      • Histology: Dissect the aorta and other arteries, and stain with Alizarin Red S or von Kossa to visualize calcium deposits.

      • Calcium Content: Measure the calcium content of the arterial tissue using a colorimetric assay (e.g., o-cresolphthalein complexone method).

    • Bone Health:

      • Bone Mineral Density (BMD): Measure BMD using dual-energy X-ray absorptiometry (DXA).

      • Histomorphometry: Analyze bone sections from the tibia or femur to assess parameters like trabecular bone volume, osteoblast and osteoclast surfaces, and bone formation rate.

      • Biomechanical Testing: Perform three-point bending tests on long bones to assess bone strength.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound metabolism and the experimental designs to study them can aid in understanding and planning research.

This compound Cycle

The this compound cycle is a critical pathway for the activation of VKDPs. Warfarin inhibits the enzyme this compound epoxide reductase (VKOR), thus blocking the recycling of this compound and leading to an accumulation of undercarboxylated VKDPs.

Vitamin_K_Cycle cluster_0 This compound Cycle cluster_1 γ-Carboxylation VK_hydroquinone This compound (hydroquinone, reduced) VK_epoxide This compound Epoxide VK_hydroquinone->VK_epoxide GGCX Glu Glutamate (Glu) (inactive VKDP) VK_hydroquinone->Glu VK_quinone This compound (quinone) VK_epoxide->VK_quinone VKOR VK_quinone->VK_hydroquinone VKOR/NQO1 Gla γ-Carboxyglutamate (Gla) (active VKDP) Glu->Gla CO2, O2 Warfarin Warfarin Warfarin->VK_epoxide inhibits MGP_Pathway cluster_0 This compound Sufficient cluster_1 This compound Deficient VK_sufficient This compound ucMGP Inactive MGP (uncarboxylated) VK_sufficient->ucMGP γ-carboxylation cMGP Active MGP (carboxylated) ucMGP->cMGP No_Calcification No Vascular Calcification cMGP->No_Calcification inhibits VK_deficient This compound Deficiency ucMGP2 Inactive MGP (uncarboxylated) VK_deficient->ucMGP2 impaired γ-carboxylation Calcification Vascular Calcification ucMGP2->Calcification fails to inhibit Experimental_Workflow start Animal Acclimation induction Model Induction (e.g., VKD diet or Warfarin) start->induction monitoring In-life Monitoring (Weight, Health Status) induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Endpoint Analysis (Coagulation, Histology, etc.) sampling->analysis data Data Analysis & Interpretation analysis->data

References

Comparative Proteomics of Vitamin K Sufficiency vs. Deficiency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular landscape shaped by vitamin K is crucial for advancements in thrombosis, bone metabolism, and vascular health. This guide provides an objective comparison of the plasma proteome in this compound sufficient versus deficient states, supported by experimental data from a key study in the field.

This comparison guide delves into the findings of a significant plasma nutriproteomics study that quantified protein abundance in children with subclinical this compound deficiency. The data presented herein highlights the key proteins and biological processes affected by this compound status, offering valuable insights for target identification and biomarker discovery.

Quantitative Proteomic Data: this compound Sufficient vs. Deficient Plasma

The following table summarizes the differentially abundant proteins identified in the plasma of this compound deficient children compared to their sufficient counterparts. The data is derived from a study by Lee et al. (2016), which utilized iTRAQ-based quantitative mass spectrometry to analyze plasma samples from 500 Nepalese children. This compound deficiency was defined by a plasma concentration of protein induced by this compound absence-II (PIVKA-II) greater than 2 µg/L.[1]

Protein NameGene SymbolUniProt IDPercent Difference in Abundance (Deficient vs. Sufficient)p-valueq-value
Coagulation Factor II (Prothrombin)F2P00734+3.6%0.0030.055
Cadherin-5CDH5P33151-6.0%0.0010.055
Alpha-1B-glycoproteinA1BGP04217+3.8%0.0040.055
Inhibin beta E chainINHBEP58166+29.6%<0.0010.055
Heparin Cofactor IISERPIND1P05546+4.1%0.0040.055
Endoplasmic reticulum resident protein 44ERP44Q9BS26+4.0%0.0020.055
Zinc finger protein 645ZNF645Q8N335+10.1%0.0010.055

Experimental Protocols

The following sections detail the methodologies employed in the key cited study to achieve the quantitative proteomic comparison.

Plasma Sample Preparation and Immunoaffinity Depletion
  • Sample Collection: Blood samples were collected from 500 Nepalese children aged 6-8 years. Plasma was separated and stored at -80°C until analysis.[1]

  • Immunoaffinity Depletion: To enhance the detection of lower abundance proteins, plasma samples were depleted of the six most abundant proteins (albumin, IgG, antitrypsin, IgA, transferrin, and haptoglobin) using a Multiple Affinity Removal System (MARS) column.[1]

iTRAQ 8-plex Isobaric Labeling
  • Protein Digestion: The depleted plasma proteins were denatured, reduced with tris-(2-carboxyethyl)phosphine (TCEP), and alkylated with methyl methanethiosulfonate (MMTS). The proteins were then digested overnight with trypsin.[2]

  • iTRAQ Labeling: The resulting peptides from each sample were labeled with one of the 8-plex iTRAQ (isobaric tags for relative and absolute quantitation) reagents according to the manufacturer's protocol. This allows for the simultaneous identification and quantification of proteins from up to eight samples in a single mass spectrometry run.[2]

  • Sample Pooling: After labeling, the eight peptide samples were pooled into a single mixture.[2]

Mass Spectrometry Analysis
  • Liquid Chromatography (LC) Separation: The pooled, labeled peptide mixture was fractionated using strong cation exchange chromatography. Each fraction was then separated by nano-liquid chromatography.

  • Mass Spectrometry (MS): The eluted peptides were analyzed on an LTQ Orbitrap Velos mass spectrometer.[1]

    • Full MS Scans: Acquired in the Orbitrap at a high resolution to accurately determine the mass-to-charge ratio of the intact peptides.

    • MS/MS Scans: The most intense precursor ions were selected for fragmentation using higher-energy collisional dissociation (HCD). The resulting fragment ions, including the iTRAQ reporter ions, were detected in the Orbitrap.

Data Analysis
  • Database Searching: The acquired MS/MS spectra were searched against the RefSeq protein database using the Mascot search algorithm within the Proteome Discoverer 1.3 software.[1]

  • Protein Identification and Quantification: Peptides were identified based on their fragmentation patterns. The relative abundance of a peptide in each sample was determined by the intensity of its corresponding iTRAQ reporter ion. Protein-level quantification was then inferred from the peptide-level data.

  • Statistical Analysis: Statistical tests were performed to identify proteins that were differentially abundant between the this compound sufficient and deficient groups. A false discovery rate (FDR) of 10% (q < 0.10) was used to correct for multiple comparisons.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways affected by this compound status and the experimental workflow used for the comparative proteomic analysis.

Vitamin_K_Dependent_Carboxylation_and_Coagulation cluster_0 This compound Cycle cluster_1 γ-Carboxylation cluster_2 Intrinsic Pathway of Coagulation VK_quinone This compound (Quinone) VK_hydroquinone This compound (Hydroquinone) VK_quinone->VK_hydroquinone VKOR VK_epoxide This compound Epoxide VK_hydroquinone->VK_epoxide GGCX Glu_protein This compound-Dependent Protein (Glu) VK_hydroquinone->Glu_protein VK_epoxide->VK_quinone VKOR Gla_protein Active Protein (Gla) Glu_protein->Gla_protein γ-glutamyl carboxylase (GGCX) Prothrombin Prothrombin (F2) (this compound-Dependent) Gla_protein->Prothrombin Activates FactorXII Factor XII FactorXI Factor XI FactorXII->FactorXI FactorIX Factor IX FactorXI->FactorIX FactorX Factor X FactorIX->FactorX FactorX->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: this compound is a vital cofactor for the γ-carboxylation of coagulation factors, including Factor II (Prothrombin).

Proteomics_Workflow cluster_prep Sample Preparation cluster_labeling iTRAQ Labeling cluster_analysis Mass Spectrometry & Data Analysis Plasma Plasma Samples (Vit K Sufficient vs. Deficient) Depletion Immunoaffinity Depletion (of 6 high-abundance proteins) Plasma->Depletion Digestion Trypsin Digestion Depletion->Digestion iTRAQ iTRAQ 8-plex Labeling Digestion->iTRAQ Pooling Sample Pooling iTRAQ->Pooling LC_MS nanoLC-MS/MS Analysis (LTQ Orbitrap Velos) Pooling->LC_MS Search Database Search (Mascot) LC_MS->Search Quant Protein Identification & Quantification Search->Quant Stats Statistical Analysis Quant->Stats

Caption: Experimental workflow for the comparative plasma proteomics of this compound status.

Conclusion

The comparative proteomic analysis of this compound sufficient and deficient states reveals subtle yet significant alterations in the plasma proteome. Beyond the expected impact on coagulation factor II, this compound deficiency also affects proteins involved in vascular biology (Cadherin-5), immune response (Alpha-1B-glycoprotein), and cellular regulation (Inhibin beta E chain, Zinc finger protein 645). These findings underscore the systemic role of this compound and provide a foundation for further investigation into the non-canonical functions of this essential nutrient. The detailed methodologies presented in this guide offer a framework for researchers aiming to replicate or build upon these findings in the pursuit of novel diagnostics and therapeutics.

References

A Comparative Analysis of Vitamin K1 and K2: Absorption and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the absorption and bioavailability of vitamin K1 (phylloquinone) and vitamin K2 (menaquinones), supported by experimental data. The structural differences between these two forms of vitamin K lead to distinct absorption rates, circulating half-lives, and ultimately, different impacts on health.

Key Differences in Bioavailability

Vitamin K2, particularly the long-chain menaquinones like MK-7, generally exhibits superior bioavailability compared to vitamin K1. This is attributed to several factors, including its association with fats in food sources, which enhances absorption, and its longer side chain, which allows it to circulate in the bloodstream for a more extended period.[1]

Studies have shown that while both K1 and K2 are absorbed relatively quickly, post-ingestion serum concentrations of K2 can be significantly higher than those of K1. For instance, one comparative study noted that postprandial serum concentrations of MK-7 were tenfold higher than K1. Furthermore, some forms of K2, like MK-7, can remain in the blood for days, whereas K1 is typically cleared within hours.[1][2] This prolonged circulation time of K2 may allow for more effective utilization by tissues throughout the body, beyond its primary role in the liver.[1][3]

In contrast, the absorption of vitamin K1 from plant sources is known to be relatively poor, with estimates suggesting that less than 10% of the K1 from vegetables is absorbed.[1] The bioavailability of K1 can be improved when consumed with dietary fat or taken as a supplement.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the absorption and bioavailability of vitamin K1 and various forms of vitamin K2.

Table 1: Serum Concentration and Half-life Comparison

Vitamin FormPeak Serum Concentration TimeSerum Half-lifeObservations
Vitamin K1 (Phylloquinone) ~4 hours[5]~1-2 hours[4]Rapidly cleared from circulation.[5]
Vitamin K2 (MK-4) ~4 hoursShort, similar to K1Does not significantly increase serum concentration after administration.
Vitamin K2 (MK-7) ~6-8 hours~3 days[4]Achieves significantly higher and more stable serum concentrations than K1.[5]
Vitamin K2 (MK-9) Slower than MK-7~60 hours[4]Demonstrates a long half-life in circulation.

Table 2: Bioavailability from Different Sources

Vitamin FormSourceEstimated BioavailabilityNotes
Vitamin K1 Leafy Green Vegetables (e.g., spinach)4% to 17% of a tablet[6]Tightly bound to chloroplasts, reducing absorption.[3]
Vitamin K1 Oil or Supplements~80%[3][6]More readily absorbed than from plant matrices.
Vitamin K2 (MK-7) Fermented Foods (e.g., natto)HighOften consumed with fats, aiding absorption.[1]

Experimental Protocols

Comparative Bioavailability Study in Human Volunteers

This protocol outlines a typical design for a clinical trial to assess the relative bioavailability of vitamin K1 and K2.

a. Study Design: A randomized, double-blind, crossover study is often employed.

b. Participants: Healthy adult volunteers (e.g., n=10-20 per group) with no known malabsorption issues or who are not on anticoagulant medication.

c. Intervention:

  • Washout Period: Participants follow a this compound-restricted diet for a specified period (e.g., 1 week) before each intervention phase.

  • Supplementation: Participants receive a single oral dose of either vitamin K1 (e.g., 500 µg phylloquinone) or a form of vitamin K2 (e.g., 500 µg MK-7) with a standardized meal containing a moderate amount of fat to aid absorption.

  • Crossover: After a washout period, participants receive the alternate supplement.

d. Blood Sampling:

  • A baseline blood sample is collected before supplementation.

  • Serial blood samples are collected at specific time points post-supplementation (e.g., 2, 4, 6, 8, 24, 48, 72, and 96 hours) to measure serum concentrations of the respective this compound forms.

e. Analysis: Serum levels of phylloquinone and the specific menaquinone are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

f. Outcome Measures:

  • Primary: Area under the curve (AUC) of the serum concentration-time profile, maximum serum concentration (Cmax), and time to maximum concentration (Tmax).

  • Secondary: Elimination half-life (t1/2).

Analytical Method for Serum this compound Quantification (HPLC with Fluorescence Detection)

a. Sample Preparation:

  • To 500 µL of serum, an internal standard (e.g., a this compound analog) and 2 mL of ethanol are added.

  • The mixture is extracted with 4 mL of hexane.

  • The hexane layer is separated and subjected to solid-phase extraction (SPE) for cleanup.

  • The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, isopropanol) and water.

  • Post-column Reduction: The column effluent is passed through a zinc reactor to reduce the this compound quinones to their fluorescent hydroquinone forms.

  • Detection: A fluorescence detector is used with an excitation wavelength of approximately 246 nm and an emission wavelength of around 430 nm.

c. Quantification: A calibration curve is generated using standards of known concentrations of K1 and the specific K2 form being analyzed.

Signaling Pathways and Experimental Workflows

This compound-Dependent γ-Carboxylation Cycle

The primary function of this compound is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in this compound-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.

VitaminKCycle cluster_0 Endoplasmic Reticulum VK_hydroquinone This compound (hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide This compound 2,3-epoxide GGCX->VK_epoxide Protein_Gla Protein-Gla (Active) GGCX->Protein_Gla Carboxylation VKOR This compound epoxide reductase (VKOR) VK_epoxide->VKOR VKOR->VK_hydroquinone VitaminK This compound (quinone) VKOR->VitaminK Reduction VitaminK->VKOR Reduction Protein_Glu Protein-Glu Protein_Glu->GGCX CO2 CO2 CO2->GGCX O2 O2 O2->GGCX

Caption: The this compound cycle illustrating the γ-carboxylation of proteins.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates the general workflow for a human clinical trial comparing the bioavailability of vitamin K1 and K2.

BioavailabilityWorkflow cluster_workflow Experimental Workflow Recruitment Participant Recruitment (Healthy Adults) Washout This compound Restricted Diet (Washout Period) Recruitment->Washout Randomization Randomization Washout->Randomization GroupA Group A: Vitamin K1 Supplementation Randomization->GroupA GroupB Group B: Vitamin K2 Supplementation Randomization->GroupB BloodSamplingA Serial Blood Sampling GroupA->BloodSamplingA BloodSamplingB Serial Blood Sampling GroupB->BloodSamplingB CrossoverWashout Crossover Washout Period BloodSamplingA->CrossoverWashout BloodSamplingB->CrossoverWashout GroupA_K2 Group A: Vitamin K2 Supplementation CrossoverWashout->GroupA_K2 GroupB_K1 Group B: Vitamin K1 Supplementation CrossoverWashout->GroupB_K1 BloodSamplingA2 Serial Blood Sampling GroupA_K2->BloodSamplingA2 BloodSamplingB2 Serial Blood Sampling GroupB_K1->BloodSamplingB2 Analysis Serum Analysis (HPLC or LC-MS/MS) BloodSamplingA2->Analysis BloodSamplingB2->Analysis Data Pharmacokinetic Analysis (AUC, Cmax, Tmax, t1/2) Analysis->Data

Caption: Workflow of a crossover clinical trial for this compound bioavailability.

References

A Comparative Guide to Vitamin K Analysis: Benchmarking New Analytical Techniques Against Established Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of vitamin K in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, from high-throughput clinical screening to detailed metabolic studies. We will explore both established and novel methods, presenting their performance characteristics with supporting experimental data.

Introduction to this compound Analysis

This compound is a group of fat-soluble vitamins essential for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. The primary forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Accurate measurement of this compound levels is crucial for assessing nutritional status, diagnosing deficiencies, and in the development of therapies targeting this compound-dependent pathways.

Historically, this compound status was indirectly assessed using functional assays like prothrombin time (PT), which measures the time it takes for blood to clot. While useful for identifying severe deficiencies that impair coagulation, these methods lack the sensitivity and specificity to detect subclinical deficiencies or to differentiate between this compound vitamers. Modern analytical techniques, primarily based on chromatography, offer direct and precise quantification of different forms of this compound.

Comparison of Analytical Techniques

The two most prominent analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize their key performance characteristics based on published experimental data.

Table 1: Performance Comparison of this compound Assays
ParameterHPLC with Fluorescence DetectionLC-MS/MS
Principle Separation by HPLC followed by post-column reduction of this compound to its fluorescent hydroquinone form for detection.Separation by LC coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio.
Limit of Detection (LOD) 2 - 4 pg[1]0.05 - 50 pg/mL
Limit of Quantification (LOQ) 0.03 - 0.04 ng/mL for K1, MK-4, and MK-7[2]0.1 - 2.5 ng/mL for various forms[3]
Linearity (r²) > 0.999[2]> 0.98[3]
Recovery (%) 92 - 110%[1][2]> 90% in some methods
Specificity Good, but can be susceptible to interference from other fluorescent compounds.Excellent, due to the high selectivity of mass detection.
Throughput Moderate, with run times typically around 20-40 minutes per sample.[2]High, with run times as short as 4 minutes per sample.[4]
Cost Lower initial instrument cost.Higher initial instrument cost.
Expertise Required Moderate.High, requires specialized training for operation and data analysis.
Table 2: Quantitative Performance Data from Selected Studies
MethodAnalyte(s)MatrixLODLOQRecovery (%)Reference
HPLC-FluorescenceK1, MK-4, MK-7Human Serum-0.03-0.04 ng/mL98-110[2]
HPLC-FluorescenceK1, MK-4, MK-7Plasma2-4 pg->92[1]
LC-MS/MSK1, K1-epoxide, MK-4, MK-7, MK-4-epoxide, K3Serum0.1-100 pg/mL0.25-Inter.-
UPLC-MS/MSK1Serum-0.05 ng/mL-

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of the key steps for the two major analytical techniques.

HPLC with Fluorescence Detection

This method relies on the chemical reduction of this compound quinones to their fluorescent hydroquinone derivatives after chromatographic separation.

a. Sample Preparation (Human Serum/Plasma):

  • Internal Standard Addition: To a 500 µL serum sample, add an internal standard (e.g., a synthetic this compound analog) to correct for extraction losses.[2]

  • Deproteinization: Add 2 mL of ethanol and vortex to precipitate proteins.[2]

  • Liquid-Liquid Extraction (LLE): Add 4 mL of hexane, shake for 5 minutes, and centrifuge to separate the organic layer containing lipids, including this compound.[2]

  • Solid-Phase Extraction (SPE) Cleanup: The hexane extract is passed through a silica SPE cartridge to remove interfering lipids. The this compound fraction is eluted with a hexane/ether mixture.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection.

b. HPLC-Fluorescence Analysis:

  • Chromatographic Separation: An isocratic or gradient reverse-phase separation is performed on a C18 column.[1][5]

  • Post-Column Reduction: After eluting from the column, the mobile phase passes through a reactor containing a reducing agent (e.g., zinc particles) to convert this compound to its hydroquinone form.[2]

  • Fluorescence Detection: The fluorescent hydroquinones are detected with an excitation wavelength of approximately 246 nm and an emission wavelength of 430 nm.[2]

LC-MS/MS

This technique offers higher sensitivity and specificity, making it a powerful tool for this compound analysis, especially for low-concentration samples and for differentiating between various menaquinones.

a. Sample Preparation (Human Plasma):

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., K1-d7) to the plasma sample.[4]

  • Protein Precipitation: Precipitate proteins by adding acetonitrile.[4]

  • Phospholipid Removal: The supernatant is passed through a phospholipid removal plate or cartridge.[4]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in an appropriate solvent mixture for injection.[4]

b. LC-MS/MS Analysis:

  • Chromatographic Separation: A rapid separation is achieved using a suitable column, such as a Raptor Biphenyl column, with a gradient elution.[4]

  • Ionization: The column eluent is introduced into the mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each this compound analog and internal standard are monitored for highly selective quantification.

Visualizing Key Processes

To better understand the biological context and the analytical workflow, the following diagrams are provided.

This compound Dependent Carboxylation Pathway

VitaminKCycle cluster_ER Endoplasmic Reticulum VK_quinone This compound (quinone) VKH2 This compound hydroquinone (reduced) VK_quinone->VKH2 VK_epoxide This compound 2,3-epoxide VKH2->VK_epoxide VK_epoxide->VK_quinone VKOR GGCX γ-Glutamyl Carboxylase Gla γ-Carboxyglutamic acid (Gla) residue GGCX->Gla Protein_carboxylated Carboxylated protein (active) GGCX->Protein_carboxylated VKOR This compound epoxide reductase (VKOR) Glu Glutamic acid (Glu) residue Glu->GGCX Protein_uncarboxylated This compound-dependent protein (inactive) Protein_uncarboxylated->GGCX

Caption: The this compound cycle and its role in the γ-carboxylation of this compound-dependent proteins.

Experimental Workflow for this compound Analysis by LC-MS/MS

LCMS_Workflow start Plasma Sample is_add Add Internal Standard start->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 phospholipid_removal Phospholipid Removal centrifuge1->phospholipid_removal evaporation Evaporation to Dryness phospholipid_removal->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for the analysis of this compound in plasma using LC-MS/MS.

Conclusion

The choice of an analytical method for this compound determination depends on the specific research question, required sensitivity, sample throughput, and available resources.

  • Established HPLC with fluorescence detection remains a robust and reliable method, particularly for routine analysis where high sensitivity for a limited number of vitamers is sufficient. Its lower cost and simpler operation make it accessible to a wider range of laboratories.

  • Newer LC-MS/MS techniques represent the gold standard for this compound analysis, offering unparalleled sensitivity, specificity, and the ability to simultaneously measure a wide range of this compound forms and their metabolites.[6] This makes it the method of choice for pharmacokinetic studies, clinical research involving low sample volumes, and comprehensive nutritional assessments.

As research into the diverse roles of this compound continues to expand, the demand for accurate and sensitive analytical methods will undoubtedly increase. The techniques outlined in this guide provide the foundation for advancing our understanding of this essential nutrient and its impact on human health.

References

Safety Operating Guide

Proper Disposal of Vitamin K in a Laboratory Setting: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the proper disposal of chemical and pharmaceutical substances is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Vitamin K in its various laboratory forms, ensuring the protection of personnel and the environment. As this compound is generally not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is considered a non-RCRA pharmaceutical waste.[1][2][3] However, this does not exempt it from proper disposal protocols. The best practice for non-RCRA pharmaceutical waste is incineration to prevent its entry into landfills and water systems.

Disposal Procedures for Different Formulations of this compound

The appropriate disposal method for this compound depends on its physical form. Below are detailed protocols for aqueous solutions, solid powder, and sharps contaminated with this compound.

Aqueous this compound Solutions

Unused or expired aqueous solutions of this compound should be managed as non-hazardous chemical waste. While some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble substances, it is crucial to adhere to local regulations and institutional policies, which often prohibit the drain disposal of any chemical waste to protect waterways.[4] Therefore, the recommended procedure is chemical waste collection.

Step-by-Step Protocol for Aqueous Solution Disposal:

  • Segregation: Collect the aqueous this compound solution in a dedicated, leak-proof waste container. Do not mix it with other chemical wastes to avoid unintended reactions.

  • Container Selection: Use a chemically compatible container, clearly labeled as "Non-Hazardous Aqueous Waste: this compound." The container should be in good condition with a secure, tight-fitting lid.[5]

  • Labeling: Affix a hazardous waste tag to the container, filling it out completely with the contents ("Aqueous this compound Solution" and its concentration) and the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup Request: Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy, submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department.

Solid this compound Powder

Expired or surplus solid this compound powder must be disposed of as non-hazardous solid chemical waste. Under no circumstances should chemical powders be disposed of in the regular trash, as this can pose risks to custodial staff and the environment.

Step-by-Step Protocol for Solid Powder Disposal:

  • Packaging: Place the this compound powder in a securely sealed, puncture-resistant container. The original container is often the best option if it is in good condition. If not, use a new, clean container made of a compatible material.

  • Labeling: Clearly label the container "Non-Hazardous Solid Waste: this compound." If not in its original container, ensure the full chemical name is written out.

  • Containment: For added safety, especially with fine powders, place the primary container inside a secondary, larger container or a sealed, heavy-duty plastic bag.

  • Storage: Store the packaged waste in a designated satellite accumulation area.

  • Pickup Request: Arrange for disposal through your institution's EHS department by submitting a chemical waste pickup request.

Sharps Contaminated with this compound

All sharps, whether contaminated with hazardous or non-hazardous materials, must be disposed of in a designated sharps container to prevent injuries.

Step-by-Step Protocol for Contaminated Sharps Disposal:

  • Immediate Disposal: Immediately after use, place any sharp object (needles, syringes, scalpels, glass slides) contaminated with this compound into an approved sharps container.

  • Container Requirements: The sharps container must be puncture-resistant, leak-proof on the sides and bottom, and properly labeled. Do not use red sharps containers or those with biohazard symbols for purely chemical waste to avoid confusion.[6]

  • Do Not Overfill: Never fill a sharps container more than three-quarters full.

  • Secure Closure: Once the fill line is reached, securely and permanently close the lid.

  • Disposal: Dispose of the full sharps container through your institution's EHS-approved waste stream. This is typically done via a scheduled pickup service.

Quantitative Disposal Guidelines

While this compound itself is not typically regulated as hazardous waste, disposal practices for non-hazardous chemical waste in a laboratory setting are still subject to institutional and local guidelines. The following table provides typical quantitative limits and container specifications for the disposal of non-hazardous laboratory waste.

Waste TypeParameterGuideline
Aqueous Non-Hazardous Waste Drain Disposal Limit Prohibited by many institutions. If permitted, typically limited to concentrations of approximately 1% or less and total volumes of less than 4 liters per day.[7] Always verify with your institution's EHS.
Container Volume Typically collected in 1-gallon (approx. 4-liter) or 5-gallon (approx. 19-liter) carboys. Containers should only be filled to about 90% capacity to allow for expansion and prevent spills.[5]
Solid Non-Hazardous Waste Container Type Original containers, or new, clean, and compatible containers made of glass or plastic. For bulk collection of contaminated lab debris (e.g., gloves, paper towels), cardboard boxes lined with two plastic bags are often used.[5][6]
Typical Container Sizes Small volumes can be collected in original product bottles. Larger volumes or contaminated debris are often collected in 5-gallon pails or specially designated cardboard boxes.
Contaminated Sharps Container Fill Limit Do not fill beyond the indicated "fill line," which is typically about three-quarters of the container's capacity.
Container Sizes Sharps containers are available in a range of sizes, from small benchtop containers (e.g., 1-quart) to larger containers for high-volume areas (e.g., 8-gallon).

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

VitaminK_Disposal_Workflow start Start: this compound Waste Generated identify_form Identify the Physical Form of the Waste start->identify_form is_aqueous Aqueous Solution? identify_form->is_aqueous is_solid Solid Powder? is_aqueous->is_solid No collect_aqueous Collect in a Labeled, Leak-Proof Container for Non-Hazardous Aqueous Waste is_aqueous->collect_aqueous Yes is_sharp Contaminated Sharp? is_solid->is_sharp No collect_solid Package in a Labeled, Securely Sealed Container for Non-Hazardous Solid Waste is_solid->collect_solid Yes collect_sharp Place in a Puncture-Resistant Sharps Container is_sharp->collect_sharp Yes request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) is_sharp->request_pickup No (Consult EHS for Unidentified Waste) store_waste Store in Designated Satellite Accumulation Area collect_aqueous->store_waste collect_solid->store_waste collect_sharp->store_waste store_waste->request_pickup

This compound Disposal Decision Workflow

References

Essential Safety and Operational Guide for Handling Vitamin K

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vitamin K. It offers step-by-step procedures for safe handling, personal protective equipment (PPE) selection, and disposal, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in its pure form or as a concentrated solution, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications and Standards
Eye/Face Protection Tightly fitting safety goggles or chemical safety gogglesMust conform to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]
Skin Protection Chemically impervious glovesSuggested materials include Neoprene, Nitrile/butadiene rubber, Polyethylene, Ethyl vinyl alcohol laminate, PVC, or vinyl.[3] Gloves should be classified under Standard EN 374 or ASTM F1296.[3]
Protective clothingWear long sleeves, fire/flame-resistant and impervious clothing, or coveralls to minimize skin exposure.[1][3]
Respiratory Protection NIOSH-approved respiratorRequired when exposure limits are exceeded, if irritation occurs, or when dust/aerosols are generated.[1][3] For dusts, a particle filter with medium efficiency (e.g., EN 143 or 149, Type P2 or FFP2) is recommended.[4]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized protocols is critical for safely managing this compound in a laboratory setting. The following sections provide detailed methodologies for handling, emergency procedures, and disposal.

Standard Handling Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[1][2]

  • Dust and Aerosol Prevention : Avoid the formation of dust and aerosols.[1][5] For powdered forms, use appropriate-sized scoops and gentle handling techniques.

  • Ignition Sources : Keep away from open flames, sparks, and other sources of ignition as combustible dust may form.[5][6]

  • Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

Emergency and First-Aid Measures
  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[1][5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Accidental Release and Spill Cleanup Protocol
  • Evacuate : Clear the area of all personnel and move upwind of the spill.[6]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup :

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and collect for disposal.

    • For solid spills, carefully sweep or shovel up the material, avoiding dust generation.[5]

    • Use spark-proof tools and explosion-proof equipment if the material is combustible.[1]

  • Disposal : Place the collected material in a suitable, closed, and labeled container for disposal according to regulations.[1][5]

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination.

  • Take-Back Programs : The preferred method of disposal is through community or pharmacy take-back programs that collect expired or unused chemicals.[7][8][9]

  • Trash Disposal (if no other options are available) :

    • Remove the this compound waste from its original container.[7]

    • Mix the waste with an unappetizing substance such as coffee grounds, dirt, or cat litter.[7][10] This prevents accidental ingestion by children or animals.

    • Place the mixture in a sealed, leak-proof container (e.g., a plastic bag or an empty, sealable container).[8]

    • Dispose of the sealed container in the household trash.[8]

  • Prohibited Disposal Method : Do not flush this compound down the toilet or drain, as this can contaminate waterways.[7]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_emergency Contingency Plans cluster_disposal Waste Management & Disposal A Receive & Log this compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Weighing & Handling C->D Spill Accidental Spill D->Spill FirstAid Exposure Event D->FirstAid E Segregate Waste (Contaminated PPE, Excess Chemical) D->E Post-Experiment Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAidProc Administer First Aid FirstAid->FirstAidProc F Package Waste in Labeled, Sealed Container E->F G Dispose via Approved Waste Stream F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vitamin K
Reactant of Route 2
Vitamin K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.